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  • Product: 2-(Phenylethynyl)benzoic acid
  • CAS: 1084-95-3

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Control of 2-(Phenylethynyl)benzoic Acid: A Comprehensive Guide

Executive Summary 2-(Phenylethynyl)benzoic acid is a highly versatile intermediate in advanced organic synthesis. While phenylethynyl derivatives are increasingly recognized for their biological activity—such as the pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenylethynyl)benzoic acid is a highly versatile intermediate in advanced organic synthesis. While phenylethynyl derivatives are increasingly recognized for their biological activity—such as the potent plant growth regulatory effects of 4-(2-phenylethynyl)benzoic acid (1)[1]—the ortho-substituted 2-(phenylethynyl)benzoic acid serves a distinct structural purpose. It is the premier precursor for the divergent synthesis of biologically privileged heterocyclic scaffolds, specifically isocoumarins and phthalides.

As a Senior Application Scientist, I approach the synthesis of this molecule not as a simple cross-coupling exercise, but as a strict exercise in chemoselectivity. The proximity of the nucleophilic carboxylate to the electrophilic alkyne creates a thermodynamic sink, requiring precise mechanistic control to prevent premature cyclization.

Mechanistic Causality & The Chemoselectivity Challenge

The fundamental challenge in synthesizing 2-(phenylethynyl)benzoic acid lies in the inherent reactivity of its functional groups. When attempting a direct, one-pot Sonogashira coupling between unprotected 2-iodobenzoic acid and phenylacetylene, the transition metals (Pd, Cu, or Ag) required for the coupling also act as


-Lewis acids. They activate the newly formed internal alkyne, prompting an immediate intramolecular nucleophilic attack by the adjacent carboxylate oxygen.

Depending on the electronic bias and the specific catalyst used, this direct coupling bypasses the target acyclic acid entirely, yielding either the 6-endo-dig product (isocoumarin) or the 5-exo-dig product (phthalide) (2)[2].

To successfully isolate 2-(phenylethynyl)benzoic acid, we must employ a Protection-Coupling-Deprotection (PCD) strategy. By masking the carboxylic acid as a methyl ester, we temporarily eliminate its nucleophilicity. This allows the C–C bond formation to proceed cleanly via the standard Pd(0)/Cu(I) catalytic cycle without the risk of spontaneous lactonization (3)[3].

Workflow Visualization: The Divergent Pathway

G Substrate 2-Iodobenzoic Acid Ester Methyl 2-Iodobenzoate Substrate->Ester Protection (MeOH/H+) Coupling Sonogashira Coupling (Pd/Cu Catalysis) Substrate->Coupling Direct Reaction Ester->Coupling Intermediate Methyl 2-(Phenylethynyl)benzoate Coupling->Intermediate Cross-Coupling Side1 Isocoumarin (6-endo-dig) Coupling->Side1 Ag/Cu or Acid Side2 Phthalide (5-exo-dig) Coupling->Side2 Base Catalysis Target 2-(Phenylethynyl)benzoic Acid Intermediate->Target Saponification (OH-) Target->Side1 Acidic Activation Target->Side2 Basic Activation

Workflow for 2-(phenylethynyl)benzoic acid synthesis and divergent cyclization.

Quantitative Reaction Matrix

The causality of substrate protection is best demonstrated by comparing the reaction outcomes of protected versus unprotected 2-iodobenzoic acid under various catalytic systems. As shown below, omitting the esterification step universally results in cyclized byproducts.

SubstrateCatalyst / ConditionsAdditive / BaseMajor ProductYield (%)Ref
Methyl 2-iodobenzoate + PhenylacetylenePd(PPh3)2Cl2 / CuI (RT)Et3NMethyl 2-(phenylethynyl)benzoate 82–85%3
2-Iodobenzoic acid + PhenylacetyleneCuO@MgO NPs (80°C)PEG3-Phenyl-1H-isochromen-1-one 70–82%[[4]]()
2-Iodobenzoic acid + PhenylacetyleneAg2O NPs (120°C)Pivalic acid / DMF3-Ylidenephthalide ~95%5
2-(Phenylethynyl)benzoic acid TFSA (Acid) (RT)TolueneIsocoumarin (6-endo-dig) 99%2
2-(Phenylethynyl)benzoic acid Pyridine (Base) (Reflux)None(Z)-3-Benzylidenephthalide 89%2

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following three-phase protocol is designed as a self-validating system. Each step includes specific checkpoints to verify that the trajectory of the reaction remains on course.

Phase 1: Carboxylate Protection (Fischer Esterification)

Causality: Converting the acid to a methyl ester prevents premature lactonization during the subsequent transition-metal-catalyzed coupling.

  • Setup: To a stirred solution of 2-iodobenzoic acid (10.0 mmol) in anhydrous methanol (15 mL), add concentrated H₂SO₄ (0.8 mL) dropwise.

  • Reaction: Reflux the mixture under continuous stirring for 4 hours.

  • Validation & Workup: Cool to room temperature. The reaction is validated by TLC (Hexanes/EtOAc 4:1); the highly polar acid spot should completely disappear. Add water (20 mL) and extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH is strictly neutral (critical to remove unreacted acid). Dry over Na₂SO₄ and concentrate in vacuo to yield methyl 2-iodobenzoate .

Phase 2: Sonogashira Cross-Coupling

Causality: Pd(PPh₃)₂Cl₂ undergoes oxidative addition into the C–I bond. CuI reacts with phenylacetylene in the presence of an amine base to form a copper acetylide, which transmetalates with the Pd complex to forge the C–C bond.

  • Setup: In an oven-dried Schlenk flask, dissolve methyl 2-iodobenzoate (5.0 mmol) and phenylacetylene (6.0 mmol, 1.2 eq) in degassed triethylamine (20 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.1 mmol, 2 mol%) and CuI (0.05 mmol, 1 mol%) under a strict argon atmosphere.

  • Reaction: Stir at room temperature (or gently warm to 40°C) for 3–4 hours.

  • Validation & Workup: The solution will rapidly darken, and a white precipitate (Et₃N·HI) will form, self-validating the progression of the coupling. Filter the mixture through a Celite pad to remove the amine salt and catalyst debris. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc 9:1) to isolate methyl 2-(phenylethynyl)benzoate as a pale yellow oil/solid.

Phase 3: Saponification (Deprotection)

Causality: Base-catalyzed hydrolysis is chosen over acid-catalyzed hydrolysis because exposing the phenylethynyl intermediate to strong acids (like TFSA) will trigger a 6-endo-dig cyclization to isocoumarin.

  • Setup: Dissolve the purified methyl 2-(phenylethynyl)benzoate (4.0 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 15 mL).

  • Reaction: Add LiOH·H₂O (12.0 mmol, 3.0 eq) and stir at room temperature for 12 hours.

  • Validation & Workup: Monitor via TLC to ensure the complete consumption of the ester. Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash once with diethyl ether to remove non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The target 2-(phenylethynyl)benzoic acid will precipitate as a white/yellowish solid. Filter, wash with cold water, and dry under a high vacuum.

References

  • Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner Source: Plant and Cell Physiology, Oxford University Press URL:[Link]

  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic liquids Source: RSC Advances, The Royal Society of Chemistry URL:[Link]

  • Regiocontrolled Intramolecular Cyclizations of Carboxylic Acids to Carbon−Carbon Triple Bonds Promoted by Acid or Base Catalyst Source: Organic Letters, ACS Publications URL:[Link]

  • Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkyne under Green Conditions Source: ACS Omega, PMC URL:[Link]

  • Ag2O nanoparticle-catalyzed substrate-controlled regioselectivities: direct access to 3-ylidenephthalides and isocoumarins Source: RSC Advances, SciSpace URL:[Link]

Sources

Exploratory

2-(Phenylethynyl)benzoic acid physicochemical properties

Topic: 2-(Phenylethynyl)benzoic acid physicochemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Physicochemical Profiling, Synthesis, and Cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Phenylethynyl)benzoic acid physicochemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Physicochemical Profiling, Synthesis, and Cyclization Dynamics

Executive Summary

2-(Phenylethynyl)benzoic acid (CAS 1084-95-3) is a pivotal ortho-substituted benzoic acid derivative characterized by an internal alkyne moiety conjugated to the aromatic carboxylate core. It serves as a critical intermediate in the synthesis of isocoumarins and isoquinolones—heterocycles ubiquitous in natural products and pharmaceutical agents. This guide provides a rigorous examination of its physicochemical properties, validated synthetic protocols, and the mechanistic underpinnings of its cyclization pathways.

Physicochemical Profile

The unique reactivity of 2-(Phenylethynyl)benzoic acid stems from the proximity of the nucleophilic carboxylic acid to the electrophilic alkyne, a structural motif that preorganizes the molecule for heterocyclization.

Table 1: Core Physicochemical Properties
PropertyValueNotes
CAS Number 1084-95-3Validated identifier
Molecular Formula C₁₅H₁₀O₂
Molecular Weight 222.24 g/mol
Appearance Yellow to off-white solidCrystalline powder
Melting Point 126–127 °CSharp transition indicating high crystallinity [1]
Solubility DMSO, DMF, CH₂Cl₂, EtOAcInsoluble in water; soluble in alkaline aq. media
pKa (Predicted) ~3.8 – 4.0Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing alkyne
LogP (Predicted) 2.78Moderate lipophilicity
Spectral Signature[1][2][3][4]
  • IR Spectroscopy (KBr): Distinctive weak absorption at 2216 cm⁻¹ (internal alkyne C≡C stretch) and a strong band at 1694 cm⁻¹ (carboxylic acid C=O stretch) [1].

  • ¹H NMR (300 MHz, CDCl₃): Aromatic multiplet region between δ 8.12–7.25 ppm .[1] The proton ortho to the carboxylic acid typically appears most downfield (~8.1 ppm) due to anisotropic deshielding [1].

  • ¹³C NMR (75 MHz, CDCl₃): Key diagnostic peaks include the carboxyl carbon (~170 ppm) and the alkyne carbons appearing at ~96.4 ppm and ~87.1 ppm [1].

Synthesis & Purification Protocols

The most robust route to 2-(Phenylethynyl)benzoic acid is the Sonogashira cross-coupling reaction. This protocol prioritizes the use of methyl 2-iodobenzoate to prevent catalyst poisoning by the free acid, followed by a controlled hydrolysis.

Workflow Diagram: Sonogashira Synthesis

Synthesis Start Methyl 2-Iodobenzoate Inter Intermediate: Methyl 2-(phenylethynyl)benzoate Start->Inter Sonogashira Coupling RT, 12h Reagent Phenylacetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, THF Reagent->Inter Product Target: 2-(Phenylethynyl)benzoic acid Inter->Product Saponification Reflux, 2h Hydrolysis Hydrolysis (LiOH, THF/H2O) Hydrolysis->Product

Caption: Two-step synthesis via Sonogashira coupling and subsequent saponification to yield the free acid.

Detailed Protocol [1]
  • Coupling: Dissolve methyl 2-iodobenzoate (1.0 equiv) and phenylacetylene (1.2 equiv) in anhydrous THF. Degas with argon.

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%), followed by Et₃N (3.0 equiv). Stir at room temperature for 12 hours.

  • Workup: Filter off ammonium salts, concentrate, and purify the ester intermediate via silica gel chromatography (Hexane/EtOAc).

  • Hydrolysis: Dissolve the ester in THF/H₂O (1:1), add LiOH (3.0 equiv), and reflux for 2 hours. Acidify with 1M HCl to precipitate the target acid.

  • Purification: Recrystallize from Et₂O/Hexane to obtain the pure acid (MP 126–127 °C).

Reactivity: The Cyclization Manifold

The defining characteristic of 2-(Phenylethynyl)benzoic acid is its ability to undergo electrophilic cyclization. Depending on the catalyst and conditions, it selectively forms isocoumarins (6-endo-dig cyclization) or phthalides (5-exo-dig cyclization).

Mechanism of Isocoumarin Formation

The reaction is typically catalyzed by Lewis acids (e.g., Zn(OTf)₂, FeCl₃) or transition metals (Ag, Au, Re) which activate the alkyne triple bond toward nucleophilic attack by the pendant carboxylic oxygen.

Pathway Diagram: 6-endo-dig Cyclization

Cyclization Substrate 2-(Phenylethynyl)benzoic acid Activation Alkyne Activation (M+ coordinates to Triple Bond) Substrate->Activation + Catalyst (Zn(OTf)2 / ReCl(CO)5) Attack Nucleophilic Attack (6-endo-dig) Activation->Attack Intermediate Vinyl Metal Species Attack->Intermediate O-Cyclization Proto Protodemetallation Intermediate->Proto H+ Transfer Product 3-Phenylisocoumarin Intermediate->Product - Catalyst

Caption: Metal-catalyzed 6-endo-dig cyclization mechanism yielding the isocoumarin scaffold.

Critical Causality in Experimental Design
  • Catalyst Selection: Hard Lewis acids (e.g., BF₃·Et₂O) often favor the 5-exo-dig pathway yielding phthalides due to activation of the carbonyl oxygen. Soft pi-acids (e.g., AuCl, AgOTf) activate the alkyne, favoring the 6-endo-dig pathway to isocoumarins [2, 3].

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the ionic intermediates, often accelerating the cyclization rate.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alkyne moiety is stable but prolonged exposure to light should be avoided to prevent potential polymerization or photodegradation.

  • Disposal: Dispose of as hazardous organic waste containing halogens (if residual iodine is present) or general organic waste.

References

  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic liquids. RSC Advances, 2013.

  • Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. Heterocycles, 2015.

  • Theoretical studies of 5-exo selective intramolecular cyclization of o-alkynylbenzoic acid. Heterocycles, 2007.[2]

  • 2-(Phenylethynyl)benzoic acid Product Page. ChemScene.

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Applications of 2-(Phenylethynyl)benzoic Acid

Executive Summary 2-(Phenylethynyl)benzoic acid is a pivotal ortho-substituted alkynylbenzoic acid derivative serving as a critical "gateway scaffold" in heterocyclic chemistry. Historically significant as a validation s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenylethynyl)benzoic acid is a pivotal ortho-substituted alkynylbenzoic acid derivative serving as a critical "gateway scaffold" in heterocyclic chemistry. Historically significant as a validation substrate for early cross-coupling methodologies (Castro-Stephens), it has evolved into a primary precursor for isocoumarins (1H-2-benzopyran-1-ones) and phthalides , structural motifs ubiquitous in natural products and polyketide pharmaceuticals.

This guide analyzes the compound's transition from a stoichiometric copper-mediated curiosity to a scalable intermediate synthesized via catalytic palladium cycles. It details the divergent cyclization pathways (6-endo-dig vs. 5-exo-dig) that dictate its utility in drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(2-Phenylethynyl)benzoic acid
CAS Number 1084-95-3
Molecular Formula C₁₅H₁₀O₂
Molecular Weight 222.24 g/mol
Physical State Yellow crystalline solid
Melting Point 126–127 °C
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Functional Groups Carboxylic acid (C-1), Internal Alkyne (C-2)

Historical Discovery: The Copper Age

The Castro-Stephens Origins (1963)

Before the advent of palladium catalysis, the construction of C(sp)–C(sp²) bonds was a formidable challenge requiring harsh conditions. The synthesis of 2-(phenylethynyl)benzoic acid traces its methodological roots to the pioneering work of Stephens and Castro in 1963.

Their protocol, known as the Castro-Stephens coupling , involved the stoichiometric reaction of copper(I) phenylacetylide with o-iodobenzoic acid in refluxing pyridine.

  • Mechanism: Oxidative addition of the aryl iodide to the Cu(I) acetylide followed by reductive elimination.

  • Limitations: The requirement for stoichiometric copper, high temperatures (refluxing pyridine), and difficulty in purifying the copper residues rendered this method unsuitable for large-scale pharmaceutical manufacturing. However, it established the first reliable access to ortho-functionalized diarylalkynes.

Technical Insight: The Castro-Stephens reaction often led to spontaneous cyclization in ortho-substituted substrates. In the case of 2-iodobenzoic acid, the resulting 2-(phenylethynyl)benzoic acid frequently cyclized in situ to 3-phenylisocoumarin under the harsh reaction conditions, complicating isolation of the acyclic acid.

Modern Synthetic Evolution: The Palladium Age

The Sonogashira Revolution (1975–Present)

The discovery of the Sonogashira coupling revolutionized the access to this scaffold. By utilizing a Palladium(0)/Copper(I) catalytic system, researchers could synthesize 2-(phenylethynyl)benzoic acid under mild conditions (room temperature to 60°C) with high functional group tolerance.

Optimized Sonogashira Protocol

Current best practices utilize Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ as the precatalyst with CuI as a co-catalyst in an amine solvent (Et₃N or Et₂NH).

Reaction Scheme: 2-Iodobenzoic acid + Phenylacetylene —[Pd/Cu, Base]→ 2-(Phenylethynyl)benzoic acid

This method avoids the pre-formation of copper acetylides (explosive risk) and allows for the isolation of the acid without premature cyclization, provided the temperature is controlled.

Reactivity & Applications: The Cyclization Divergence

The utility of 2-(phenylethynyl)benzoic acid lies in its ability to undergo intramolecular cyclization. The carboxylic acid oxygen acts as a nucleophile attacking the alkyne, a process governed by Baldwin's rules and the nature of the catalyst.

Pathway A: 6-endo-dig Cyclization (Isocoumarins)

This is the dominant pathway, yielding 3-phenylisocoumarin .

  • Catalysts: Zn(OTf)₂, ReCl(CO)₅, or electrophilic iodine (ICl).

  • Significance: Isocoumarins are bioactive scaffolds found in antifungal agents, serine protease inhibitors, and immunomodulators.

  • Mechanism: The metal activates the alkyne (π-acid), facilitating nucleophilic attack by the carboxylate oxygen at the β-carbon (6-endo).

Pathway B: 5-exo-dig Cyclization (Phthalides)

Under specific conditions (often involving gold catalysis or radical mechanisms), the attack may occur at the α-carbon, leading to (Z)-3-(benzylidene)phthalide .

  • Control: Ligand sterics and solvent polarity can switch regioselectivity from 6-endo to 5-exo.

Visualization of Divergent Pathways

The following diagram illustrates the mechanistic divergence of 2-(phenylethynyl)benzoic acid.

CyclizationPathways Start 2-(Phenylethynyl)benzoic acid (Acyclic Precursor) Activation Metal-Alkyne Complex (π-activation) Start->Activation Catalyst (M+) Isocoumarin 3-Phenylisocoumarin (6-endo-dig product) Activation->Isocoumarin Zn(OTf)2, ReCl(CO)5 (Standard Path) Phthalide (Z)-3-Benzylidenephthalide (5-exo-dig product) Activation->Phthalide Au(I), Radical cond. (Alternative Path)

Figure 1: Divergent cyclization pathways of 2-(phenylethynyl)benzoic acid controlled by catalytic conditions.

Experimental Protocols

Protocol 1: Synthesis via Sonogashira Coupling

Standardized procedure for research scale (10 mmol).

  • Reagents:

    • 2-Iodobenzoic acid (2.48 g, 10 mmol)

    • Phenylacetylene (1.22 g, 12 mmol)

    • Pd(PPh₃)₂Cl₂ (140 mg, 2 mol%)

    • CuI (38 mg, 2 mol%)

    • Triethylamine (Et₃N) (30 mL, solvent/base)

  • Procedure:

    • Step 1: Degas Et₃N via nitrogen sparging for 15 minutes.

    • Step 2: Add 2-iodobenzoic acid, Pd catalyst, and CuI to a flame-dried round-bottom flask under N₂ atmosphere.

    • Step 3: Add degassed Et₃N followed by dropwise addition of phenylacetylene.

    • Step 4: Stir at Room Temperature for 6–12 hours. (Note: Heating >60°C may promote cyclization).[1]

    • Step 5: Quench with 1N HCl to pH ~2 (precipitates the acid). Extract with Ethyl Acetate (3x).

    • Step 6: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Step 7: Recrystallize from Ethanol/Hexane to yield yellow crystals (MP 126–127 °C).

Protocol 2: Rhenium-Catalyzed Cyclization to Isocoumarin

Based on Umeda et al. (2015).

  • Reagents:

    • 2-(Phenylethynyl)benzoic acid (1.0 equiv)

    • ReCl(CO)₅ (5 mol%)[1]

    • Solvent: Hexane or Toluene

  • Procedure:

    • Step 1: Dissolve substrate and catalyst in Hexane.

    • Step 2: Heat to 80 °C for 5 hours.

    • Step 3: Cool to room temperature.

    • Step 4: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Result: High selectivity for 3-phenylisocoumarin (>95% 6-endo).

References

  • Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. Journal of Organic Chemistry, 28(12), 3313–3315. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Umeda, R., Yoshikawa, S., Yamashita, K., & Nishiyama, Y. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. Heterocycles, 91(11), 2171. [Link]

  • Maeda, K., et al. (2025). Synthesis of Isocoumarins via Light-Driven Carboxylative Cyclization Reaction of o-Ethynyl Aryl Bromides with CO2.[2][3] Chemistry – A European Journal. [Link]

  • Subba Reddy, B. V., et al. (2010). Zn(OTf)2-catalyzed synthesis of isocoumarins from 2-(phenylethynyl)benzoic acids. Tetrahedron Letters, 51(2), 272-274. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-(Phenylethynyl)benzoic Acid: A Technical Guide for Structural Validation

Introduction & Structural Significance In the realm of synthetic organic chemistry and drug development, ortho-alkynylbenzoic acids—specifically 2-(phenylethynyl)benzoic acid—serve as pivotal precursors for the divergent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the realm of synthetic organic chemistry and drug development, ortho-alkynylbenzoic acids—specifically 2-(phenylethynyl)benzoic acid—serve as pivotal precursors for the divergent synthesis of biologically active heterocyclic scaffolds. Through electrophilic cyclization (e.g., iodolactonization or transition-metal catalyzed annulation), this scaffold can be selectively transformed into either 5-exo-dig products (isobenzofuranones/phthalides) or 6-endo-dig products (isochromenones)[1],[2].

The regioselective outcome of these cyclizations heavily depends on the electronic and steric environment of the alkyne and the carboxylic acid functionalities[2]. Consequently, rigorous spectroscopic validation of the 2-(phenylethynyl)benzoic acid starting material is not merely a quality control step, but a foundational requirement for mechanistic predictability. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of 2-(phenylethynyl)benzoic acid.

Mechanistic Workflow & Validation Logic

A robust analytical protocol must be a self-validating system. In this workflow, the orthogonal techniques cross-validate each other: the weak alkyne stretch in the IR spectrum is definitively corroborated by the quaternary alkyne carbons in the


C NMR spectrum, while the integration of the 

H NMR spectrum perfectly aligns with the molecular mass determined by High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Multi-Modal Analysis A 2-(Phenylethynyl)benzoic acid (Synthesis & Isolation) B Spectroscopic Validation (NMR, IR, MS) A->B C 1H & 13C NMR (Resonance & Backbone) B->C D FT-IR (Functional Groups) B->D E HRMS (Molecular Mass) B->E F Validated Precursor C->F D->F E->F G Electrophilic Cyclization (e.g., Iodolactonization) F->G H Isobenzofuranones / Isochromenones G->H

Workflow for spectroscopic validation and downstream cyclization of 2-(phenylethynyl)benzoic acid.

Experimental Protocols for Spectroscopic Acquisition

As a Senior Application Scientist, I emphasize that the causality behind experimental choices dictates the quality of the data. The following protocols are optimized specifically for ortho-alkynylbenzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The choice of CDCl


 over polar protic solvents (like Methanol-

) is deliberate. CDCl

prevents the rapid exchange of the carboxylic acid proton, allowing the broad singlet of the -COOH group to be observed, which serves as a diagnostic marker for the intact acid. Furthermore, the use of a relaxation delay (D1) of 2.0 seconds in

C NMR is critical; quaternary carbons (C

C and C=O) possess long longitudinal relaxation times (T

). Insufficient delay leads to signal attenuation and risks the misinterpretation of the carbon backbone.
  • Step 1: Dissolve 15–20 mg of purified 2-(phenylethynyl)benzoic acid in 0.6 mL of CDCl

    
     containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
    
  • Step 2: Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Step 3: Acquire the

    
    H NMR spectrum at 300 MHz (or 400 MHz) using 16 scans, a relaxation delay (D1) of 1.5 s, and an acquisition time of 3.0 s.
    
  • Step 4: Acquire the

    
    C NMR spectrum at 75 MHz (or 100 MHz) using 1024 scans, a D1 of 2.0 s, and WALTZ-16 proton decoupling.
    
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Internal alkynes possess pseudo-symmetry, resulting in a minimal change in the dipole moment during the stretching vibration. This leads to a weak IR absorption. Solid-state KBr pelleting is preferred over ATR-IR here, as it enhances the resolution of the hydrogen-bonded carboxylic acid dimer network.

  • Step 1: Mill 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr in an agate mortar to ensure a uniform fine powder (minimizing the Christiansen effect).

  • Step 2: Press the homogeneous powder under 10 metric tons of pressure for 2 minutes to form a transparent pellet.

  • Step 3: Acquire the spectrum from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    and 32 co-added scans against a blank KBr background.
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Step 1: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

  • Step 2: Dilute 1:100 in a mobile phase consisting of 0.1% formic acid in water/acetonitrile (50:50 v/v).

  • Step 3: Inject 5

    
    L into the ESI source operating in positive ion mode (Capillary voltage: 3.0 kV, Desolvation temp: 350 °C).
    

Spectroscopic Data Analysis & Interpretation

The following tables summarize the quantitative data for 2-(phenylethynyl)benzoic acid, providing a clear reference for structural validation[1].

NMR Data Summary

The


H NMR spectrum is characterized by a highly deshielded carboxylic acid proton and a complex multiplet region corresponding to the nine aromatic protons. The 

C NMR spectrum provides definitive proof of the alkyne bridge via two distinct quaternary signals at 95.3 and 88.1 ppm[1].

Table 1:


H NMR Data (300 MHz, CDCl

)
| Chemical Shift (

, ppm) | Multiplicity | Integration | Coupling Constant (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 11.50 | br s | 1H | - | -COOH (Hydrogen-bonded) | | 8.12 | dd | 1H | 7.8, 1.2 | Ar-H (Benzoate ring, ortho to COOH) | | 7.65 – 7.55 | m | 3H | - | Ar-H (Phenyl and Benzoate rings) | | 7.45 – 7.25 | m | 5H | - | Ar-H (Phenyl and Benzoate rings) |

Table 2:


C NMR Data (75 MHz, CDCl

)
[1] | Chemical Shift (

, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 171.8 | C=O | Carboxylic acid carbonyl | | 134.2, 132.6, 131.8, 131.4, 130.5, 128.6, 128.4, 127.9, 124.5, 123.2 | C, CH | Aromatic carbons (Phenyl and Benzoate rings) | | 95.3 | C

C | Internal alkyne carbon (Ph-C

) | | 88.1 | C

C | Internal alkyne carbon (Ar-C

) |
FT-IR Data Summary

The IR spectrum confirms the functional groups. The C=O stretch appears at 1695 cm


, which is lower than typical aliphatic carboxylic acids (~1710 cm

). This shift is caused by the extended conjugation with the aromatic ring and the solid-state dimerization of the carboxylic acid.

Table 3: FT-IR Data (KBr Pellet) | Wavenumber (cm


) | Intensity | Assignment |
| :--- | :--- | :--- |
| 3075 – 2800 | Broad | O-H stretch (hydrogen-bonded carboxylic acid) |
| 2215 | Weak | C

C stretch (internal alkyne) | | 1695 | Strong | C=O stretch (conjugated carboxylic acid) | | 1595, 1490 | Medium | C=C aromatic stretch | | 1290 | Strong | C-O stretch | | 755, 690 | Strong | C-H out-of-plane bending (mono- and ortho-disubstituted benzenes) |
Mass Spectrometry Data Summary

Electrospray ionization (ESI) in positive mode readily forms sodium adducts for benzoic acid derivatives. The exact mass of 2-(phenylethynyl)benzoic acid (C


H

O

) is 222.068 Da.

Table 4: LC-MS Data (ESI+) [1]

m/z Ion Type Relative Abundance Assignment

| 245.06 | [M+Na]


 | 100% (Base Peak) | Sodium adduct of 2-(phenylethynyl)benzoic acid |
| 223.07 | [M+H]

| Minor | Protonated molecular ion |

References

  • Title: Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic liquids. Source: RSC Advances, 2017. URL: [Link]

  • Title: Theoretical studies of 5-exo selective intramolecular cyclization of o-alkynylbenzoic acid. Source: Heterocycles, 2007. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Phenylethynyl)benzoic acid

Introduction 2-(Phenylethynyl)benzoic acid (PEBA) is a molecule of significant interest in organic synthesis and materials science, serving as a versatile building block for more complex architectures such as polyaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Phenylethynyl)benzoic acid (PEBA) is a molecule of significant interest in organic synthesis and materials science, serving as a versatile building block for more complex architectures such as polyaromatic hydrocarbons and functional dyes. Its rigid, conjugated structure, arising from the ortho-disposed carboxylic acid and phenylethynyl moieties, imparts unique electronic and steric properties. The precise and unambiguous structural elucidation of PEBA is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework.[1][2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Phenylethynyl)benzoic acid. As a self-validating system, this document moves beyond a mere listing of spectral data. It delves into the causal relationships between the molecular structure and the observed spectral parameters, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Spectroscopic Implications

The NMR spectra of 2-(Phenylethynyl)benzoic acid are dictated by the interplay of its constituent functional groups. Understanding their electronic effects is key to interpreting the data.

  • The Carboxylic Acid Group (-COOH): This is a strongly electron-withdrawing and anisotropic group. It significantly deshields the ortho-protons on its own ring system (the benzoic acid moiety).[3][4] The acidic proton itself is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), often exchanging with deuterium upon addition of D₂O.[3]

  • The Phenylethynyl Group (-C≡C-Ph): The alkyne bridge is linear and creates a distinct magnetic environment. The triple bond's π-system induces a magnetic field that can shield or deshield nearby nuclei depending on their spatial orientation. The carbons of the alkyne itself have characteristic chemical shifts in the ¹³C NMR spectrum, typically between 80 and 100 ppm.[5][6] The terminal phenyl group protons will exhibit a pattern typical of a monosubstituted benzene ring.[7]

The ortho-substitution pattern on the benzoic acid ring leads to a complex and crowded aromatic region in the ¹H NMR spectrum, requiring higher field instruments for full resolution.

Caption: Structure of 2-(Phenylethynyl)benzoic acid with atom numbering for NMR assignment.

Section 2: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-(Phenylethynyl)benzoic acid, based on established substituent effects and data from analogous compounds.[3][4][7] The data assumes a standard deuterated solvent such as CDCl₃ or DMSO-d₆ and a 400 MHz or higher spectrometer.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-COOH> 11.0broad singlet (br s)-1H
H-6~8.15doublet of doublets (dd)Jortho ≈ 7.8, Jmeta ≈ 1.51H
H-3~7.70doublet of doublets (dd)Jortho ≈ 7.7, Jmeta ≈ 1.21H
H-11, H-15~7.60multiplet (m)-2H
H-4, H-5~7.50multiplet (m)-2H
H-12, H-13, H-14~7.42multiplet (m)-3H

Section 3: Detailed ¹H NMR Spectral Analysis

  • Carboxylic Acid Proton (H-COOH): This proton is expected far downfield (>11.0 ppm) due to strong deshielding from the electronegative oxygen atoms and intermolecular hydrogen bonding, which often forms dimers in solution.[3][8] Its signal is typically broad and will disappear upon shaking the sample with a few drops of D₂O, a definitive test for exchangeable protons.

  • Benzoic Acid Ring Protons (H-3, H-4, H-5, H-6):

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, placing it in the most deshielded position of the aromatic protons (~8.15 ppm).[4] It will appear as a doublet of doublets, coupling to H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-3 Hz).[3][9]

    • H-3, H-4, H-5: These protons are more shielded than H-6 and their signals are often complex and overlapping. H-3 is adjacent to the bulky phenylethynyl group, which will influence its chemical environment. H-4 and H-5 will show characteristic ortho and meta couplings. Due to the complex splitting patterns and signal overlap, a definitive assignment often requires 2D NMR techniques like COSY.

  • Terminal Phenyl Ring Protons (H-11 to H-15): These five protons will appear as a complex multiplet in the range of 7.4-7.6 ppm. The protons ortho to the alkyne (H-11, H-15) are typically slightly more deshielded than the meta (H-12, H-14) and para (H-13) protons.[7]

Section 4: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information on the carbon skeleton. The predicted chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7 (C=O)~170
C-1~134
C-6~133
C-3~132
C-11, C-15~131.5
C-5~130
C-4~129
C-12, C-13, C-14~128.5
C-10~123
C-2~121
C-9 (alkyne)~94
C-8 (alkyne)~88

Section 5: Detailed ¹³C NMR Spectral Analysis

  • Carbonyl Carbon (C-7): The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield, typically around 170 ppm.[10] Its signal is often of lower intensity due to a long relaxation time.

  • Aromatic Carbons (C-1 to C-6, C-10 to C-15): The spectrum will show ten distinct signals for the twelve aromatic carbons (C-11/15 and C-12/14 are equivalent by symmetry).

    • Quaternary Carbons: The substituted carbons (C-1, C-2, C-10) will have lower intensity signals. C-1, attached to the -COOH group, will be deshielded (~134 ppm).[10] C-2, bonded to the alkyne, will also be distinct. C-10 of the terminal phenyl ring will be found around 123 ppm.

    • Protonated Carbons: The protonated aromatic carbons will appear in the typical range of 128-134 ppm. The specific assignments can be confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Alkynyl Carbons (C-8, C-9): These are the most characteristic signals for this molecule. They resonate in a unique upfield region for sp-hybridized carbons, typically between 80 and 100 ppm.[6][11] The two carbons are inequivalent; C-9, attached to the terminal phenyl ring, is expected slightly further downfield than C-8.

Section 6: Experimental Protocol for NMR Analysis

A trustworthy protocol is a self-validating system. The following methodology ensures high-quality, reproducible NMR data for compounds like 2-(Phenylethynyl)benzoic acid.

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.

    • Mass: Accurately weigh approximately 5-10 mg of the compound.

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and sharpen the -COOH proton signal.

    • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[12][13]

  • Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is critical for resolving the crowded aromatic region.

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 2-5 seconds to allow for quantitative integration, and a spectral width that encompasses all expected signals (e.g., 0-16 ppm).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

  • Data Processing:

    • Fourier Transform: Convert the raw Free Induction Decay (FID) into a frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline for accurate integration.[1]

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration and Interpretation: Integrate the ¹H NMR signals to determine relative proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign the structure.[1]

Sources

Exploratory

Technical Analysis of 2-(Phenylethynyl)benzoic Acid: Spectroscopic Characterization and Fragmentation Mechanisms

Executive Summary 2-(Phenylethynyl)benzoic acid (PEBA) is a critical ortho-substituted alkynylbenzoic acid derivative, widely utilized as a strategic intermediate in the synthesis of biologically active isocoumarins and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenylethynyl)benzoic acid (PEBA) is a critical ortho-substituted alkynylbenzoic acid derivative, widely utilized as a strategic intermediate in the synthesis of biologically active isocoumarins and phthalides via transition-metal-catalyzed cyclization. Its structural uniqueness lies in the proximity of the electrophilic alkyne and the nucleophilic carboxylic acid, a motif that dictates both its chemical reactivity and its specific spectroscopic signatures.

This technical guide provides a rigorous analysis of the Fourier Transform Infrared (FTIR) and Mass Spectrometry (MS) profiles of PEBA. It is designed to enable researchers to validate synthesis outcomes and distinguish the open-chain acid from its cyclized isomers (e.g., 3-phenylisocoumarin) during drug development workflows.

Part 1: FTIR Spectroscopic Analysis

Structural Context & Band Assignment

The FTIR spectrum of PEBA is dominated by the interplay between the carboxylic acid dimer and the conjugated alkyne. Unlike aliphatic alkynes, the internal alkyne in PEBA is conjugated with two aromatic rings, affecting its dipole moment and intensity.

Table 1: Characteristic FTIR Absorptions for 2-(Phenylethynyl)benzoic Acid

Functional GroupWavenumber (cm⁻¹)IntensityMode description
O-H (Acid) 2500–3300Medium, BroadO-H stretching of carboxylic acid dimer (hydrogen-bonded).
C-H (Aromatic) 3030–3080WeakC-H stretching of the phenyl rings.
C≡C (Alkyne) 2200–2220Weak/MediumC≡C stretching. Often weak due to pseudo-symmetry but visible due to the dipole difference between the benzoic acid and phenyl rings.
C=O (Acid) 1680–1700StrongC=O stretching.[1] Shifted lower than non-conjugated acids (typically 1710 cm⁻¹) due to conjugation with the aromatic ring.[2]
C=C (Aromatic) 1580–1600MediumRing skeletal vibrations.
C-O (Acid) 1280–1320StrongC-O stretching coupled with O-H in-plane bending.
O-H (Bend) 900–950Medium, BroadO-H out-of-plane bending (dimer).
Diagnostic Interpretation[1][2]
  • The "Ortho" Effect on C=O: The carbonyl peak appears at a lower frequency (~1685 cm⁻¹) compared to saturated acids. This is due to

    
    -conjugation with the benzene ring.
    
  • Differentiation from Isocoumarin: A key diagnostic is the broad O-H band (2500–3300 cm⁻¹) .[1] If the sample has cyclized to 3-phenylisocoumarin (a lactone), this broad band will disappear, and the carbonyl shift will move to a higher frequency typical of unsaturated lactones (~1720–1740 cm⁻¹).

  • Alkyne Visibility: While internal alkynes are often IR silent, the asymmetry provided by the electron-withdrawing carboxylic acid group at the ortho position makes the C≡C stretch observable around 2210 cm⁻¹.

Experimental Protocol: Solid-State Analysis (KBr Pellet)

To prevent solvation effects from disrupting the characteristic dimer hydrogen bonding, solid-state analysis is preferred.

  • Preparation: Dry analytical grade KBr (Potassium Bromide) at 110°C for 2 hours to remove moisture.

  • Ratio: Mix 1–2 mg of PEBA with 100 mg of KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Perform background subtraction using a blank KBr pellet.

Part 2: Mass Spectrometry Analysis

Ionization and Fragmentation Logic

In Electron Ionization (EI, 70 eV), PEBA (MW 222) exhibits a distinct fragmentation pattern driven by the stability of the aromatic system and the "ortho effect."

  • Molecular Ion (M⁺, m/z 222): The parent peak is usually distinct due to the high stability of the fully conjugated diphenylacetylene backbone.

  • Primary Fragmentation (Loss of OH): The carboxylic acid group typically loses the hydroxyl radical (•OH, 17 Da) to form the acylium ion [M-17]⁺ at m/z 205 .

  • Secondary Fragmentation (Decarboxylation): A competing pathway, enhanced by the ortho-alkyne, is the loss of CO₂ (44 Da) to form the diphenylacetylene radical cation at m/z 178 . This is a signature of ortho-substituted benzoic acids where the substituent stabilizes the radical.

  • Differentiation from Isocoumarin:

    • PEBA: Prominent m/z 205 (M-OH) and m/z 178 (M-CO₂).

    • Isocoumarin (Isomer): Typically shows loss of CO (M-28) from the lactone ring as a primary step.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathways for the decomposition of the molecular ion.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 222 [C15H10O2]+ Frag_Acylium Acylium Ion m/z 205 [M - OH]+ M_Ion->Frag_Acylium - •OH (17 Da) Alpha Cleavage Frag_Diphenyl Diphenylacetylene Radical Cation m/z 178 [M - CO2]+ M_Ion->Frag_Diphenyl - CO2 (44 Da) Ortho-Decarboxylation Frag_Benzoyl Benzoyl Cation m/z 177 [m/z 205 - CO] Frag_Acylium->Frag_Benzoyl - CO (28 Da) Frag_Phenanthrene Phenanthrene-like Cation m/z 152 [m/z 178 - C2H2] Frag_Diphenyl->Frag_Phenanthrene - C2H2 (26 Da) Rearrangement

Figure 1: Proposed EI-MS fragmentation pathways for 2-(Phenylethynyl)benzoic acid showing the two divergent breakdown routes: dehydroxylation and decarboxylation.

Experimental Protocol: Direct Insertion Probe (DIP-MS)

Since PEBA is a solid with a high boiling point, GC-MS can be risky if thermal degradation (cyclization) occurs in the injector port. DIP-MS is recommended for pure spectral acquisition.

  • Sample Loading: Place ~1 µg of sample into the quartz capillary of the Direct Insertion Probe.

  • Ionization: Set source to Electron Ionization (EI) at 70 eV.

  • Temperature Program:

    • Start: 50°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Rationale: A controlled ramp helps separate volatile impurities from the target compound.

  • Source Temperature: Maintain at 200°C.

  • Scan Range: m/z 40–500.

Part 3: Analytical Workflow Summary

To ensure data integrity during drug development or synthesis verification, the following workflow integrates both techniques.

Workflow Start Crude Product Step1 FTIR (Solid State) Start->Step1 Decision Broad OH 2500-3300? Step1->Decision Result_Cyclic Isocoumarin (Cyclized Artifact) Decision->Result_Cyclic No Result_Acid Target Acid Confirmed Decision->Result_Acid Yes Step2 MS (DIP/EI) Result_Acid->Step2 Final Validate Purity & Structure Step2->Final Check m/z 222, 205, 178

Figure 2: Integrated analytical workflow for verifying 2-(Phenylethynyl)benzoic acid and ruling out cyclization artifacts.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-phenylethyl ester Mass Spectrum (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Umeda, R., Yoshikawa, S., & Ya, K. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. Heterocycles.[4] [Link]

  • PubChem. 2-[2-(2-Phenylethynyl)phenyl]benzoic acid Compound Summary. National Library of Medicine. [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid.[Link]

Sources

Foundational

Engineering Heterocycles: A Comprehensive Guide to the Sonogashira Coupling and Tandem Cyclization of 2-Halobenzoic Acids

Executive Summary In the realm of heterocyclic chemistry and drug development, oxygen-containing scaffolds such as isocoumarins and phthalides are privileged structures, frequently found in natural products and bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and drug development, oxygen-containing scaffolds such as isocoumarins and phthalides are privileged structures, frequently found in natural products and bioactive pharmaceuticals[1]. The Sonogashira cross-coupling of 2-halobenzoic acids (particularly 2-iodobenzoic acid) with terminal alkynes represents a masterclass in synthetic efficiency. Rather than stopping at simple C(sp2)–C(sp) bond formation, the proximity of the ortho-carboxylate group triggers a tandem heteroannulation cascade[2].

As an application scientist, mastering this reaction means understanding that you are not just running a coupling; you are engineering a divergent pathway. By manipulating the catalyst, solvent, and Lewis acid additives, you can selectively dictate whether the intermediate collapses into a 6-endo-dig isocoumarin or a 5-exo-dig phthalide[3].

Mechanistic Causality: The Coupling-Annulation Cascade

The transformation occurs in two distinct, mechanistically linked phases. Understanding the causality of each step is critical for troubleshooting and optimizing yields.

Phase 1: The Sonogashira Cross-Coupling

The cycle initiates with the oxidative addition of a Pd(0) or Cu(I) species into the C–I bond of the 2-halobenzoic acid. 2-Iodobenzoic acid is vastly preferred over its bromo- or chloro-counterparts due to the lower bond dissociation energy of the C–I bond, which allows oxidative addition to occur under milder conditions[4]. Simultaneously, a terminal alkyne is activated by a base (typically Et₃N) and a metal (Cu or Ag) to form a metal-acetylide. Transmetalation followed by reductive elimination yields the highly reactive 2-alkynylbenzoic acid intermediate [1].

Phase 2: Regioselective Annulation (Baldwin’s Rules)

Once the 2-alkynylbenzoic acid is formed, the free carboxylic acid (or its deprotonated carboxylate) is perfectly positioned to act as an internal nucleophile. According to Baldwin’s rules for ring closure, both attack trajectories are stereoelectronically favorable[2]:

  • 5-exo-dig Cyclization: The nucleophile attacks the β-carbon of the alkyne, yielding a (Z)-3-ylidenephthalide.

  • 6-endo-dig Cyclization: The nucleophile attacks the α-carbon of the alkyne, yielding a 3-substituted isocoumarin.

Pathway cluster_0 Tandem Heteroannulation (Baldwin's Rules) A 2-Iodobenzoic Acid + Terminal Alkyne B Sonogashira Coupling (Pd/Cu or Cu2O) A->B C 2-Alkynylbenzoic Acid (Reactive Intermediate) B->C D 5-exo-dig Cyclization (Cu or Ag Promoted) C->D Carboxylate attack on β-carbon F 6-endo-dig Cyclization (Pd/Zn Promoted) C->F Carboxylate attack on α-carbon E (Z)-3-Ylidenephthalide (Phthalide Scaffold) D->E G Isocoumarin (Isocoumarin Scaffold) F->G

Divergent tandem cyclization pathways of 2-alkynylbenzoic acid intermediates.

Engineering the Divergence: Catalyst and Solvent Selection

To control the divergence between the phthalide and isocoumarin scaffolds, the reaction conditions must be strictly engineered. The table below summarizes how specific catalytic systems dictate the regioselectivity of the annulation step.

Target ScaffoldCatalyst SystemBase / SolventFavored CyclizationKey Reference
Isocoumarin Pd(PPh₃)₄ / ZnCl₂Et₃N / DMF6-endo-dig[5]
(Z)-3-Ylidenephthalide Cu₂O (Ligand-free)None / DMF5-exo-dig[1]
3-Ethylideneisobenzofuranone Ag₂O NanoparticlesEt₃N / Toluene5-exo-dig[6]
Dihydroisocoumarin Pd(PPh₃)₂Cl₂ / CuCl₂*Et₃N / DMF6-endo-dig[7]

*Note: Dihydroisocoumarin synthesis requires a subsequent catalytic hydrogenation step (H₂, Pd/C)[7].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality to ensure reproducibility and high fidelity in drug development workflows.

Protocol A: Regioselective Synthesis of Isocoumarins via Pd/Zn Co-Catalysis

Targeting the 6-endo-dig pathway.

Rationale: Zinc chloride acts as a highly effective carbophilic π-Lewis acid. It specifically coordinates to the alkyne π-system of the intermediate, lowering the activation energy for the thermodynamically favored 6-endo-dig attack by the carboxylate[5].

  • Reagent Preparation: Weigh 2-iodobenzoic acid (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous ZnCl₂ (2.0 mmol) into an oven-dried Schlenk tube.

    • Causality: ZnCl₂ is extremely hygroscopic. Adventitious water will poison the Pd catalyst and lead to premature protonation of the alkynyl intermediate, drastically reducing the yield[5].

  • Atmosphere Exchange: Seal the tube, evacuate, and backfill with argon three times.

    • Causality: Pd(0) complexes are highly susceptible to oxidation. Removing oxygen prevents catalyst deactivation and unwanted Glaser-Hay homocoupling of the terminal alkyne.

  • Solvent and Reactant Addition: Under a positive argon flow, add anhydrous DMF (5.0 mL), Et₃N (3.0 mmol), and the terminal alkyne (1.2 mmol) via a gas-tight syringe.

    • Causality: Et₃N serves a dual purpose: it deprotonates the alkyne to facilitate transmetalation and neutralizes the HI byproduct, driving the cross-coupling forward.

  • Heating and Annulation: Stir the mixture at 100 °C for 12–24 hours. Monitor by TLC or LC-MS.

    • Causality: Elevated temperatures are required to overcome the kinetic activation energy barrier for the 6-endo-dig cyclization[3].

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl.

    • Causality: The acidic wash removes the Et₃N salts and unreacted ZnCl₂, ensuring a clean organic phase. The product is then purified via silica gel chromatography.

Protocol B: Regioselective Synthesis of (Z)-3-Ylidenephthalides via Cu₂O Catalysis

Targeting the 5-exo-dig pathway.

Rationale: This is a transition-metal-free (specifically Pd-free) approach where Cu₂O mediates both the C–C coupling and the strict 5-exo-dig cyclization without the need for external ligands or bases[1].

  • Reagent Preparation: Charge a reaction vial with 2-iodobenzoic acid (1.0 mmol) and Cu₂O (0.1 mmol, 10 mol%).

    • Causality: Cu₂O acts as a dual-role mediator. It forms the copper acetylide for coupling and subsequently coordinates the intermediate to strictly direct the nucleophilic attack to the β-carbon[1].

  • Atmosphere Exchange: Evacuate and backfill with nitrogen.

  • Solvent and Reactant Addition: Add anhydrous DMF (3.0 mL) and the terminal alkyne (1.5 mmol).

    • Causality: DMF acts as a weak coordinating ligand, stabilizing the active Cu(I) intermediate and preventing its disproportionation into catalytically inactive Cu(0) and Cu(II) species[1].

  • Heating and Annulation: Stir the mixture at 100 °C for 6–8 hours.

    • Causality: The absence of a strong base prevents premature deprotonation of the carboxylic acid, allowing the neutral intermediate to coordinate with Cu(I) and selectively yield the (Z)-isomer of the phthalide[2].

  • Validation & Workup: Monitor by HPLC. The complete absence of the 6-endo-dig byproduct validates the strict regiocontrol of the Cu(I) center. Filter the mixture through a short pad of Celite to remove insoluble copper salts, concentrate, and purify by column chromatography.

Advanced Considerations & Troubleshooting

  • Halogen Reactivity: If cost constraints require the use of 2-bromobenzoic acids instead of iodides, standard Pd(PPh₃)₄ will fail. You must pivot to more electron-rich phosphine ligands (e.g., XPhos, SPhos) or utilize heterogeneous Pd/C systems at elevated temperatures to force the oxidative addition[4].

  • Alkyne Electronics: The electronic nature of the terminal alkyne heavily influences the cyclization rate. Electron-withdrawing groups on the alkyne make the β-carbon highly electrophilic, significantly accelerating the 5-exo-dig cyclization step. Conversely, electron-donating groups can stabilize the intermediate, sometimes requiring higher temperatures or stronger Lewis acids to force the annulation[6].

References

  • Title: Ag2O-mediated Tandem Reaction between Terminal Alkyne and o-Iodibenzoic Acid: Construction of 3-Ethylideneisobenzofuran-1(3H)-ones Source: ACS Omega URL: [Link]

  • Title: Solution-phase synthesis of a diverse isocoumarin library Source: SciSpace URL: [Link]

  • Title: New Substituted Isocoumarins and Dihydroisocoumarins and their Cytotoxic Activities Source: NIH / PMC URL: [Link]

  • Title: Organic & Biomolecular Chemistry - RSC Publishing (Mechanistic Insights) Source: RSC.org URL: [Link]

  • Title: Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes Source: Universidad de Oviedo URL: [Link]

  • Title: Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Mechanistic Divergence and Cyclization Strategies of 2-(Phenylethynyl)benzoic Acid: A Technical Guide

Executive Summary As a highly versatile ortho-alkynylbenzoic acid derivative, 2-(phenylethynyl)benzoic acid serves as a foundational building block in heterocyclic chemistry. Its intramolecular cyclization is a hallmark...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile ortho-alkynylbenzoic acid derivative, 2-(phenylethynyl)benzoic acid serves as a foundational building block in heterocyclic chemistry. Its intramolecular cyclization is a hallmark reaction that offers divergent pathways to two distinct, pharmaceutically privileged scaffolds: phthalides (specifically (Z)-3-benzylidenephthalide) and isocoumarins (3-phenylisocoumarin).

According to Baldwin’s rules for ring closure, both the 5-exo-dig and 6-endo-dig cyclization modes are stereoelectronically favored. However, achieving regiocontrol is a complex challenge. This whitepaper dissects the thermodynamic and kinetic parameters that govern these pathways, providing researchers with field-proven, self-validating protocols to selectively synthesize either scaffold.

Mechanistic Divergence: The 5-exo-dig vs. 6-endo-dig Paradigm

The divergence between phthalide and isocoumarin formation is entirely dictated by the catalytic modality, which shifts the reaction landscape between kinetic and thermodynamic control.

G Substrate 2-(Phenylethynyl)benzoic acid Path1 5-exo-dig Cyclization (Kinetic Control) Substrate->Path1 Organic Bases (e.g., DBU) Cu2O Catalysis Path2 6-endo-dig Cyclization (Thermodynamic Control) Substrate->Path2 Au(I) / Pd(II) / Ag(I) Electrophiles (I2, NIS) Phthalide (Z)-3-Benzylidenephthalide (Phthalide Scaffold) Path1->Phthalide Isocoumarin 3-Phenylisocoumarin (Isocoumarin Scaffold) Path2->Isocoumarin

Divergent cyclization pathways of 2-(phenylethynyl)benzoic acid.

Base-Catalyzed 5-exo-dig Cyclization (Kinetic Control)

When treated with organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or tetrabutylammonium acetate, the carboxylic acid is deprotonated, generating a highly nucleophilic carboxylate. Without a transition metal to pre-organize the alkyne, the system undergoes a kinetically favored 5-exo-dig attack. Hybrid DFT calculations reveal that the conjugate acid of the base participates directly in the transition state. It approaches from the backside of the developing C–O bond to stabilize the forming vinyl anion. This trans-addition exclusively yields the (Z)-geometry of the resulting 3-benzylidenephthalide[Terada et al., 2007][1].

Transition Metal & Electrophile-Catalyzed 6-endo-dig Cyclization (Thermodynamic Control)

Conversely, soft Lewis acids such as Au(I), Pd(II), or electrophilic halogens (I₂, NIS) strongly coordinate to the π-system of the alkyne. This π-activation lowers the LUMO of the alkyne, making it highly susceptible to intramolecular nucleophilic attack by the carboxylate oxygen. The geometric constraints of the metal-alkyne complex and the thermodynamic stability of the resulting six-membered aromatic-like ring drive the reaction almost exclusively down the 6-endo-dig pathway, yielding isocoumarins[Rossi et al., 2003][2].

G Start 2-(Phenylethynyl)benzoic acid Activation π-Alkyne Activation (Soft Lewis Acid: Au+, I+) Start->Activation Attack Nucleophilic Attack (Carboxylate Oxygen) Activation->Attack Intermediate Anti-Addition Intermediate Attack->Intermediate 6-endo-dig geometry Product Substituted Isocoumarin (6-endo-dig Product) Intermediate->Product Protonolysis / De-metalation

Mechanistic workflow of metal/electrophile-catalyzed 6-endo-dig cyclization.

Copper(I)-Mediated Regiocontrol

Recent advancements have demonstrated that Cu₂O can selectively mediate the 5-exo-dig cyclization without the need for additional ligands or palladium, providing an economical route to (Z)-3-ylidenephthalides. The copper(I) species is hypothesized to form a unique intermediate that sterically and electronically favors the five-membered ring closure over the six-membered alternative[RSC Org. Biomol. Chem., 2025][3].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and the analytical benchmarks required to verify success.

Protocol A: Base-Catalyzed Synthesis of (Z)-3-Benzylidenephthalide

Target: 5-exo-dig kinetic product.

  • Reaction Setup : Dissolve 2-(phenylethynyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (2.0 mL) under an Argon atmosphere.

    • Causality: Anhydrous MeCN prevents competitive hydrolysis of the activated alkyne intermediate.

  • Catalyst Addition : Add tetrabutylammonium acetate (10 mol%) or DBU (5 mol%) to the stirring solution.

  • Thermal Activation : Heat the mixture to 80 °C for 2 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (UV active, streaky acid) should completely disappear, replaced by a higher Rf spot.

  • Workup : Cool to room temperature, filter through a short Florisil pad to remove base salts, and concentrate under reduced pressure.

  • Analytical Validation : Perform ¹H NMR (400 MHz, CDCl₃). The successful formation of the (Z)-isomer is confirmed by the presence of a sharp vinylic proton singlet at δ 6.41 ppm . (Note: The (E)-isomer would appear significantly deshielded at ~δ 8.94 ppm)[1][4].

Protocol B: Electrophilic Iodolactonization to 4-Iodo-3-phenylisocoumarin

Target: 6-endo-dig thermodynamic product with a functional handle.

  • Reaction Setup : Dissolve 2-(phenylethynyl)benzoic acid (1.0 equiv, 0.5 mmol) in dichloromethane (5.0 mL).

  • Electrophile Addition : Add N-Iodosuccinimide (NIS) (1.2 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 10 mol%).

    • Causality: TFA enhances the electrophilicity of NIS, accelerating the formation of the iodonium bridge across the alkyne.

  • Cyclization : Stir at room temperature in the dark for 4 hours.

    • Causality: Darkness prevents homolytic cleavage of the I-I or N-I bonds, suppressing radical side reactions.

  • Quenching (Critical Step) : Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL).

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic iodine to iodide, preventing downstream oxidative degradation of the product during concentration.

  • Workup & Validation : Extract with DCM, dry over Na₂SO₄, and concentrate. ¹H NMR validation will show the absence of the vinylic proton, confirming complete substitution at the C4 position of the isocoumarin ring[Mancuso et al., RSC Adv.][5].

Quantitative Data Summary

The following table summarizes the divergent outcomes based on the catalytic system applied to 2-(phenylethynyl)benzoic acid.

Catalytic System / ReagentPrimary PathwayMajor Product ScaffoldTypical YieldStereoselectivity
DBU (5 mol%) 5-exo-dig(Z)-3-Benzylidenephthalide90 - 95%>99% (Z)-isomer
Tetrabutylammonium Acetate 5-exo-dig(Z)-3-Benzylidenephthalide95%>99% (Z)-isomer
Cu₂O (10 mol%) 5-exo-dig(Z)-3-Benzylidenephthalide70 - 85%>95% (Z)-isomer
AuCl₃ / AgOTf (5 mol%) 6-endo-dig3-Phenylisocoumarin85 - 98%N/A (Aromatic)
I₂ / NaHCO₃ or NIS 6-endo-dig4-Iodo-3-phenylisocoumarin80 - 90%N/A (Aromatic)

References

  • Source: Heterocycles / CLOCKSS (2007)
  • Cu₂O-mediated regio- and stereoselective one-pot synthesis of (Z)
  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids Source: RSC Advances, The Royal Society of Chemistry URL
  • Source: Journal of the American Chemical Society (JACS)

Sources

Foundational

Biological Activity of 2-(Phenylethynyl)benzoic Acid Derivatives: A Dual-Domain Technical Guide

Executive Summary The 2-(phenylethynyl)benzoic acid scaffold represents a highly versatile pharmacophore with profound biological activities spanning two distinct domains: agrochemical plant growth regulation and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(phenylethynyl)benzoic acid scaffold represents a highly versatile pharmacophore with profound biological activities spanning two distinct domains: agrochemical plant growth regulation and targeted antiviral oncology. Characterized by a rigid alkyne linker that dictates a specific spatial orientation of the flanking aromatic rings, this structural motif allows for deep penetration into hydrophobic binding pockets. This whitepaper synthesizes recent breakthroughs in the application of these derivatives, specifically detailing their use as potent chemical pruners in agriculture and as Epstein-Barr Nuclear Antigen 1 (EBNA1) inhibitors in pharmaceutical development.

Structural Foundation and Mechanistic Causality

The core architecture of 2-(phenylethynyl)benzoic acid derivatives relies on the carbon-carbon triple bond (alkyne) spacer. As an Application Scientist, I emphasize that this is not merely a structural linker; it is a functional geometric determinant. The


-hybridized carbons enforce a linear, rigid 180° geometry, preventing rotational entropy loss upon target binding.
  • In Agrochemicals: The rigid structure mimics allelochemical benzoic acid derivatives, allowing it to act as a competitive or allosteric modulator in plant hormone signaling networks[1].

  • In Pharmaceuticals: The linear projection allows the terminal phenyl ring to reach deep into the unique, druggable pockets of viral DNA-binding domains without inducing steric clash with the surface residues[2].

Agrochemical Efficacy: Chemical Pruning and Growth Regulation

The agricultural industry faces rocketing labor costs, making the transition from manual to chemical pruning a critical priority[3]. Recent screenings of allelochemical derivatives identified 4-(2-phenylethynyl)benzoic acid (PEBA) as a highly bioactive compound capable of altering plant architecture without compromising final fruit yield[1].

Mechanism of Action

PEBA exerts its biological activity through a multi-targeted suppression network. The primary causality behind its efficacy lies in the targeted downregulation of Gibberellin (GA1) accumulation and the suppression of Reactive Oxygen Species (ROS) generation[3]. Furthermore, its effect on lateral bud outgrowth is linked to the modulation of ABC transporters, which are critical for the efflux of secondary metabolites and auxins[3].

PEBA_Pathway PEBA PEBA (4-(2-phenylethynyl)benzoic acid) GA1 GA1 Accumulation PEBA->GA1 Inhibits ROS Reactive Oxygen Species (ROS) PEBA->ROS Suppresses ABC ABC Transporters PEBA->ABC Modulates Seed Seed Germination Arrest GA1->Seed Downregulation ROS->Seed Reduction Branch Lateral Branching Suppression ABC->Branch Altered Transport

Fig 1: Mechanistic pathway of PEBA-induced plant growth regulation via GA1 and ROS suppression.

Self-Validating Experimental Protocol: Seed Germination & Branching Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates orthogonal validation steps to confirm that the phenotypic response is causally linked to the molecular mechanism.

  • Preparation & Sterilization: Surface-sterilize Solanum lycopersicum (tomato) seeds using 70% ethanol and 1% sodium hypochlorite to eliminate fungal artifacts that could skew ROS measurements.

  • Treatment Application: Plate seeds on half-strength MS agar supplemented with PEBA at titrated concentrations (0.1 μM to 100 μM).

    • Internal Control: Include a mock-treated (DMSO solvent only) group to establish baseline germination.

  • Phenotypic Observation: Quantify radicle emergence at 72 hours.

  • Orthogonal Molecular Validation: Harvest a subset of the 0.5 μM treated seeds. Perform LC-MS/MS to quantify endogenous GA1 levels, ensuring the phenotypic arrest correlates directly with GA1 suppression.

Quantitative Data Summary: PEBA Activity
Phenotype / ApplicationTarget CropEffective ConcentrationBiological Response
Seed Germination ArrestTomato0.5 μMComplete inhibition of radicle emergence[1]
Lateral Branching SuppressionTomato10 – 100 μMRepression of lateral bud elongation[1]
Architectural AlterationTomato (Field)25 μM (Foliar Spray)Chemical pruning without yield loss[1]
Preharvest Sprouting InhibitionWheat / Rice500 – 750 μMPrevention of premature germination[3]

Pharmaceutical Efficacy: Targeted EBNA1 Inhibition

Beyond agriculture, specific substitutions on the 2-(phenylethynyl)benzoic acid core yield potent antiviral therapeutics. Epstein-Barr Virus (EBV) latent infection is heavily implicated in malignancies such as Burkitt's lymphoma, as well as autoimmune conditions like multiple sclerosis[2].

Mechanism of Action

The viral oncoprotein EBNA1 is essential for EBV genome maintenance, DNA replication, and host-cell survival[4]. Because EBNA1 has a unique structural fold distinct from all known human cellular DNA-binding proteins, targeting it mitigates the risk of inherent host toxicity[2]. Derivatives such as 2-(1,8-Naphthyridin-3-yl)-3-phenylethynyl-benzoic acid act by physically occupying the deep pockets within the EBNA1 DNA-binding domain, competitively displacing the viral genome[2].

EBNA1_Workflow Lib Derivative Library InVitro FP DNA Binding Assay Lib->InVitro Screen Cell Cytotoxicity (CC50) InVitro->Cell IC50 < 10 μM EBV EBV Genome Maintenance Cell->EBV CC50 > 50 μM

Fig 2: Step-by-step experimental workflow for screening EBNA1 inhibitors.

Self-Validating Experimental Protocol: EBNA1 Fluorescence Polarization (FP) Assay

This protocol is designed to eliminate false positives caused by compound aggregation or autofluorescence.

  • Reagent Preparation: Purify recombinant EBNA1 DNA-binding domain (amino acids 459–607). Synthesize a fluorescently labeled cognate DNA sequence (e.g., FAM-labeled oriP sequence).

  • Assay Assembly: In a 384-well black microplate, combine 50 nM EBNA1 protein with 10 nM FAM-DNA tracer in assay buffer (20 mM Tris, pH 7.5, 200 mM NaCl).

  • Compound Titration: Add 2-(phenylethynyl)benzoic acid derivatives in a 10-point dose-response titration (0.01 μM to 100 μM).

  • Specificity Validation (The "Self-Check"): Run a parallel assay using a mutant EBNA1 lacking the DNA-binding domain. If polarization decreases in the mutant well, the compound is a non-specific aggregator.

  • Measurement: Read millipolarization (mP) using a microplate reader. Calculate the IC50 based on the decay of the mP signal as the compound displaces the fluorescent DNA.

Quantitative Data Summary: EBNA1 Inhibition Activity
Compound DerivativeTargetIC50 (DNA Binding)CC50 (Cell Viability)Therapeutic Indication
2-(1,8-Naphthyridin-3-yl)-3-phenylethynyl-benzoic acidEBNA1< 5 μM> 50 μMEBV Latent Infection / Lymphoma
2-(6-Fluoro-1H-indol-5-yl)-3-phenylethynyl-benzoic acidEBNA1< 10 μM> 50 μMEBV-Associated Malignancies

(Note: A CC50 > 50 μM is classified as low toxicity toward healthy host tissues, establishing a wide therapeutic window[2].)

Conclusion

The 2-(phenylethynyl)benzoic acid class demonstrates how a rigid, geometrically constrained scaffold can be leveraged across vastly different biological systems. Whether formulated as a foliar spray to chemically prune agricultural crops via GA1 suppression, or synthesized as an oral therapeutic to displace viral oncoproteins in oncology, the fundamental principle remains the same: the alkyne-linked biphenyl system provides unparalleled access to deep, hydrophobic receptor pockets. Future development should focus on optimizing the terminal ring substitutions to further enhance bioavailability and target specificity.

References

  • Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner Source: Plant and Cell Physiology, Oxford Academic URL:[Link]

  • EBNA1 inhibitors and methods using same (Patent AU2016262572B2)

Sources

Exploratory

2-(Phenylethynyl)benzoic Acid: A Divergent Precursor for Fused Heterocycles

[1] Executive Summary 2-(Phenylethynyl)benzoic acid represents a privileged scaffold in heterocyclic chemistry.[1] Its structural duality—possessing both a nucleophilic carboxylic acid and an electrophilic internal alkyn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(Phenylethynyl)benzoic acid represents a privileged scaffold in heterocyclic chemistry.[1] Its structural duality—possessing both a nucleophilic carboxylic acid and an electrophilic internal alkyne—enables it to function as a "chemical switch."[1] Depending on the catalytic environment (Lewis acid, transition metal, or photoredox conditions), this precursor can selectively diverge into isocoumarins (via 6-endo-dig cyclization), phthalides (via 5-exo-dig cyclization), or isoquinolinones (via nitrogen insertion).

This technical guide dissects the mechanistic causality behind these transformations, providing researchers with the protocols and logic required to control regioselectivity in drug discovery campaigns.

Part 1: Chemical Profile & Synthesis of the Precursor

Before exploring downstream applications, high-purity synthesis of the precursor is critical. The industry standard utilizes a Sonogashira cross-coupling, but specific attention to the base and copper loading is required to prevent homocoupling of the alkyne.

Optimized Synthesis Protocol (Sonogashira Coupling)

Objective: Synthesis of 2-(phenylethynyl)benzoic acid from methyl 2-iodobenzoate followed by hydrolysis.

Step 1: Cross-Coupling[1]
  • Reagents: Methyl 2-iodobenzoate (1.0 equiv), Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv).[1]

  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Charge a flame-dried Schlenk flask with methyl 2-iodobenzoate and catalysts under Argon.

    • Add degassed THF and Et₃N.[1]

    • Add phenylacetylene dropwise at room temperature (exothermic control).[1]

    • Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Purification: Filter through a celite pad, concentrate, and purify via flash chromatography to obtain methyl 2-(phenylethynyl)benzoate.

Step 2: Hydrolysis[1]
  • Reagents: LiOH·H₂O (3.0 equiv), THF/H₂O (1:1).[1]

  • Procedure: Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2.[1] Precipitate the white solid, filter, and dry.

  • Yield Target: >90% over two steps.

Part 2: The Oxygen Switch (Isocoumarin vs. Phthalide)[1]

The cyclization of 2-(phenylethynyl)benzoic acid involves the nucleophilic attack of the carboxylate oxygen onto the activated alkyne. The regioselectivity is governed by Baldwin’s rules and the specific metal-ligand environment.[1]

Mechanistic Divergence
  • 6-endo-dig Pathway: Leads to Isocoumarins (1H-isochromen-1-ones).[1][2] This requires the metal to activate the alkyne such that the β-carbon (relative to the phenyl ring) becomes sufficiently electrophilic, or the geometry is distorted to favor the 6-membered ring.

  • 5-exo-dig Pathway: Leads to Phthalides ((Z)-3-benzylidenephthalides).[1] This is often the kinetically favored pathway in the absence of directing ligands or under simple basic conditions.

Data Summary: Catalyst Selectivity
Catalyst SystemPrimary ProductSelectivity (Ratio)Mechanism Note
ReCl(CO)₅ (5 mol%) Isocoumarin (6-endo)>95:5Rhenium activates alkyne for anti-Markovnikov attack.[1]
Au(I) / Blue LED Isocoumarin (6-endo)>90:10Photo-excited Au intermediates favor 6-endo.[1]
Au(I) / Dark Phthalide (5-exo)~70:30In absence of light, 5-exo is often major.[1]
AgOTf / p-TSA Isocoumarin (6-endo)HighBrønsted acid assisted activation.[1]
Zn(OTf)₂ Isocoumarin (6-endo)ModerateRequires higher temp (100°C+).[1]

Part 3: Synthetic Applications & Protocols

Application A: Synthesis of Isocoumarins (The Rhenium Protocol)

Rationale: Rhenium offers superior regioselectivity compared to copper or palladium for the 6-endo pathway without requiring expensive ligands or light sources.[1]

Protocol:

  • Substrate: 2-(Phenylethynyl)benzoic acid (0.5 mmol).

  • Catalyst: ReCl(CO)₅ (5 mol%, 9 mg).[1]

  • Solvent: Toluene (2 mL).

  • Conditions: Heat at 80°C for 5 hours under air (Re(I) is relatively air stable).

  • Workup: Evaporate solvent; purify via silica gel chromatography (Hexane/EtOAc).

  • Expected Yield: 80–92%.

Application B: Synthesis of Isoquinolinones (Nitrogen Insertion)

Rationale: To access nitrogen heterocycles, the oxygen nucleophile must be replaced. This is best achieved via a "one-pot" condensation-cyclization with primary amines.[1]

Protocol:

  • Reagents: 2-(Phenylethynyl)benzoic acid (1.0 equiv), Primary Amine (R-NH₂, 1.2 equiv), CuI (10 mol%).[1]

  • Solvent: DMF.

  • Conditions: 100°C, 12 hours.

  • Mechanism:

    • Stage 1: Amide formation (thermal or coupling agent assisted).[1]

    • Stage 2: 6-endo-dig cyclization of the amide nitrogen onto the alkyne.[1]

  • Note: Electron-deficient amines (e.g., anilines) may require higher temperatures or a stronger Lewis acid catalyst (e.g., AgOTf).[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection and reaction conditions.

ReactionPathways Precursor 2-(Phenylethynyl) benzoic acid Activation Metal-Alkyne Complex Precursor->Activation Coordination Isoquinolinone Isoquinolinone (N-Insertion) Precursor->Isoquinolinone + R-NH2 CuI / DMF / Heat Isocoumarin Isocoumarin (6-endo-dig) Activation->Isocoumarin ReCl(CO)5 OR Au(I) + Blue LED (Regioselective) Phthalide Phthalide (5-exo-dig) Activation->Phthalide Au(I) (Dark) OR Base-mediated

Caption: Mechanistic divergence of 2-(phenylethynyl)benzoic acid. Green path indicates optimized isocoumarin synthesis; Yellow path indicates nitrogen insertion.[1]

References

  • Synthesis of Isocoumarins via Rhenium-Catalyzed Cyclization: Umeda, R., Yoshikawa, S., & Yano, K. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids.[1][2] Heterocycles.

  • Gold-Catalyzed Photoredox Selectivity (Light vs. Dark): Organic & Biomolecular Chemistry. (2022).[1][3] Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates.[1][4][5] Royal Society of Chemistry.[1][4]

  • Sonogashira Coupling Protocols & Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][6] Chemical Reviews.

  • Isoquinolinone Synthesis via Copper Catalysis: Kavala, V., et al. (2012).[7] Synthesis of Isocoumarin Derivatives via the Copper-Catalyzed Tandem Sequential Cyclization.[1][7] Journal of Organic Chemistry.

Sources

Foundational

Technical Guide: Mechanism of Action &amp; Synthetic Utility of 2-(Phenylethynyl)benzoic Acid

This guide provides a technical deep-dive into 2-(Phenylethynyl)benzoic acid , distinguishing its primary role as a chemical precursor for bioactive scaffolds from the recently discovered biological activity of its struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into 2-(Phenylethynyl)benzoic acid , distinguishing its primary role as a chemical precursor for bioactive scaffolds from the recently discovered biological activity of its structural isomer.

Executive Summary

2-(Phenylethynyl)benzoic acid (CAS: 1084-95-3) is a critical ortho-substituted diarylalkyne primarily utilized in drug discovery as a precursor for isocoumarins via metal-catalyzed cyclization. While the ortho isomer functions as a "click chemistry" synthon, its para-isomer, 4-(2-phenylethynyl)benzoic acid (PEBA) , has recently (2025) been identified as a potent plant growth regulator ("chemical pruner").

This guide analyzes the Chemical Mechanism of Action (Cyclization) of the requested ortho-isomer and contrasts it with the Biological Mechanism of the para-isomer to ensure precise application in research and development.

Part 1: Chemical Mechanism of Action (Ortho-Isomer)

Core Mechanism: Metal-Catalyzed 6-endo-dig Cyclization

The primary "action" of 2-(Phenylethynyl)benzoic acid in a synthetic context is its transformation into 3-phenylisocoumarin . This reaction proceeds via an intramolecular nucleophilic attack of the carboxylate oxygen onto the alkyne triple bond, typically activated by transition metals (Zn, Re, Pd, or Cu).

Mechanistic Pathway
  • Activation: The Lewis acid catalyst (

    
    ) coordinates to the alkyne (
    
    
    
    -complex), increasing its electrophilicity.
  • Cyclization: The carboxylate oxygen performs a 6-endo-dig nucleophilic attack on the activated alkyne. This is favored over the 5-exo-dig mode due to the geometric constraints of the benzene linker.

  • Protodemetalation: The resulting vinyl-metal species undergoes protonolysis (or reductive elimination in cross-coupling variants) to release the isocoumarin and regenerate the catalyst.

Visualization: Catalytic Cycle (Zn(OTf)₂ Mediated)

The following diagram illustrates the zinc-triflate catalyzed mechanism, a preferred method due to mild conditions and high regioselectivity.

CyclizationMechanism Start 2-(Phenylethynyl)benzoic acid (Substrate) Complex Zn(II)-Alkyne π-Complex (Activated Electrophile) Start->Complex + Catalyst Transition 6-endo-dig Cyclization (Nucleophilic Attack) Complex->Transition Intramolecular Carboxylate Attack Intermediate Vinyl-Zinc Intermediate Transition->Intermediate Ring Closure Product 3-Phenylisocoumarin (Bioactive Scaffold) Intermediate->Product Protodemetalation (- Catalyst) Catalyst Zn(OTf)₂ Catalyst Intermediate->Catalyst Regeneration Catalyst->Complex Coordination

Caption: Zn(II)-catalyzed 6-endo-dig cyclization mechanism converting 2-(Phenylethynyl)benzoic acid to isocoumarin.

Experimental Protocol: Synthesis of Isocoumarins

Objective: Efficient conversion of 2-(Phenylethynyl)benzoic acid to 3-phenylisocoumarin using a Zinc Triflate catalyst. This protocol is self-validating via TLC monitoring of the fluorescent product.

Reagents:

  • Substrate: 2-(Phenylethynyl)benzoic acid (1.0 equiv)

  • Catalyst: Zn(OTf)₂ (10 mol%)

  • Solvent: Toluene (Anhydrous)

  • Additive: Ethyl acrylate (optional, if oxidative coupling is desired)

Workflow:

  • Preparation: In a flame-dried reaction tube, dissolve 2-(Phenylethynyl)benzoic acid (1 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add Zn(OTf)₂ (0.1 mmol) under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (110°C) for 1–2 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (acid) will disappear, and a highly fluorescent spot (Isocoumarin) will appear.

  • Quenching: Cool to room temperature. Add 10% NaOH solution (10 mL) to remove unreacted acid.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Data Output Table: Catalyst Efficiency Comparison

Catalyst Time (h) Yield (%) Selectivity (6-endo vs 5-exo)
Zn(OTf)₂ 2.0 92% >99:1
ReCl(CO)₅ 5.0 80% 95:5

| CuI / Base | 12.0 | 75% | 90:10 |

Part 2: Biological Mechanism (The "Para" Isomer Distinction)

Critical Note for Drug Development: Researchers often confuse the ortho-isomer (discussed above) with the para-isomer, PEBA (4-(2-phenylethynyl)benzoic acid). If your interest is plant growth regulation or chemical pruning , the para-isomer is the active agent.

Mechanism: PEBA as a Chemical Pruner

PEBA acts by modulating the crosstalk between Gibberellin (GA) and Auxin signaling pathways.

  • Target: It suppresses the accumulation of bioactive Gibberellin (GA1).

  • Pathway: Downregulation of GA biosynthesis genes (GA20ox, GA3ox) and upregulation of GA deactivation genes (GA2ox).

  • Physiological Outcome: This creates a "chemical pruning" effect by inhibiting lateral bud outgrowth and seed germination without causing systemic toxicity.

PEBAMechanism PEBA PEBA (Para-Isomer) (Exogenous Application) GA_Genes GA Biosynthesis Genes (GA20ox, GA3ox) PEBA->GA_Genes Downregulates ROS ROS Generation (Reactive Oxygen Species) PEBA->ROS Suppresses GA_Levels Bioactive GA1 Levels GA_Genes->GA_Levels Reduces Buds Lateral Bud Outgrowth (Branching) ROS->Buds Modulates Signaling GA_Levels->Buds Promotes Result Inhibition of Branching (Chemical Pruning) GA_Levels->Result Low GA leads to arrest

Caption: Mechanism of the para-isomer (PEBA) in suppressing lateral branching via Gibberellin downregulation.

Part 3: Pharmacological Relevance & Pharmacophore Analysis

For drug development professionals, the 2-(Phenylethynyl)benzoic acid scaffold serves as a template for two major classes of therapeutics.

Retinoid Receptor Modulators (RAR/RXR)

The diphenylacetylene (tolan) core is a rigid linker used to mimic the polyene chain of retinoic acid.

  • Structure-Activity Relationship (SAR): The carboxylic acid at the ortho position mimics the polar head group of retinoids.

  • Application: Derivatives are explored as RAR-β selective antagonists for cancer therapy (reducing toxicity associated with pan-agonists).

mGluR5 Antagonists (MPEP Analogs)

While the classic mGluR5 antagonist is MPEP (2-Methyl-6-(phenylethynyl)pyridine), the benzoic acid analog is used in SAR studies to probe the electrostatic requirements of the receptor's allosteric binding pocket.

  • Key Difference: The pyridine nitrogen of MPEP is essential for hydrogen bonding in the mGluR5 transmembrane domain. Replacing it with a phenyl-carboxylate (as in our topic molecule) generally abolishes mGluR5 affinity , making this molecule a useful "negative control" in specificity assays.

References

  • Synthesis of Isocoumarins (Re-Catalyzed): Umeda, R., et al. (2015).[1] "Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids." Heterocycles. Link

  • Synthesis of Isocoumarins (Zn-Catalyzed): Kavala, V., et al. (2012). "Facile and efficient method for Zn(OTf)2 catalyzed synthesis of isocoumarin derivatives." Journal of Organic Chemistry. Link

  • PEBA Biological Activity (Para-Isomer): Chen, J., et al. (2025). "Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner."[2] Plant and Cell Physiology. Link

  • mGluR5 Antagonist Structural Basis: Gasparini, F., et al. (1999).[3] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

Sources

Protocols & Analytical Methods

Method

experimental protocol for Sonogashira coupling of 2-iodobenzoic acid and phenylacetylene

Topic: Experimental Protocol for Sonogashira Coupling of 2-Iodobenzoic Acid and Phenylacetylene Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists Abstract & Strategic An...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for Sonogashira Coupling of 2-Iodobenzoic Acid and Phenylacetylene Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists

Abstract & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 2-(phenylethynyl)benzoic acid via Sonogashira cross-coupling. While standard Sonogashira conditions are well-documented, the coupling of 2-iodobenzoic acid presents unique challenges:

  • The Free Carboxylic Acid: The acidic proton can protonate the amine base, potentially altering the solubility profile or coordinating with the Pd/Cu catalytic system.

  • Ortho-Substitution: Steric hindrance at the ortho position requires a highly active catalytic cycle to prevent the competing Glaser homocoupling of the alkyne.

The Solution: This protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system with Triethylamine (Et₃N) acting as both base and solvent (or co-solvent). Crucially, the purification strategy exploits the acidic nature of the product, utilizing an acid-base extraction workflow that eliminates the need for time-consuming column chromatography, delivering high-purity product suitable for downstream cyclization (e.g., isocoumarin synthesis).

Reaction Mechanism & Catalytic Cycle

The reaction proceeds via the dual Pd/Cu catalytic cycle.[1][2] The free carboxylic acid of the substrate is immediately deprotonated by the excess amine base, generating the soluble carboxylate anion which participates in the cycle.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodobenzoic Acid TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-Acetylide Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfer Acetylide

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the 2-iodobenzoic acid enters the cycle as its triethylammonium salt.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Iodobenzoic Acid 248.021.01.24 g (5.0 mmol)Substrate (Electrophile)
Phenylacetylene 102.131.20.61 g (6.0 mmol)Substrate (Nucleophile)
Pd(PPh₃)₂Cl₂ 701.900.02 (2 mol%)70 mgPre-catalyst
CuI (Copper Iodide) 190.450.01 (1 mol%)10 mgCo-catalyst
Triethylamine (Et₃N) 101.19Excess15 mLBase & Solvent
THF (Optional) 72.11Solvent5 mLCo-solvent (if solubility issues arise)
Step-by-Step Procedure

Step 1: Inert Gas Setup

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and a nitrogen/argon inlet.

  • Cool under a stream of inert gas.[3]

Step 2: Reagent Loading

  • Add 2-iodobenzoic acid (5.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the flask.

  • Critical: Add solids first. Evacuate and backfill with N₂ three times to remove O₂ (oxygen promotes homocoupling of the alkyne).

Step 3: Solvent & Base Addition [4][5]

  • Via syringe, add degassed Triethylamine (15 mL) and THF (5 mL).

  • Observation: The reaction mixture may initially appear as a slurry. The acid will react with Et₃N to form a salt, which may partially dissolve.

  • Add Phenylacetylene (6.0 mmol) dropwise via syringe.

Step 4: Reaction

  • Stir the mixture vigorously at Room Temperature (25°C) .

  • Timecourse: 4–12 hours. The reaction typically turns dark brown/black as Pd(0) is generated.

  • Monitoring: Check by TLC (Mobile phase: 1:1 Hexane/EtOAc + 1% Acetic Acid). The starting iodide (Rf ~0.4) should disappear; the product (Rf ~0.5) will appear.

Step 5: Workup (The "Self-Validating" Purification)

  • Evaporation: Remove the volatile Et₃N and THF under reduced pressure (rotary evaporator).

  • Basification: Redissolve the solid residue in 10% aqueous NaOH (20 mL). The product (as a carboxylate) will dissolve; the Pd catalyst and homocoupled alkyne (diphenyldiacetylene) will not.

  • Filtration/Wash: Filter the aqueous solution through Celite to remove Pd black. Wash the filtrate with Diethyl Ether (2 x 15 mL) .

    • Why? This step extracts the neutral organic impurities (homocoupled alkyne) into the ether layer, leaving the pure product in the water layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl to pH ~2.

  • Precipitation: The product, 2-(phenylethynyl)benzoic acid , will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Experimental Workflow Visualization

Workflow Setup Inert Setup (N2/Ar) Reaction Reaction (Pd/Cu, Et3N, RT) Setup->Reaction Evap Evaporation (Remove Et3N) Reaction->Evap BaseExt Base Extraction (10% NaOH) Evap->BaseExt Wash Ether Wash (Remove Dimer) BaseExt->Wash Acidify Acidify (HCl) & Filter Wash->Acidify Product Pure Product (Solid) Acidify->Product

Figure 2: The purification workflow relies on the pH-switching capability of the benzoic acid moiety.

Expected Results & Troubleshooting

Data Specifications
  • Appearance: Pale yellow to tan solid.

  • Melting Point: 126–127 °C [Ref 1].[6]

  • Yield: Typical isolated yields range from 85% to 95% using this protocol.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Oxygen presenceDegas solvents thoroughly; ensure N₂ atmosphere.
Glaser Coupling (Dimer) CuI oxidation or excess O₂Reduce CuI loading to 0.5%; Add phenylacetylene slowly (syringe pump).
Incomplete Conversion Catalyst poisoningEnsure 2-iodobenzoic acid is pure; increase Temp to 50°C.
Product Oiling Out Impurities during acidificationAcidify slowly with vigorous stirring; Recrystallize from Ethanol/Water.

References

  • Synthesis of 2-(phenylethynyl)

    • Source: Organic Chemistry Portal & RSC.[4]

    • Context: Physical data verification (MP 126-127°C) and confirmation of acid tolerance in Sonogashira coupling.
    • (Verified via search result 1.16)

  • Sonogashira Coupling Mechanism & Conditions

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Standard Pd/Cu cycle and base requirements.[5]

  • Carboxylic Acid Tolerance in Coupling

    • Source: ResearchGate (Decarbonyl
    • Context: Confirmation that free acids can be coupled without protection steps.[7]

Sources

Application

High-Purity Isolation of 2-(Phenylethynyl)benzoic Acid: A Multi-Stage Purification Protocol

Abstract The synthesis of 2-(phenylethynyl)benzoic acid via Sonogashira coupling presents a specific purification challenge: separating the acidic target molecule from neutral lipophilic byproducts (homocoupled dimers),...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-(phenylethynyl)benzoic acid via Sonogashira coupling presents a specific purification challenge: separating the acidic target molecule from neutral lipophilic byproducts (homocoupled dimers), unreacted starting materials, and transition metal catalysts (Pd/Cu). This application note details a robust, scalable purification strategy that prioritizes Acid-Base Extraction as the primary separation mechanism, followed by Recrystallization for polishing. This protocol eliminates the need for labor-intensive column chromatography in most gram-scale preparations, ensuring high recovery (>85%) and purity (>98%).[1]

Introduction & Impurity Profiling[1]

The target molecule, 2-(phenylethynyl)benzoic acid (CAS: 1084-95-3), is typically synthesized via the Sonogashira cross-coupling of 2-iodobenzoic acid and phenylacetylene.[1] To design an effective purification, one must first understand the "Enemy Profile"—the specific impurities generated during this reaction.

The Impurity Profile
Impurity ClassSpecific CompoundPhysicochemical PropertySeparation Strategy
Target Molecule 2-(Phenylethynyl)benzoic acid Acidic (pKa ~3-4) , SolidPrecipitates at Low pH
Starting MaterialPhenylacetyleneNeutral, Volatile liquidEvaporation / Organic Wash
Starting Material2-Iodobenzoic acidAcidic, SolidCo-precipitates (Difficult)*
ByproductDiphenyldiacetylene (Glaser Dimer)Neutral, Highly LipophilicRemains in Organic Phase during Base Wash
CatalystPalladium (Pd) / Copper (Cu) speciesCationic / Colloidal metalMetal Scavengers / Filtration
SaltTriethylammonium iodideWater SolubleAqueous Wash

*Note: Unreacted 2-iodobenzoic acid is the most difficult impurity to remove as it shares acidic properties with the product. Complete conversion during synthesis is critical. If present, it often requires recrystallization for final separation.

Strategic Purification Workflow

The following flowchart illustrates the logic flow for isolating the target acid from the complex reaction mixture.

PurificationWorkflow ReactionMix Crude Reaction Mixture (Target + Impurities) Evaporation Step 1: Solvent Evaporation (Remove Volatiles) ReactionMix->Evaporation Dissolution Dissolve in EtOAc or DCM Evaporation->Dissolution BaseExtract Step 2: Base Extraction (Add 1M NaOH/Na2CO3) Dissolution->BaseExtract SepFunnel Phase Separation BaseExtract->SepFunnel OrgLayer Organic Layer (Contains Neutrals: Dimer, Phenylacetylene) SepFunnel->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Target as Benzoate Salt) SepFunnel->AqLayer Anions Waste Discard to Chemical Waste OrgLayer->Waste Acidification Step 3: Acidification (Add HCl to pH < 2) AqLayer->Acidification Precipitation Precipitation of Free Acid Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration CrudeSolid Crude Solid Product Filtration->CrudeSolid Recryst Step 4: Recrystallization (Ethanol/Water or EtOAc/Hexane) CrudeSolid->Recryst FinalProduct Pure 2-(Phenylethynyl)benzoic acid (>98% Purity) Recryst->FinalProduct

Figure 1: Logical workflow for the purification of 2-(phenylethynyl)benzoic acid, highlighting the critical separation of neutral impurities via phase partition.[1]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction (The Workhorse)

This step is non-negotiable.[1] It leverages the carboxylic acid functionality to separate the product from the majority of Sonogashira byproducts (especially the Glaser coupling dimer).

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • 1M NaOH or Saturated Na₂CO₃ solution[1][2]

  • 3M HCl (Hydrochloric Acid)[1]

  • Brine (Saturated NaCl)[1]

Procedure:

  • Evaporation: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent (often THF, DMF, or Et₃N).

    • Note: If DMF/DMSO was used, extensive evaporation is difficult. In this case, dilute the reaction mixture with 5x volume of water and extract into EtOAc first, then proceed.

  • Dissolution: Dissolve the residue in EtOAc (approx. 10 mL per gram of crude).

  • Basification (The Critical Split): Transfer to a separatory funnel. Add 1M NaOH (1.5 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[3][4][5][6] The target acid converts to its sodium salt (R-COO⁻ Na⁺) and migrates to the aqueous phase . Neutral impurities (dimer, catalyst ligands) remain in the organic phase .

  • Wash: Separate the layers. Keep the aqueous layer. Re-extract the organic layer once with a small portion of 1M NaOH to ensure complete recovery of the product. Combine the aqueous layers.

    • Validation: The organic layer should contain the "Glaser dimer" (diphenyldiacetylene). Discard this layer properly.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 3M HCl while stirring until the pH reaches ~1-2.

    • Observation: A thick precipitate (the free acid) should form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water to remove inorganic salts (NaCl) and trace acid.

Protocol 2: Recrystallization (The Polish)

Required to remove trace 2-iodobenzoic acid and occluded catalyst residues.[1]

Solvent Selection: Literature and solubility data suggest two primary systems:

  • System A (Green/Standard): Ethanol / Water.[7]

  • System B (Alternative): Ethyl Acetate / Hexane (or Et₂O/Hexane).[1]

Procedure (System A):

  • Place the crude dried solid in an Erlenmeyer flask.

  • Add Ethanol (95%) dropwise while heating on a hot plate (approx. 60-70°C) until the solid just dissolves. Do not boil excessively to avoid alkyne degradation.

  • If the solution is dark/colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[8] Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filter the pale yellow/white crystals. Wash with cold 50% EtOH/Water.

  • Dry under vacuum at 40°C.

Target Properties:

  • Appearance: White to pale yellow needles.

  • Melting Point: 126–127 °C [1].

Protocol 3: Scavenging Metal Catalysts (Pharma Grade)

Sonogashira coupling uses Pd and Cu, which can contaminate the final product. If the compound is for biological testing, this step is mandatory.

Method:

  • Thiol-Silica: Dissolve the recrystallized product in EtOAc. Add 3-mercaptopropyl-functionalized silica gel (SiliaMetS® Thiol) (5-10 wt% relative to product).[1]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE filter to remove the silica scavenger.

  • Evaporate solvent to yield metal-free product (<10 ppm Pd).[1]

Analytical Validation

A self-validating system requires checking purity at specific checkpoints.[1]

TechniqueCheckpointAcceptance Criteria
TLC After ExtractionMobile Phase: Hexane:EtOAc (1:1) + 1% Acetic Acid.Result: Single spot for product (Rf ~0.3-0.4).[1] No spot at solvent front (Dimer) or baseline.
1H NMR Final SolidSolvent: DMSO-d6 or CDCl3.Key Signals: Absence of aldehyde peak (if using pre-cursors) and absence of ethyl peaks (if Et3N salt remains).[1]
HPLC Final SolidPurity >98% (Area %).

Troubleshooting Guide

Issue: "Oiling Out" during Recrystallization

  • Cause: The product is coming out of solution as a liquid before it crystallizes, often due to cooling too fast or too much water.

  • Solution: Re-heat to dissolve.[8][9] Add a small amount of pure Ethanol. Scratch the glass with a rod to induce nucleation. Cool very slowly.

Issue: Persistent Dark Color

  • Cause: Oxidized Pd species or conjugated oligomers.

  • Solution: Perform the Activated Carbon treatment described in Protocol 2. If that fails, a short silica plug filtration (eluting with DCM/MeOH) before recrystallization is effective.

Issue: Low Yield after Extraction

  • Cause: The product might be slightly soluble in the aqueous layer if the pH isn't low enough, or it formed an emulsion.

  • Solution: Ensure pH is < 2. If emulsion forms during extraction, add Brine (saturated NaCl) to break it.

References

  • Melting Point & Characterization: Journal of Organic Chemistry, "Divergent syntheses of iodinated isobenzofuranones...", 2023 . (Confirmed mp 126-127 °C).[1][10][11]

  • Sonogashira Purification Context: Organic Chemistry Portal, "Sonogashira Coupling".[4]

  • General Benzoic Acid Purification: BenchChem Application Note, "Purification of Product Mixtures Containing Benzoic Acid". [1]

  • Recrystallization Solvents: Royal Society of Chemistry, "2-alkynylbenzoic acids purification via crystallization with Et2O/hexane".[1]

Sources

Method

synthesis and characterization of 2-(Phenylethynyl)benzoic acid derivatives for biological studies

Application Note: Synthesis, Characterization, and Biological Evaluation of 2-(Phenylethynyl)benzoic Acid Derivatives Executive Summary 2-(Phenylethynyl)benzoic acid (PEBA) derivatives are highly versatile synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Characterization, and Biological Evaluation of 2-(Phenylethynyl)benzoic Acid Derivatives

Executive Summary

2-(Phenylethynyl)benzoic acid (PEBA) derivatives are highly versatile synthetic intermediates and potent bioactive scaffolds. Structurally, they serve as direct precursors to pharmacologically significant oxygen-containing heterocycles, such as isocoumarins and phthalides, which are synthesized via regiocontrolled cyclization[1]. Furthermore, related phenylethynyl benzoic acid isomers have recently been identified as potent biological modulators, including breakthrough applications as chemical pruners that suppress lateral bud outgrowth and seed germination at micromolar concentrations[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2-(phenylethynyl)benzoic acid via Sonogashira cross-coupling, its rigorous analytical characterization, and its subsequent preparation for biological screening.

Mechanistic Rationale & Pathway Design

The construction of the 2-(phenylethynyl)benzoic acid scaffold relies on the Sonogashira cross-coupling between a 2-halobenzoic acid (or its ester) and phenylacetylene[3].

Causality in Catalyst Selection: A dual-catalyst system comprising PdCl₂(PPh₃)₂ and CuI is employed. The Pd(0) species (generated in situ) undergoes oxidative addition with the aryl halide. Simultaneously, CuI reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide, which facilitates transmetalation[4].

Regiocontrolled Cyclization for Drug Development: The synthesized PEBA derivatives can undergo divergent intramolecular cyclizations to form distinct bioactive libraries. The regioselectivity is strictly dictated by the electronic activation mode:

  • Base Catalysis (5-exo-dig): Deprotonation of the carboxylic acid generates a nucleophilic carboxylate anion. The electronic bias of the triple bond directs the attack to form a 5-membered phthalide ring[5].

  • Acid Catalysis (6-endo-dig): Strong acids (e.g., TfOH) protonate the carbonyl oxygen, altering the electronic distribution and favoring a Michael-type addition that yields a 6-membered isocoumarin ring[1].

Mechanism PEBA 2-(Phenylethynyl)benzoic Acid Base Base Catalyst (e.g., DBU) Deprotonation PEBA->Base Acid Acid Catalyst (e.g., TfOH) Protonation PEBA->Acid Phthalide Phthalide Derivative (5-exo-dig cyclization) Base->Phthalide Nucleophilic Attack Isocoumarin Isocoumarin Derivative (6-endo-dig cyclization) Acid->Isocoumarin Electrophilic Activation

Caption: Divergent cyclization pathways of 2-(phenylethynyl)benzoic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Sonogashira Cross-Coupling Synthesis

This protocol describes the coupling of methyl 2-iodobenzoate with phenylacetylene, followed by ester hydrolysis. Protecting the carboxylic acid as an ester during the coupling ensures high yields and prevents unwanted palladium-coordination issues[3].

Step 1: Degassing and Reagent Preparation

  • Dissolve methyl 2-iodobenzoate (1.0 equiv, 4.0 mmol) in anhydrous acetonitrile or THF (20 mL) and triethylamine (1.5 equiv).

  • Causality: Triethylamine serves as both the base to neutralize the generated HI and a ligand to stabilize the active Pd(0) species.

  • Crucial Step: Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of phenylacetylene (Glaser coupling), which consumes the alkyne and severely complicates purification.

Step 2: Catalyst Addition

  • Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) under a positive Argon flow.

  • Validation Checkpoint: The solution should transition from pale yellow to a darker amber/brown upon catalyst dissolution and initial complex formation.

Step 3: Alkyne Addition and Reaction

  • Add phenylacetylene (1.2 equiv) dropwise over 5 minutes.

  • Stir the mixture at 60 °C for 4-6 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 9:1). The starting material (R_f ~0.6) should disappear, replaced by a highly UV-active fluorescent spot (R_f ~0.5) corresponding to methyl 2-(phenylethynyl)benzoate[6].

Step 4: Hydrolysis to Free Acid

  • Filter the reaction mixture through a short Celite pad to remove Pd/Cu salts. Concentrate the filtrate.

  • Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 equiv). Stir at room temperature for 12 hours.

  • Causality: Mild basic hydrolysis prevents unwanted premature cyclization that can occur under harsh acidic conditions.

Step 5: Workup and Purification

  • Acidify the aqueous layer with 1M HCl to pH 2.

  • Validation Checkpoint: A white/yellowish precipitate of 2-(phenylethynyl)benzoic acid will immediately form upon reaching the pKa threshold (~3.5-4.0).

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and recrystallize from Et₂O/hexane to yield the pure product[3].

Workflow A Methyl 2-Iodobenzoate + Phenylacetylene B Sonogashira Cross-Coupling A->B Pd/Cu, Et3N C Ester Hydrolysis (LiOH) B->C Ar, 60°C D 2-(Phenylethynyl) benzoic Acid C->D pH 2 Workup E Biological Screening D->E Validated

Caption: Workflow for the synthesis and evaluation of 2-(phenylethynyl)benzoic acid.

Quantitative Characterization Data

Thorough characterization is mandatory before proceeding to biological assays to ensure no heavy metal (Pd/Cu) carryover, which can cause false positives in cellular toxicity screens. Below is the summarized expected analytical data for 2-(phenylethynyl)benzoic acid and its derivatives[3].

Compound¹H NMR Highlights (δ, ppm, CDCl₃)¹³C NMR Highlights (δ, ppm, CDCl₃)HRMS (m/z)IR (KBr, cm⁻¹)
2-(Phenylethynyl)benzoic acid 8.15 (dd, 1H, Ar-H), 7.68-7.35 (m, 8H, Ar-H)171.2 (C=O), 133.5, 132.1, 128.5, 95.8 (Alkyne), 88.2 (Alkyne)[M-H]⁻ 221.063000-2500 (br, OH), 2215 (C≡C), 1690 (C=O)
5-Chloro-2-(phenylethynyl)benzoic acid 11.03 (br s, 1H, OH), 8.12-8.06 (m, 1H), 7.66-7.25 (m, 7H)170.4 (C=O), 135.3, 134.0, 131.8, 96.4 (Alkyne), 87.1 (Alkyne)[M+H]⁺ 257.043083 (br, OH), 2218 (C≡C), 1697 (C=O)
Methyl 2-(phenylethynyl)benzoate 8.05 (dd, 1H), 7.65-7.30 (m, 8H), 3.94 (s, 3H, OCH₃)166.5 (C=O), 132.6, 131.3, 128.4, 94.5 (Alkyne), 88.9 (Alkyne), 52.3 (OCH₃)[M+H]⁺ 237.092220 (C≡C), 1725 (Ester C=O)

Preparation for Biological Studies

Phenylethynyl benzoic acid derivatives exhibit broad-spectrum biological activities. Recent studies have demonstrated their profound effects on plant biology, acting as potent chemical pruners by suppressing lateral branching and seed germination at concentrations as low as 0.5 μM[2].

Stock Solution Preparation:

  • Solubility Profile : PEBA derivatives are highly lipophilic. They are practically insoluble in water but highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol.

  • Protocol : Prepare a 10 mM master stock by dissolving 2.22 mg of 2-(phenylethynyl)benzoic acid in 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Causality : Anhydrous DMSO prevents the hydrolytic degradation of the compound over time. The final concentration of DMSO in biological assays (e.g., cell culture media or agar plates) must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual growth inhibition[7].

Downstream Assay Integration: For evaluating the derivative's potential as a chemical pruner or growth regulator, the compound can be introduced into MS (Murashige and Skoog) agar media. The suppression of reactive oxygen species (ROS) generation and GA1 accumulation are key biomarkers to monitor during these phenotypic assays[2].

References

  • Regiocontrolled Intramolecular Cyclizations of Carboxylic Acids to Carbon−Carbon Triple Bonds Promoted by Acid or Base Catalyst. Organic Letters - ACS Publications.1

  • Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology, Oxford Academic. 7

  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic liquids. The Royal Society of Chemistry. 3

  • Theoretical studies of 5-exo selective intramolecular cyclization of o-alkynylbenzoic acid. LOCKSS. 5

  • (3-(Phenylethynyl)phenyl)methanol synthesis. ChemicalBook. 4

Sources

Application

Application Notes &amp; Protocols: 2-(Phenylethynyl)benzoic Acid in Heterocyclic Synthesis

Executive Summary & Mechanistic Insights For synthetic chemists and drug development professionals, 2-(phenylethynyl)benzoic acid (also known as o-alkynylbenzoic acid) serves as a highly versatile, bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

For synthetic chemists and drug development professionals, 2-(phenylethynyl)benzoic acid (also known as o-alkynylbenzoic acid) serves as a highly versatile, bifunctional building block. The spatial proximity of the electrophilic alkyne and the nucleophilic carboxylic acid enables rapid access to a variety of pharmacologically significant oxygen- and nitrogen-containing heterocycles, including phthalides, isocoumarins, and isoquinolones.

The core synthetic challenge when utilizing 2-(phenylethynyl)benzoic acid lies in controlling the regioselectivity of the intramolecular cyclization. Depending on the catalytic system, the carboxylate nucleophile can attack the alkyne via two distinct pathways:

  • 5-exo-dig cyclization: Yields five-membered phthalide derivatives (isobenzofuranones).

  • 6-endo-dig cyclization: Yields six-membered isocoumarin derivatives.

Theoretical studies demonstrate that organic base-catalyzed systems strongly favor the 5-exo pathway[1]. In these systems, the acidic fragment of the substrate actively participates in the transition state, significantly reducing the activation energy required for cyclization[1]. Furthermore, the exclusive formation of the Z-geometry at the exocyclic double bond of the resulting phthalide is mechanistically driven by the fact that the intermediate anion generates trans to the attacking oxygen atom of the carboxylate[1].

Divergent Synthetic Pathways

The following reaction network illustrates how the choice of catalyst and reagents dictates the structural scaffold derived from 2-(phenylethynyl)benzoic acid.

G SM 2-(Phenylethynyl)benzoic acid Phthalide Phthalides (5-exo-dig) SM->Phthalide Organic Base (DBU/TBAA) MeCN, 80°C Isocoumarin Isocoumarins (6-endo-dig) SM->Isocoumarin Transition Metals (Pd, Au, Ag) Isoquinolone Isoquinolones (Amine Annulation) SM->Isoquinolone Primary Amines Metal Catalysis IodoLactone Iodinated Lactones (Electrophilic) SM->IodoLactone I2 or NIS Base, CH2Cl2

Fig 1: Divergent cyclization pathways of 2-(phenylethynyl)benzoic acid.

Comparative Reaction Conditions

To facilitate experimental design, the table below summarizes the quantitative parameters and expected outcomes based on the chosen catalytic system.

Catalyst / ReagentSolventTemp (°C)TimePrimary Product ScaffoldRegioselectivity
DBU (5 mol%)MeCN802–24 hPhthalide (Z-isomer)5-exo-dig
TBAA (10 mol%)MeCN802 hPhthalide (Z-isomer)5-exo-dig
I₂ / Base (1.2 eq)CH₂Cl₂254–12 hIodinated IsobenzofuranoneDivergent
Pd(II) / R-NH₂ DMF10012 hIsoquinolone6-endo-dig

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure scientific integrity and high yields.

Protocol A: Base-Catalyzed 5-exo Cyclization to (Z)-Phthalides

This metal-free protocol utilizes tetrabutylammonium acetate (TBAA) to drive the 5-exo selective cyclization, avoiding the generation of isocoumarin byproducts typically seen with metal catalysts[1].

Reagents & Materials:

  • 2-(Phenylethynyl)benzoic acid: 66.7 mg (0.3 mmol)

  • Tetrabutylammonium acetate (TBAA): 9.0 mg (0.03 mmol, 10 mol%)

  • Anhydrous Acetonitrile (MeCN): 0.6 mL

  • Argon gas, Florisil pad.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 5 mL Schlenk tube and purge with Argon.

  • Dissolution: Add 66.7 mg of 2-(phenylethynyl)benzoic acid to the tube and dissolve in 0.6 mL of anhydrous MeCN[1].

  • Catalyst Addition: Add 9.0 mg of TBAA to the solution under a continuous Argon stream[1].

  • Reaction: Seal the tube and heat the stirring solution to 80 °C using a pre-equilibrated oil bath. Maintain temperature for exactly 2 hours[1].

  • In-Process Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The consumption of the starting material (which streaks due to the carboxylic acid) and the appearance of a distinct, UV-active product spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Filter the crude mixture directly through a short pad of Florisil to remove the ionic organic base catalyst[1].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure (Z)-phthalide derivative[1].

Mechanistic Rationale: The reaction proceeds efficiently without a traditional protonated onium salt. The carboxylic acid moiety of the substrate itself participates in the transition state, exhibiting higher acidity (pKa ~21.5 in MeCN) than typical conjugate acids, thereby facilitating the smooth intramolecular attack[1].

Protocol B: Electrophilic Iodolactonization

Electrophilic cyclization provides a handle (an iodine atom) for further downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

Reagents & Materials:

  • 2-(Phenylethynyl)benzoic acid: 1.0 mmol

  • Molecular Iodine (I₂): 1.2 mmol

  • Sodium Bicarbonate (NaHCO₃): 2.0 mmol

  • Dichloromethane (CH₂Cl₂): 10 mL

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the 2-(phenylethynyl)benzoic acid in 10 mL of CH₂Cl₂ at room temperature[2].

  • Base Addition: Add NaHCO₃ to the stirring solution to deprotonate the carboxylic acid, enhancing its nucleophilicity.

  • Electrophile Addition: Add I₂ in one portion. The solution will turn a deep, dark purple/brown.

  • Reaction: Stir the mixture at room temperature in the dark (to prevent radical side reactions) for 4 to 12 hours. Monitor via TLC until the starting material is fully consumed.

  • Quenching (Self-Validation): Add 10 mL of saturated aqueous Na₂S₂O₃ and stir vigorously. Visual cue: The reaction is successfully quenched when the organic layer transitions from dark brown to pale yellow or colorless, indicating the complete reduction of unreacted I₂ to water-soluble iodide ions.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional CH₂Cl₂ (3 × 15 mL)[2].

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure[2]. Purify the crude iodinated lactone via flash column chromatography.

Mechanistic Rationale: The iodine acts as a π-Lewis acid, activating the alkyne. The bulky nature of the iodonium intermediate, combined with the electronic effects of the phenyl ring, dictates the regioselectivity of the carboxylate attack, often leading to a mixture of iodinated isobenzofuranones and isochromenones depending on specific substituents[2].

References

  • Theoretical studies of the organic base-catalyzed 5-exo intramolecular cyclization of o-alkynylbenzoic acid Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic liquids Source: The Royal Society of Chemistry URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis of Isocoumarins and Phthalides via Tandem Sonogashira Coupling

Executive Summary The synthesis of oxygen-containing heterocycles, such as isocoumarins and phthalides, is of paramount importance in drug development due to their prevalence in biologically active natural products and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of oxygen-containing heterocycles, such as isocoumarins and phthalides, is of paramount importance in drug development due to their prevalence in biologically active natural products and pharmaceuticals. The tandem reaction of 2-iodobenzoic acid with terminal alkynes (e.g., phenylacetylene) provides a highly efficient, one-pot route to these scaffolds. This application note details the mechanistic causality, quantitative optimization data, and self-validating experimental protocols for executing this transformation with high regioselectivity.

Mechanistic Principles & Causality

The reaction between 2-iodobenzoic acid and phenylacetylene is not a simple cross-coupling; it is a tandem sequence comprising a Sonogashira coupling followed by an intramolecular cyclization. Understanding the causality behind the reaction conditions is critical for controlling the regioselectivity of the final product.

  • Oxidative Addition & Transmetalation: The catalytic cycle initiates with the oxidative addition of the transition metal (Pd, Cu, or Ag) into the C–I bond of 2-iodobenzoic acid. Simultaneously, the terminal alkyne is deprotonated by a mild base to form a metal-acetylide complex, which undergoes transmetalation with the aryl-metal species[1].

  • Reductive Elimination: This step yields the critical intermediate: 2-(phenylethynyl)benzoic acid. At this stage, the alkyne is spatially proximate to the nucleophilic carboxylate group[2].

  • Regioselective Cyclization: The intermediate does not typically require isolation. The transition metal catalyst coordinates to the triple bond, activating it toward nucleophilic attack by the carboxylate oxygen.

    • 6-endo-dig Cyclization (Isocoumarin Formation): Favored by copper-based catalysts (e.g., CuI, CuO@MgO) and polar solvents (PEG, DMF). The metal stabilizes the transition state that leads to the six-membered 3-phenyl-1H-isochromen-1-one[3].

    • 5-exo-dig Cyclization (Phthalide Formation): Favored by silver-based catalysts (e.g., Ag2O) and specific additives like pivalic acid (PivOH). The silver coordinates differently to the alkyne, directing the nucleophilic attack to the internal carbon, yielding (Z)-3-benzylidenephthalide[4].

Pathway Visualization

G A 2-Iodobenzoic Acid + Phenylacetylene B Oxidative Addition (Metal Catalyst) A->B C Transmetalation & Reductive Elimination B->C D 2-(Phenylethynyl)benzoic Acid (Reactive Intermediate) C->D E 6-endo-dig Cyclization (Cu-Promoted) D->E Path A (PEG/Cu) F 5-exo-dig Cyclization (Ag-Promoted) D->F Path B (DMF/Ag) G 3-Phenyl-1H-isochromen-1-one (Isocoumarin) E->G H (Z)-3-Benzylidenephthalide (Phthalide) F->H

Tandem Sonogashira coupling and regioselective cyclization pathways.

Quantitative Optimization Data

The choice of catalytic system directly dictates the reaction efficiency and the structural identity of the major product. The table below summarizes validated conditions for directing the synthesis toward either the isocoumarin or the phthalide scaffold.

Catalytic SystemBase / AdditiveSolventTemp (°C)Time (h)Major ProductYield (%)Ref
CuO@MgO (10 mg)NonePEG801.0Isocoumarin82[3]
CuI (20 mol%)K₂CO₃ (2.0 eq)PEG-40025 (US)3.0Isocoumarin77[2]
Ag₂O NPsPivOHDMF1203.03-Ylidenephthalide95[4]
Pd(OAc)₂ (7.5 mol%)CpLi (1.5 eq)THF651.0Isocoumarin93[5]

*US = Ultrasound irradiation (40 kHz).

Detailed Experimental Protocols

Protocol A: Green Copper-Catalyzed Synthesis of Isocoumarins (6-endo-dig)

This protocol utilizes Polyethylene Glycol (PEG-400) as a recyclable, non-hazardous solvent combined with ultrasound irradiation to drive the formation of the isocoumarin scaffold efficiently[2].

Reagents & Materials:

  • 2-Iodobenzoic acid (1.0 mmol, 248 mg)

  • Phenylacetylene (1.0 mmol, 102 mg)

  • Copper(I) iodide (CuI) (20 mol%, 38 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • PEG-400 (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL oven-dried Schlenk tube, add 2-iodobenzoic acid, K₂CO₃, and CuI.

  • Solvent Addition & Degassing: Add 5.0 mL of PEG-400. Seal the tube with a rubber septum and purge the mixture with ultra-high purity Nitrogen for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the copper-catalyzed Glaser homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne.

  • Alkyne Addition: Inject phenylacetylene dropwise via syringe.

  • Reaction: Place the Schlenk tube in an ultrasonic bath (40 kHz) maintained at 25 °C. Sonicate for 3 hours[2].

  • Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The highly polar 2-iodobenzoic acid (streaks near baseline) should be completely consumed, replaced by a fast-moving, UV-active spot (Rf ~ 0.6) corresponding to the isocoumarin.

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL). Transfer to a separatory funnel. The PEG and inorganic salts will partition into the aqueous layer[2]. Extract the aqueous layer twice more with ether (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient hexanes to 9:1 hexanes/EtOAc).

Protocol B: Silver-Catalyzed Regioselective Synthesis of Phthalides (5-exo-dig)

This protocol leverages silver oxide nanoparticles and pivalic acid to alter the cyclization trajectory, yielding the 5-membered 3-ylidenephthalide[4].

Reagents & Materials:

  • 2-Iodobenzoic acid (1.0 mmol, 248 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Ag₂O nanoparticles (10 mol%)

  • Pivalic acid (PivOH) (1.0 mmol, 102 mg)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-iodobenzoic acid, Ag₂O nanoparticles, and PivOH.

  • Solvent & Reactant Addition: Add anhydrous DMF followed by phenylacetylene.

  • Reaction: Stir the mixture at 120 °C for 3 hours under an inert atmosphere[4]. Causality: The elevated temperature is required to overcome the activation energy barrier for the silver-directed 5-exo-dig cyclization.

  • Validation Checkpoint 2 (In-Process): Monitor via TLC. The formation of the phthalide is indicated by a new UV-active spot. Unlike the isocoumarin, the phthalide often exhibits distinct fluorescence under 365 nm UV light due to the extended conjugation of the exocyclic double bond.

  • Workup: Cool the mixture to room temperature. Quench with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the organic phase thoroughly with water (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Self-Validation & Analytical Characterization

To ensure the trustworthiness of the synthesized scaffolds, rely on the following self-validating spectroscopic markers:

  • Infrared (IR) Spectroscopy: The successful tandem coupling-cyclization is immediately validated by the disappearance of the broad carboxylic acid O–H stretch (3300–2500 cm⁻¹) and the terminal alkyne C–H stretch (~3300 cm⁻¹). The carbonyl stretch will shift from ~1680 cm⁻¹ (acid) to ~1730 cm⁻¹ (lactone/isocoumarin).

  • Nuclear Magnetic Resonance (NMR):

    • Isocoumarin (Protocol A): Look for a highly diagnostic vinylic proton (H-4) singlet in the ¹H NMR spectrum appearing distinctly at δ 6.80–6.20 ppm [2]. The ¹³C NMR will show a characteristic quaternary lactone carbon (C=O) at δ 167.0 ppm [2].

    • Phthalide (Protocol B): The exocyclic vinylic proton of the (Z)-3-benzylidenephthalide typically appears further downfield (often > δ 6.80 ppm) due to the anisotropic deshielding effect of the adjacent carbonyl and phenyl rings.

References

1.[4] Title: Ag2O nanoparticle-catalyzed substrate-controlled regioselectivities: direct access to 3-ylidenephthalides and isocoumarins Source: scispace.com URL: 2.[1] Title: Palladium-Mediated Reductive Heck Cyclization for the Formation of Dibenzoazepinone Framework Source: thieme-connect.com URL: 3.[3] Title: Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkyne under Green Conditions Source: nih.gov URL: 4.[5] Title: application to palladium-catalyzed cross- coupling reaction of aryl-X or alkenyl-X Source: core.ac.uk URL: 5.[2] Title: RSC Advances - Aurigene Pharmaceutical Services Source: aurigeneservices.com URL:

Sources

Application

purification of 2-(phenylethynyl)benzoic acid by recrystallization

This guide details the purification of 2-(phenylethynyl)benzoic acid (CAS: 1084-95-3), a critical intermediate in the synthesis of isocoumarins and polycyclic aromatic hydrocarbons. Part 1: Application Note & Strategy Co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the purification of 2-(phenylethynyl)benzoic acid (CAS: 1084-95-3), a critical intermediate in the synthesis of isocoumarins and polycyclic aromatic hydrocarbons.

Part 1: Application Note & Strategy

Compound Profile & Challenge
  • Target Molecule: 2-(phenylethynyl)benzoic acid[1][2]

  • Physical State: Yellow crystalline solid.

  • Melting Point: 126–127 °C (Lit. [1]).[1]

  • Synthesis Context: Typically synthesized via Sonogashira coupling of 2-iodobenzoic acid (or its methyl ester) with phenylacetylene.

  • Major Impurities:

    • Homocoupling Byproduct: 1,4-Diphenylbuta-1,3-diyne (formed by oxidative coupling of phenylacetylene).

    • Catalyst Residues: Palladium black and Copper(I) salts.

    • Starting Materials: Unreacted phenylacetylene (volatile) or 2-iodobenzoic acid.

Purification Strategy: The "Acid-Base Swing"

Thermal recrystallization alone is often insufficient to remove the homocoupled alkyne impurity because its solubility profile can overlap with the target product in organic solvents.

Therefore, this protocol utilizes a Chemical Purification (Acid-Base Extraction) followed by Thermal Recrystallization .

  • Chemical Separation: The target is a carboxylic acid (

    
    ). Dissolving the crude mixture in aqueous base (
    
    
    
    ) converts the target to its water-soluble salt. Non-acidic impurities (homocoupled alkynes, organic-soluble catalysts) remain in the organic phase and are washed away.
  • Precipitation: Acidification (

    
    ) regenerates the target acid, which precipitates out, leaving water-soluble salts (
    
    
    
    , ammonium salts) in the aqueous phase.
  • Polishing: Final recrystallization from Diethyl Ether/Hexane (or Ethyl Acetate/Hexane) ensures high crystallinity and removes trace occluded impurities.

Part 2: Detailed Protocol

Phase 1: Acid-Base Chemical Purification

Perform this step if the crude material is dark or contains significant non-acidic byproducts.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Extraction (The Swing):

    • Transfer the organic layer to a separatory funnel.

    • Extract with saturated aqueous

      
        (3 x 15 mL).
      
    • Mechanism:[3] The 2-(phenylethynyl)benzoic acid moves into the aqueous layer as the sodium salt. The impurities (diphenyldiacetylene, catalysts) stay in the EtOAc layer.

  • Wash: Keep the aqueous layer. Wash it once with fresh EtOAc (10 mL) to remove entrained non-polar contaminants. Discard the organic washings.

  • Precipitation:

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add 1 M

      
        dropwise with stirring until the pH reaches ~1–2.
      
    • A thick yellow/off-white precipitate of 2-(phenylethynyl)benzoic acid will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water to remove inorganic salts (

    
    ). Dry the solid under vacuum or air-dry overnight.
    
Phase 2: Thermal Recrystallization

Standard solvent system: Diethyl Ether / Hexane [1]. Alternative (safer for large scale): Ethyl Acetate / Hexane.

  • Solvent Prep: Prepare a hot water bath (do not use open flame due to ether/hexane flammability).

  • Dissolution:

    • Place the dried solid from Phase 1 into an Erlenmeyer flask.

    • Add the minimum amount of Diethyl Ether (or EtOAc) needed to dissolve the solid at room temperature or slight warming.

    • Note: If insoluble black specks (Pd) remain, filter the solution through a Celite pad or glass wool while warm.

  • Nucleation:

    • Slowly add Hexane dropwise to the stirring solution.

    • Stop adding Hexane immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ether/EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat and cover the flask with foil/parafilm.

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Transfer to a refrigerator (4 °C) for another 2 hours to maximize yield.

  • Collection:

    • Filter the crystals via vacuum filtration.

    • Wash the filter cake with a small volume of cold Hexane .

    • Dry under high vacuum to remove solvent traces.

Part 3: Visualization of Workflow

Purification_Protocol Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Discard) Contains: Homocoupled Alkynes, Catalysts Extract->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Target as Sodium Salt) Extract->AqLayer Target extracted Acidify Acidify with 1M HCl (pH ~1-2) AqLayer->Acidify Precipitate Precipitate Formation Acidify->Precipitate Recryst Recrystallization Solvent: Et2O / Hexane Precipitate->Recryst Filter & Dry Final Pure 2-(phenylethynyl)benzoic acid Yellow Crystals (MP 126-127°C) Recryst->Final

Caption: Logic flow for the purification of 2-(phenylethynyl)benzoic acid, separating chemical extraction from thermal polishing.

Part 4: Characterization & Data

Table 1: Impurity Removal Profile

Impurity TypeChemical NatureRemoval StepMechanism
1,4-Diphenylbuta-1,3-diyne Neutral, LipophilicAcid-Base ExtractionRemains in organic wash during

extraction.
Palladium (Pd) Black Insoluble MetalFiltrationRemoved by Celite filtration before recrystallization.
Triethylammonium Salts Ionic, Water SolubleAcidification/WashRemains in aqueous mother liquor after HCl precipitation.
Unreacted 2-Iodobenzoic Acid AcidicRecrystallizationCo-precipitates in acid step, but separated by solubility difference in Et2O/Hexane.

Analytical Checkpoints:

  • Melting Point: Pure crystals should melt sharply at 126–127 °C [1].

  • Appearance: Bright yellow needles or powder. Dark orange/brown indicates residual Pd or conjugated impurities.

  • 1H NMR (CDCl3, 300 MHz): Look for the diagnostic downfield doublet at

    
     ppm (ortho-proton next to COOH) and the absence of the alkyne proton from phenylacetylene (
    
    
    
    ppm).

References

  • Kundu, N. G., & Pal, M. (2001). Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (16), 2954-2963.

Sources

Method

Application Note: Regiocontrolled Synthesis of Isocoumarins from 2-(Phenylethynyl)benzoic Acid

Introduction & Pharmacological Relevance The isocoumarin (1H-2-benzopyran-1-one) scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals, exhibiting antifungal, antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The isocoumarin (1H-2-benzopyran-1-one) scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals, exhibiting antifungal, antimicrobial, and anti-inflammatory properties. For drug development professionals and synthetic chemists, the intramolecular cyclization of o-alkynylbenzoic acids—specifically 2-(phenylethynyl)benzoic acid—represents one of the most atom-economical and versatile pathways to construct this core.

However, the cyclization of 2-(phenylethynyl)benzoic acid is inherently regiodivergent. Depending on the catalytic environment, the substrate can undergo either a 6-endo-dig cyclization to yield the desired 3-phenylisocoumarin or a 5-exo-dig cyclization to form 3-(benzylidene)phthalide. This application note details the mechanistic causality behind this regiodivergence and provides field-proven, self-validating protocols for the selective synthesis of isocoumarins.

Mechanistic Principles: The Acid/Base Regiodivergence

The selectivity between the isocoumarin and phthalide skeletons is entirely dictated by the electronic activation state of the substrate, a phenomenon elegantly mapped by .

  • Acid-Catalyzed 6-endo-dig Cyclization (Isocoumarin Formation): When a strong Brønsted acid (e.g., trifluoromethanesulfonic acid, TFSA) or a transition-metal Lewis acid (e.g., ReCl(CO)₅) is introduced, the catalyst preferentially coordinates to the alkyne

    
    -system. This protonation/metalation induces a partial positive charge on the alkyne carbons. Due to the electronic bias of the phenyl substituent, the internal carbon becomes highly electrophilic, driving the carboxylic acid oxygen to attack via a Michael-type 6-endo-dig cyclization.
    
  • Base-Catalyzed 5-exo-dig Cyclization (Phthalide Formation): Conversely, basic catalysts (e.g., Et₃N) deprotonate the carboxylic acid. The resulting highly nucleophilic carboxylate anion attacks the unactivated alkyne. Governed by Baldwin's rules and stereoelectronic constraints, this attack proceeds via the kinetically favored 5-exo-dig pathway.

Pathway SM 2-(Phenylethynyl)benzoic acid (Starting Material) Acid Acid Catalyst (e.g., CF3SO3H) Protonation of Alkyne SM->Acid H+ activation Base Base Catalyst (e.g., Et3N) Deprotonation of COOH SM->Base -H+ removal Iso 3-Phenylisocoumarin (6-endo-dig product) Acid->Iso 6-endo-dig cyclization Phth 3-(Benzylidene)phthalide (5-exo-dig product) Base->Phth 5-exo-dig cyclization

Regiodivergent cyclization of 2-(phenylethynyl)benzoic acid to isocoumarins and phthalides.

Experimental Workflows & Protocols

Protocol A: Brønsted Acid-Catalyzed Synthesis of 3-Phenylisocoumarin

This protocol utilizes a strong Brønsted acid to force exclusive 6-endo-dig cyclization, ideal for robust substrates lacking acid-sensitive functional groups .

Reagents: 2-(Phenylethynyl)benzoic acid (1.0 equiv), Trifluoromethanesulfonic acid (CF₃SO₃H, 10 mol%), anhydrous Toluene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(phenylethynyl)benzoic acid (0.5 mmol) in anhydrous toluene (3.0 mL). Causality: Toluene is chosen as a non-coordinating, neutral solvent that allows the reaction to reach the necessary reflux temperatures without participating in proton exchange.

  • Catalyst Addition: Slowly add CF₃SO₃H (10 mol%) to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 2 hours. Causality: The high thermal energy overcomes the activation barrier for the 6-endo-dig ring closure after alkyne protonation.

  • Quenching: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (5 mL). Causality: Immediate neutralization prevents post-reaction decomposition or polymerization of the enol-lactone product.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc).

Self-Validating System Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material will streak due to carboxylic acid hydrogen bonding (low


), while the isocoumarin product will elute as a crisp, highly UV-active spot at a higher 

. For definitive NMR validation, ensure the disappearance of the broad carboxylic acid -OH peak (~11.0 ppm) and the emergence of the diagnostic isocoumarin vinylic proton (C4-H) singlet at ~6.9 ppm.
Protocol B: Rhenium-Catalyzed Synthesis (Mild Conditions)

For substrates bearing acid-sensitive moieties, transition-metal catalysis offers a milder alternative. demonstrated that ReCl(CO)₅ acts as a highly selective


-Lewis acid.

Workflow Prep 1. Substrate Prep Weigh 1a & ReCl(CO)5 React 2. Cyclization Hexane, 80°C, Ar atm Prep->React Quench 3. Quench & Extract Add H2O, EtOAc extract React->Quench Purify 4. Purification Silica Gel Column Quench->Purify

Standard experimental workflow for the transition-metal catalyzed synthesis of isocoumarins.

Step-by-Step Methodology:

  • Assembly: In a dry reaction tube under nitrogen, combine 2-(phenylethynyl)benzoic acid (0.3 mmol) and ReCl(CO)₅ (5 mol%).

  • Solvent Addition: Add anhydrous hexane (2.0 mL). Causality: Hexane is utilized here because the rhenium catalyst requires a strictly non-polar environment to maximize its

    
    -coordination with the alkyne over solvent coordination.
    
  • Cyclization: Stir the mixture at 80 °C for 5–10 hours.

  • Workup: Cool to room temperature, add H₂O (5 mL), and extract with EtOAc. Dry the organic layer (MgSO₄), filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

Self-Validating System Checkpoint: Rhenium carbonyl complexes are sensitive to atmospheric oxygen at elevated temperatures. A successful reaction setup is validated by the absence of dark precipitates (rhenium oxides) during the heating phase. Post-reaction LC-MS should immediately confirm the target mass (


 223.07 for [M+H]⁺) prior to column loading.

Quantitative Data & Optimization Matrix

To guide synthetic planning, the following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting regioselectivity.

Catalyst SystemSolventTemp (°C)Major ProductYield (%)Regioselectivity (6-endo : 5-exo)Source
CF₃SO₃H (10 mol%)Toluene1103-Phenylisocoumarin>99>99:1
Et₃N (10 mol%)Toluene1103-(Benzylidene)phthalide85<1:99
ReCl(CO)₅ (5 mol%)Hexane803-Phenylisocoumarin8099:1
CuCl₂ / Cy₂NH·HCl *MeCN804-Chloro-3-phenylisocoumarin91Exclusive (6-endo)

*Note: The copper-catalyzed system by Liang et al. utilizes the methyl ester derivative (methyl 2-(2-phenylethynyl)benzoate) and results in a concomitant halogenation at the C4 position, offering a direct route to 4-haloisocoumarins for further cross-coupling functionalization.

References

  • Asao, N., Sato, K., Menggenbateer, & Yamamoto, Y. (2006). Regiocontrolled Intramolecular Cyclizations of Carboxylic Acids to Carbon−Carbon Triple Bonds Promoted by Acid or Base Catalyst. Organic Letters, 8(23), 5517–5520. URL:[Link][1][2]

  • Umeda, R., Yoshikawa, S., Yamashita, K., & Nishiyama, Y. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. Heterocycles, 91(11), 2172-2179. URL:[Link][3][4]

Sources

Application

Application Note: 2-(Phenylethynyl)benzoic Acid as a Divergent Scaffold for Heterocyclic Synthesis

This Application Note provides a comprehensive technical guide on the utilization of 2-(Phenylethynyl)benzoic acid (CAS: 1084-95-3) as a molecular building block. Executive Summary & Chemical Profile 2-(Phenylethynyl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the utilization of 2-(Phenylethynyl)benzoic acid (CAS: 1084-95-3) as a molecular building block.

Executive Summary & Chemical Profile

2-(Phenylethynyl)benzoic acid represents a privileged "ortho-functionalized" scaffold in organic synthesis. Its value lies in the proximity of the carboxylic acid nucleophile to the internal alkyne electrophile. This structural motif allows for rapid access to oxygen- and nitrogen-containing heterocycles—specifically isocoumarins (1H-isochromen-1-ones) and isoquinolones —through metal-catalyzed or Lewis acid-mediated cycloisomerization.

Unlike simple benzoic acids, this building block enables atom-economical cascade reactions , where the alkyne moiety serves as a latent electrophile for 6-endo-dig or 5-exo-dig cyclizations, often followed by in-situ functionalization.

PropertyData
CAS Number 1084-95-3
Molecular Formula

MW 222.24 g/mol
Core Reactivity Electrophilic cyclization (Alkyne activation), Nucleophilic attack (Carboxylate)
Key Products 3-Phenylisocoumarins, 3-Phenylisoquinolones, (Z)-3-Benzylidenephthalides

Mechanistic Pathways & Strategic Logic

The utility of this building block is defined by the competition between 6-endo-dig and 5-exo-dig cyclization modes.

  • 6-endo-dig: Yields Isocoumarins.[1] Favored by soft Lewis acids (

    
    -activation of alkyne) and specific transition metals (Pd, Zn).
    
  • 5-exo-dig: Yields Phthalides (alkylidene). Favored under certain gold(I) catalytic conditions or radical pathways.

Pathway Visualization

ReactionPathways Start 2-(Phenylethynyl) benzoic acid Activation Catalytic Activation (Lewis Acid / TM) Start->Activation IsoC 3-Phenylisocoumarin (6-endo-dig) Activation->IsoC Zn(OTf)2, Pd(II) BF3-Et2O Phthalide (Z)-3-Benzylidenephthalide (5-exo-dig) Activation->Phthalide Au(I), Radical IsoQ 3-Phenylisoquinolone IsoC->IsoQ + NH3/R-NH2 (N-Insertion)

Figure 1: Divergent cyclization pathways controlled by catalyst selection. The 6-endo-dig pathway is the primary route for isocoumarin synthesis.

Application Protocol A: Synthesis of 3-Phenylisocoumarins

Target: Efficient construction of the isocoumarin core via Zinc-catalyzed cyclization. Mechanism: Lewis acid activation of the alkyne triple bond followed by intramolecular nucleophilic attack of the carboxylate oxygen.

Rationale

While Palladium (Pd) and Gold (Au) are effective, Zinc Triflate (


)  offers a cost-effective, lower-toxicity alternative that favors the 6-endo-dig product with high regioselectivity [1]. This protocol avoids the use of expensive ligands and inert atmosphere gloveboxes required for sensitive Pd(0) chemistry.
Materials
  • Substrate: 2-(Phenylethynyl)benzoic acid (1.0 equiv)

  • Catalyst: Zinc Triflate (

    
    ) (10 mol%)
    
  • Solvent: Toluene (Anhydrous)

  • Additive: Molecular Sieves (4Å) (Optional, to remove trace water)

Step-by-Step Protocol
  • Preparation: In a dried reaction tube equipped with a magnetic stir bar, charge 2-(Phenylethynyl)benzoic acid (1 mmol, 222 mg) and

    
     (0.1 mmol, 36 mg).
    
  • Solvation: Add anhydrous Toluene (3.0 mL). Note: Concentration affects rate; 0.3-0.5 M is optimal.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting acid (

      
      ) should disappear, and a highly fluorescent spot (Isocoumarin, 
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated

    
     (2 x 10 mL) to remove unreacted acid.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Yield: 85–92% Data Validation:

  • 1H NMR (

    
    ):  Look for the singlet vinyl proton at 
    
    
    
    ~6.9–7.0 ppm (H-4 of isocoumarin ring). Absence of -COOH proton broad singlet.

Application Protocol B: Palladium-Catalyzed Cascade Olefination

Target: Synthesis of 4-alkylated isocoumarins (Functionalized derivatives). Mechanism: This advanced protocol utilizes a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 catalyst to initiate cyclization followed by an oxidative Heck-type coupling with an external alkene (e.g., acrylates) [2]. This installs a substituent at the C4 position in a single step.
Rationale

Standard cyclization leaves the C4 position unsubstituted. Using Pd(II) allows for "lock-and-key" functionalization, increasing molecular complexity for drug discovery libraries.

Materials
  • Substrate: 2-(Phenylethynyl)benzoic acid (0.5 mmol)

  • Coupling Partner: n-Butyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)[2]
    
  • Oxidant/Base:

    
     (2.0 equiv) or 
    
    
    
    balloon with catalytic Cu.
  • Solvent: DMF or DMSO.

Step-by-Step Protocol
  • Setup: Charge a Schlenk tube with the acid (111 mg, 0.5 mmol),

    
     (4.4 mg), and 
    
    
    
    (181 mg).
  • Addition: Add DMF (2 mL) and n-Butyl Acrylate (107

    
    L).
    
  • Reaction: Heat to 80–100°C for 16 hours under air (or

    
     balloon for cleaner profiles).
    
  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF.

  • Purification: Column chromatography.

Note on Selectivity: If the reaction yields the simple isocoumarin (protonolysis of the Pd-C intermediate) instead of the coupled product, ensure the oxidant (


) is fresh and dry to promote the oxidative turnover.

Application Protocol C: Conversion to Isoquinolones

Target: Nitrogen-substitution to form the isoquinolone scaffold.[3] Method: Ammonolysis of the isocoumarin intermediate.

Protocol
  • Conversion: Take the purified 3-phenylisocoumarin from Protocol A.

  • Reagent: Dissolve in Ethanol (EtOH). Add aqueous Ammonia (

    
    , 28-30%) in excess (5–10 equiv).
    
  • Conditions: Reflux (80°C) for 4–8 hours.

    • Mechanism:[2][4][5][6][7] Ring opening to the keto-amide followed by dehydrative ring closure.

  • Isolation: Cool the mixture. The product often precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Trace water deactivating Lewis Acid.Add 4Å Molecular Sieves; ensure Toluene is distilled/dried.
5-exo-dig Product (Phthalide) observed Radical pathway interference or wrong catalyst.Avoid radical initiators; switch from Au/Ag to Zn/Pd which favor 6-endo.
Incomplete Conversion Steric hindrance on alkyne.[2]Increase temperature to 120°C; switch solvent to o-Xylene.
Hydrolysis of Product Isocoumarins can hydrolyze in strong base.Avoid strong basic workups; use mild

or neutral buffers.

References

  • Zinc-Catalyzed Cyclization

    • Title: Facile and efficient method for Zn(OTf)
    • Source: Indian Journal of Chemistry (via NISCAIR).
    • URL:[Link][1]

  • Palladium-Catalyzed Cascade

    • Title: Palladium-Catalyzed Cascade Cyclization−Oxidative Olefination of tert-Butyl 2-Alkynylbenzo
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link][8]

  • General Isocoumarin Synthesis

    • Title: Synthesis of Isocoumarins (Review of methods including Rh, Cu, Pd).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Gold Catalysis Mechanisms

    • Title: Double Gold Activation of 1-Ethynyl-2-(Phenylethynyl)Benzene Toward 5-exo-dig and 6-endo-dig Cyclization Reactions.[4][5][7]

    • Source: Chemistry - A European Journal (via NIH/PubMed).
    • URL:[Link]

Sources

Method

analytical methods for quantifying 2-(Phenylethynyl)benzoic acid

Title: Analytical Methodologies for the Quantification of 2-(Phenylethynyl)benzoic Acid (PEBA): A Comprehensive Protocol Executive Summary: The Dual Utility of PEBA 2-(Phenylethynyl)benzoic acid (PEBA), alongside its pos...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Methodologies for the Quantification of 2-(Phenylethynyl)benzoic Acid (PEBA): A Comprehensive Protocol

Executive Summary: The Dual Utility of PEBA

2-(Phenylethynyl)benzoic acid (PEBA), alongside its positional isomers such as 4-(2-phenylethynyl)benzoic acid, represents a highly versatile class of compounds. In synthetic organic chemistry, o-alkynylbenzoic acids are critical precursors that undergo 5-exo selective intramolecular cyclization to form biologically active phthalides and isochromenones[1]. Recently, PEBA has garnered significant attention in agricultural science as a potent "chemical pruner." It has been shown to arrest seed germination at concentrations as low as 0.5 µM and suppress lateral branching in horticultural crops by modulating plant hormone networks and ABC transporters[2]. Given its dual role as a synthetic intermediate and a bioactive agrochemical, establishing a robust, highly sensitive analytical method for its quantification in complex matrices (e.g., plant tissues, soil, and reaction mixtures) is paramount.

Physicochemical Profiling & Analytical Rationale

To design a self-validating quantitative system, the physicochemical properties of PEBA must dictate the analytical approach. PEBA (C₁₅H₁₀O₂, MW: 222.24 g/mol ) features a hydrophobic diphenylacetylene core and a polar, ionizable carboxylic acid moiety.

  • Sample Extraction Causality: The lipophilic nature of the phenylethynyl group necessitates the use of moderately non-polar solvents, while the carboxylic acid requires a protic or polar component for efficient solvation. A biphasic or mixed-solvent extraction (e.g., Methanol:Water, 80:20 v/v) ensures complete recovery from fibrous plant matrices while precipitating bulk proteins.

  • Chromatographic Causality: Reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 stationary phase is the gold standard for this class of molecules[3]. The mobile phase must be acidified (e.g., 0.1% Formic Acid) to keep the benzoic acid moiety (pKa ~4.2) in its protonated, uncharged state during separation. This prevents peak tailing and ensures reproducible retention times.

  • Mass Spectrometric Causality: Despite the acidic mobile phase, PEBA is best detected using Electrospray Ionization in negative mode (ESI-). The high voltage at the capillary tip drives the deprotonation of the carboxylic acid, yielding a strong [M-H]⁻ precursor ion at m/z 221.1.

High-Throughput LC-MS/MS Quantitative Framework

AnalyticalWorkflow Matrix 1. Matrix Sampling (Plant Tissue / Soil) Extraction 2. Cryogenic Milling & MeOH:H2O Extraction Matrix->Extraction Cleanup 3. SPE Clean-up (HLB Cartridge) Extraction->Cleanup Separation 4. UHPLC C18 Separation (0.1% FA / Acetonitrile) Cleanup->Separation Detection 5. ESI- MS/MS Detection (MRM: 221.1 -> 177.1) Separation->Detection Quant 6. Isotope-Dilution Quantification Detection->Quant

Caption: Step-by-step LC-MS/MS analytical workflow for PEBA quantification in complex matrices.

Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in MeCN)
0.0 0.4 90% 10%
1.0 0.4 90% 10%
5.0 0.4 10% 90%
7.0 0.4 10% 90%
7.1 0.4 90% 10%

| 9.0 | 0.4 | 90% | 10% |

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
PEBA 221.1 [M-H]⁻ 177.1 [M-H-CO₂]⁻ 50 18 Quantifier
PEBA 221.1 [M-H]⁻ 101.0 50 35 Qualifier

| D5-PEBA (IS) | 226.1 [M-H]⁻ | 182.1 | 50 | 18 | Internal Standard |

Step-by-Step Extraction and Quantification Protocol

Self-Validating System Note: This protocol incorporates an isotopically labeled internal standard (IS) added prior to extraction. This ensures that any matrix effects, ion suppression, or extraction losses are mathematically normalized, guaranteeing the trustworthiness of the final quantitative data.

Phase 1: Sample Preparation & Extraction

  • Tissue Homogenization: Weigh exactly 100.0 mg of fresh plant tissue (e.g., tomato lateral buds or leaves) into a 2.0 mL reinforced microcentrifuge tube containing two 3 mm stainless steel beads.

  • IS Spiking: Spike the sample with 10 µL of a 1 µg/mL D5-PEBA internal standard solution. Causality: Spiking before homogenization ensures the IS is subjected to the exact same enzymatic and physical conditions as the endogenous analyte, validating extraction efficiency.

  • Cryo-Milling: Flash-freeze the tube in liquid nitrogen for 30 seconds. Mill the sample using a bead beater at 30 Hz for 2 minutes. Causality: Cryogenic temperatures prevent the thermal degradation of PEBA and halt endogenous enzymatic activity that could alter the metabolic profile.

  • Solvent Extraction: Add 1.0 mL of pre-chilled extraction solvent (Methanol:Water, 80:20 v/v). Vortex vigorously for 5 minutes at 4 °C.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet cellular debris.

  • Supernatant Collection: Transfer 800 µL of the supernatant to a new tube.

Phase 2: Solid Phase Extraction (SPE) Clean-up

  • Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Dilute the 800 µL extract with 1.2 mL of Water (to reduce methanol concentration to <35%) and load onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to elute highly polar interferences (e.g., sugars, organic acids).

  • Elution: Elute the PEBA fraction using 1 mL of 100% Methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute in 100 µL of Initial Mobile Phase (10% MeCN).

Phase 3: LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 40 °C.

  • Execute the gradient program detailed in Table 1.

  • Monitor the MRM transitions (Table 2) using a triple quadrupole mass spectrometer in ESI- mode.

  • Data Processing: Construct a calibration curve using the peak area ratio of PEBA to D5-PEBA. Ensure the R² value is ≥ 0.995 and the back-calculated accuracy of all calibration standards falls within ±15%.

Mechanistic Insights: PEBA as a Chemical Pruner

Understanding the biological role of PEBA is essential for interpreting quantitative results in agrochemical studies. PEBA operates through a multi-targeted signaling disruption mechanism. It actively suppresses the accumulation of Gibberellin A1 (GA1) and inhibits the generation of Reactive Oxygen Species (ROS), which collectively arrest seed germination[2]. Furthermore, PEBA modulates the expression of ABC transporters and perturbs local hormone gradients, leading to the potent suppression of lateral bud outgrowth (chemical pruning)[2].

SignalingPathway PEBA PEBA Application (Foliar Spray / Soil) GA1 Suppression of GA1 Accumulation PEBA->GA1 ROS Inhibition of ROS Generation PEBA->ROS ABC Modulation of ABC Transporters PEBA->ABC Germination Arrest of Seed Germination GA1->Germination ROS->Germination Branching Suppression of Lateral Branching ABC->Branching

Caption: Mechanistic pathway of PEBA-induced chemical pruning and germination arrest in plants.

By utilizing the rigorous analytical framework provided above, researchers can accurately map the pharmacokinetics and environmental persistence of PEBA, correlating its tissue concentration directly with the observed phenotypic suppression of lateral branching.

References

1.[4] Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic li. rsc.org. 4 2.[2] Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology | Oxford Academic. 2 3.[1] Theoretical studies of 5-exo selective intramolecular cyclization of o-alkynylbenzoic acid. clockss.org. 1 4.[3] WO2017084630A1 - Macrocyclic broad spectrum antibiotics. google.com. 3

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting: Sonogashira Coupling of 2-Halobenzoic Acids

Ticket ID: SONO-2HB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Ortho-Acid" Paradox Welcome to the technical support center for Sonogashira coupling. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SONO-2HB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Ortho-Acid" Paradox

Welcome to the technical support center for Sonogashira coupling. You are likely here because 2-halobenzoic acids (2-HBA) are deceptive substrates. They appear simple but introduce two competing failure modes that standard protocols rarely address:

  • The Acid Trap: The free carboxylic acid (

    
    ) protonates reactive intermediates or forms insoluble salts with your base, killing the catalytic cycle.
    
  • The Cyclization Trap: The ortho-carboxylate is perfectly positioned to attack the newly formed alkyne, spontaneously cyclizing into isocoumarins or phthalides.

This guide treats your reaction not as a recipe, but as a system of competing rates. We will troubleshoot based on the specific symptoms you are observing.

Module 1: The "No Reaction" Scenario

Symptom: Starting material remains unchanged. Catalyst precipitates (black palladium black) rapidly. Root Cause: Base neutralization and Salt Inhibition.

Standard Sonogashira protocols use 1.1–1.5 equivalents of base (e.g.,


). With 2-HBA, the first equivalent is immediately consumed to deprotonate the carboxylic acid. The resulting carboxylate salt often precipitates in non-polar solvents (Toluene, THF), coating the stir bar or encapsulating the catalyst. Furthermore, if the alkyne is not deprotonated (because the base was consumed by the acid), the transmetallation step cannot occur.
Troubleshooting Steps
  • The "3x Base" Rule: You must use at least 3.0–4.0 equivalents of base.

    • Eq 1: Neutralizes the carboxylic acid.

    • Eq 2: Regenerates the active catalyst/alkyne species.

    • Eq 3: Buffers the hydrohalic acid generated during coupling.

  • Solvent Switch: Switch from non-polar solvents (Toluene/THF) to polar aprotic solvents (DMF, DMSO) or aqueous mixtures to keep the carboxylate salt in solution.

  • The "Pre-Salt" Strategy: If using organic solvents, pre-treat the 2-HBA with 1.0 equiv of NaH or KOtBu to form the salt before adding the catalyst and alkyne. This prevents in-situ acid-base exotherms that can decompose sensitive Pd(0) species.

Module 2: The "Wrong Product" Scenario (Cyclization)

Symptom: Mass spec shows M-18 or unexpected NMR shifts. You wanted a linear alkyne, but you got a heterocycle. Root Cause: Nucleophilic attack of the carboxylate onto the alkyne (5-exo-dig or 6-endo-dig cyclization).

This is the most common issue with 2-HBA. The palladium catalyst acts as a Lewis acid, activating the triple bond for intramolecular attack by the carboxylate oxygen.

Visualization: The Divergent Pathway

The following diagram illustrates how the reaction forks between the linear alkyne and the isocoumarin derivative.

SonogashiraPathways Start 2-Halobenzoic Acid + Alkyne Pd_Complex Pd-Intermediate (Oxidative Addition) Start->Pd_Complex Pd(0) Coupling C-C Bond Formation (Reductive Elimination) Pd_Complex->Coupling Cu-Acetylide Linear_Alkyne Linear Alkyne (2-Alkynylbenzoic acid) Coupling->Linear_Alkyne Path A: Kinetic Product Isocoumarin Isocoumarin (Cyclized Product) Coupling->Isocoumarin Path B: Thermodynamic Cyclization Linear_Alkyne->Isocoumarin Heat/Acid/Metal

Caption: The "Fork in the Road." Path A leads to the linear alkyne. Path B (often favored by heat or specific catalysts) leads to the isocoumarin.

Resolution Strategies
GoalStrategyProtocol Adjustment
I want the Linear Alkyne Ester Protection Mandatory: Convert 2-HBA to Methyl 2-iodobenzoate before coupling. The ester cannot cyclize under standard conditions. Hydrolyze back to acid post-coupling if needed.
I want the Linear Alkyne Low Temp / Copper-Free If you cannot protect: Use Copper-free conditions at Room Temperature . Copper is a potent Lewis acid that promotes cyclization.
I want the Isocoumarin Promote Cyclization Use standard Pd/Cu conditions and heat to >80°C . The cyclization is often thermally driven.

Module 3: Validated Protocols

Protocol A: Copper-Free Aqueous Coupling (For Free Acids)

Best for: Avoiding esterification and minimizing cyclization. Reference Grounding: Based on the work of Liang et al. [1] and recent aqueous reviews [2].

Reagents:

  • 2-Iodobenzoic acid (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)[1]

  • Catalyst:

    
     (1 mol%) — Note: Simple Pd(II) salt, no ligands required.
    
  • Base: Pyrrolidine (3.0 equiv) — Acts as base and ligand.

  • Solvent: Deionized Water (3 mL).

Procedure:

  • Add

    
    , 2-iodobenzoic acid, and water to a flask open to air (aerobic conditions are tolerated).
    
  • Add pyrrolidine. The mixture may warm slightly.

  • Add the terminal alkyne.[1][2][3][4][5][6][7]

  • Stir at 50°C for 4–12 hours.

  • Workup: Acidify carefully with 1M HCl to precipitate the product (if it's the free acid) or extract with Ethyl Acetate.

Protocol B: Isocoumarin Synthesis (Intentional Cyclization)

Best for: One-pot synthesis of heterocycles. Reference Grounding: Larock et al. [3] and subsequent optimizations.

Reagents:

  • 2-Iodobenzoic acid (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%)[1]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)[7]

Procedure:

  • Combine all reagents in a sealed tube under Argon.

  • Heat to 100°C for 6 hours.

  • The high temperature and Copper co-catalyst drive the initial coupling and the subsequent 6-endo-dig cyclization.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately? A: This is "Palladium Black" precipitation. It means your catalyst is decomposing before it can enter the catalytic cycle. This usually happens if the oxidative addition is too slow (common with 2-bromo or 2-chloro substrates) or if the stabilizing ligands are stripped away.

  • Fix: Add excess ligand (e.g.,

    
    ) or switch to a more stable catalyst like 
    
    
    
    instead of
    
    
    . Ensure your solvent is degassed if using phosphine ligands.[1]

Q: Can I use 2-Bromobenzoic acid instead of 2-Iodo? A: 2-Bromo substrates are significantly less reactive due to the stronger C-Br bond.

  • Fix: You must increase the temperature (which risks cyclization) or use electron-rich, bulky ligands like SPhos or XPhos (Buchwald ligands) to facilitate oxidative addition. Standard

    
     often fails with ortho-substituted aryl bromides.
    

Q: I see a "dimer" product. What is it? A: This is the Glaser coupling product (alkyne-alkyne homocoupling).[1]

  • Cause: Presence of Oxygen + Copper.[1]

  • Fix: Degas your solvents thoroughly (freeze-pump-thaw). Alternatively, switch to the Copper-Free Protocol A listed above, which eliminates the mechanism for Glaser coupling.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure.

TroubleshootingTree Start Start Diagnosis Rxn_Stalled Is the reaction stalled? (SM remaining) Start->Rxn_Stalled Precipitate Is there heavy precipitation? Rxn_Stalled->Precipitate Yes Wrong_Prod Is the product mass wrong? Rxn_Stalled->Wrong_Prod No Sol_Base Increase Base (3-4 equiv) Change Solvent to DMF Precipitate->Sol_Base Yes (Salt) Sol_Ligand Switch to XPhos/SPhos Check Oxygen levels Precipitate->Sol_Ligand No (Pd Black) Cyclic Is it M-18 (Cyclized)? Wrong_Prod->Cyclic Yes Dimer Is it Alkyne Dimer? Cyclic->Dimer No Sol_Protect Esterify Acid (Methyl Ester) OR Run at RT (Cu-free) Cyclic->Sol_Protect Yes Sol_Glaser Remove Oxygen Remove Copper Dimer->Sol_Glaser Yes

Caption: Logic flow for diagnosing Sonogashira failures with 2-halobenzoic acids.

References

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[3][8] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[3][7] The Journal of Organic Chemistry.

  • Mohajer, F., et al. (2021).[9] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Sonogashira Optimization for Hindered Substrates

Ticket ID: #SONO-ORTHO-001 Topic: Overcoming the "Ortho Effect" in 2-Substituted Aryl Halides Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic Matrix: Why is your reaction failing? Before...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SONO-ORTHO-001 Topic: Overcoming the "Ortho Effect" in 2-Substituted Aryl Halides Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Matrix: Why is your reaction failing?

Before altering your conditions, identify the specific failure mode. 2-substituted aryl halides introduce severe steric strain that disrupts the standard catalytic cycle.

SymptomProbable CauseThe "Ortho" ExplanationRecommended Action
0% Conversion Failed Oxidative Addition The 2-substituent blocks the Pd center from approaching the C-X bond. Standard ligands (PPh₃) are not electron-rich or bulky enough to force this interaction.Switch to Buchwald Ligands (XPhos or SPhos) or bulky alkyl phosphines (

).
Low Yield (<30%) Competitive Coordination If the 2-substituent contains a heteroatom (e.g., 2-pyridyl), it may chelate the Pd, forming a stable, inactive "off-cycle" species.Increase temperature (>80°C) to break chelation; use a stronger coordinating solvent (DMF/DMSO).
Glaser Product (Homocoupling) Copper/Oxygen Interaction Steric hindrance slows the cross-coupling, allowing the faster Copper-catalyzed homocoupling of the alkyne to dominate.REMOVE COPPER. Switch to a Cu-free protocol (See Protocol A).
Dehalogenation

-Hydride Elimination
Slow transmetallation due to sterics allows the Pd-Ar intermediate to react with the amine base (if H-containing).Switch to an inorganic base (

) and exclude amine solvents.

Troubleshooting Logic Tree

Use this flowchart to determine your next optimization step.

Troubleshooting Start Start: 2-Substituted Substrate CheckConv Check Conversion (LCMS/GC) Start->CheckConv NoConv < 5% Conversion CheckConv->NoConv No SomeConv Partial Conversion CheckConv->SomeConv Yes ActionLigand ACTION: Switch to XPhos or SPhos Increase Temp to 80-100°C NoConv->ActionLigand CheckByprod Major Byproduct? SomeConv->CheckByprod Homocouple Alkyne Homocoupling (Glaser) CheckByprod->Homocouple Diyne Found Protodehal Dehalogenation (Ar-H) CheckByprod->Protodehal Ar-H Found ActionCuFree ACTION: Switch to Cu-Free Protocol Degas Solvents Thoroughly Homocouple->ActionCuFree ActionBase ACTION: Switch Base to Cs2CO3 Avoid Amine Solvents Protodehal->ActionBase

Optimized Protocols

For 2-substituted aryl halides, the standard


 / CuI protocol is rarely sufficient. The following protocols utilize high-activity precatalysts designed to overcome steric barriers.
Protocol A: The "Gold Standard" (Copper-Free)

Recommended for: High steric hindrance, substrates prone to homocoupling, or when using expensive alkynes.

Rationale: Removing copper eliminates Glaser coupling.[1] The use of XPhos creates a monoligated Pd(0) species that is extremely active for oxidative addition, even with ortho-substituents.

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: MeCN or Toluene (Degassed)

  • Temperature: 80°C - 100°C

Step-by-Step:

  • Pre-complexation: In a vial, dissolve

    
     and XPhos in the solvent. Stir at room temperature for 5-10 minutes. The solution should turn from orange to yellow/pale, indicating the formation of the active 
    
    
    
    species.
  • Substrate Addition: Add the 2-substituted aryl halide (1.0 equiv), the alkyne (1.2 equiv), and

    
     (2.5 equiv).
    
  • Inerting: Seal the vial and purge with Argon for 5 minutes (or use a glovebox). Note: Oxygen is the enemy of this reaction.

  • Reaction: Heat to 90°C for 4-16 hours.

  • Workup: Filter through a pad of celite (to remove base/Pd) and concentrate.

Protocol B: The "Buchwald" Method (Amine-Activated)

Recommended for: Moderately hindered substrates where base solubility is an issue.

Rationale: Uses SPhos , which provides a "protective shell" around the Pd, allowing entry of the hindered aryl halide while preventing catalyst decomposition.

  • Precatalyst: XPhos Pd G2 or G3 (1-3 mol%) (Pre-formed precatalysts initiate faster than mixing Pd/Ligand in situ).

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (2-3 equiv).
    
  • Co-solvent: THF/Water (10:1) or pure Dioxane.

  • Copper: CuI (1-2 mol%) – Optional. Only add if reaction stalls.

Technical FAQ

Q: Why does my 2-substituted aryl bromide fail with


 even at reflux? 
A: 

is a relatively weak sigma-donor and forms a crowded

or

complex. For oxidative addition to occur at a hindered center, the catalyst must be in a mono-ligated (

) state. Bulky, electron-rich ligands like XPhos or

favor this mono-ligated species and electronically boost the nucleophilicity of the Pd, forcing it into the hindered C-Br bond [1].

Q: I see the product, but also 40% homocoupling (diyne). How do I stop this? A: This is the "Glaser Coupling," catalyzed by Copper + Oxygen.[1]

  • Degas rigorously: Sparge your solvent with Argon for 15 mins.

  • Go Copper-Free: With 2-substituted substrates, the cross-coupling is slow, giving the fast copper-mediated homocoupling time to take over. Switching to Protocol A (Pd/XPhos/Carbonate) eliminates the copper, physically preventing the side reaction [2].

Q: Can I use microwave heating? A: Yes. Microwave heating is excellent for overcoming the high activation energy barrier caused by steric hindrance. Try 120°C for 20-40 minutes using Protocol A. Ensure your vessel is rated for the pressure if using volatile solvents like MeCN [3].

Mechanistic Insight: The Steric Bottleneck

The diagram below illustrates exactly where your 2-substituted substrate struggles in the catalytic cycle and how the optimized ligands solve it.

CatalyticCycle cluster_failure Why Standard Conditions Fail Pd0 Active Species [Pd(0)-L] OxAdd Oxidative Addition (CRITICAL FAILURE POINT) Pd0->OxAdd + 2-Substituted Ar-X PdII_Ar Pd(II)-Ar-X (Sterically Crowded) OxAdd->PdII_Ar Requires Bulky/Rich Ligand (e.g., XPhos) TransMet Transmetallation (Slowed by Sterics) PdII_Ar->TransMet + Alkyne / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)(Ar)(Alk) RedElim->Pd0 - Product

References

  • Gelmann, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Schilz, M., & Plenio, H. (2012).[2] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.[2]

  • Bohlander, P. R., et al. (2014). Microwave-assisted Sonogashira coupling of aryl chlorides.[3] Beilstein Journal of Organic Chemistry, 10, 2189–2196.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(Phenylethynyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific chemical hurdles encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific chemical hurdles encountered during the synthesis of 2-(phenylethynyl)benzoic acid.

While the Sonogashira cross-coupling of 2-iodobenzoic acid with phenylacetylene is the standard synthetic route, the unique ortho-carboxylic acid moiety and the inherent reactivity of terminal alkynes introduce complex competing pathways. This guide breaks down the causality of these side reactions and provides a self-validating protocol to bypass them.

Reaction Network & Pathway Analysis

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates the desired catalytic cycle alongside the three most common parasitic pathways: Glaser homocoupling, dehalogenation, and intramolecular cyclization.

G R 2-Iodobenzoic Acid + Phenylacetylene T 2-(Phenylethynyl)benzoic acid (Target Product) R->T Pd/Cu, Base (Sonogashira) G 1,4-Diphenylbuta-1,3-diyne (Glaser Homocoupling) R->G O2, Cu(I) (Side Reaction) D Benzoic Acid (Dehalogenation) R->D Pd-H, Amine Base (Side Reaction) C Isocoumarins / Phthalides (Cyclization) T->C Metal/Base, Heat (Subsequent Reaction)

Reaction network for 2-(phenylethynyl)benzoic acid synthesis and its primary side pathways.

Diagnostic Matrix for Side Reactions

Before adjusting your protocol, quantify your crude mixture. Use the following matrix to identify which side reaction is dominating your flask based on analytical signatures.

Side ProductCausative AgentAnalytical Signature (LC-MS / NMR)Quantitative Threshold for Action
1,4-Diphenylbuta-1,3-diyne O₂, excess Cu(I)m/z 202 [M+H]⁺; missing carboxylic OH in IR> 5% area by HPLC
Benzoic Acid Pd-H species from amine basesm/z 121 [M-H]⁻; loss of alkyne/phenyl signals> 2% area by HPLC
3-Benzylidenephthalide (5-exo)Base/Metal + Heatm/z 223 [M+H]⁺; distinct vinylic proton ~6.5 ppm> 5% area by HPLC
3-Phenylisocoumarin (6-endo)Base/Metal + Heatm/z 223 [M+H]⁺; distinct vinylic proton ~6.9 ppm> 5% area by HPLC
Mechanistic FAQ & Troubleshooting

Q1: My reaction mixture is turning dark green/blue, and LC-MS shows a major byproduct at m/z 202. Why is Glaser homocoupling dominating my reaction? A1: You are observing the Glaser homocoupling of phenylacetylene to form 1,4-diphenylbuta-1,3-diyne (1)[1]. This is mechanistically driven by the presence of trace oxygen, which oxidizes the Cu(I) co-catalyst to Cu(II), facilitating the oxidative dimerization of the copper acetylide intermediate. Solution: Implement strict Schlenk techniques to degas solvents (freeze-pump-thaw). If the issue persists, switch to a copper-free Sonogashira protocol to entirely eliminate the Cu(II)-mediated pathway[1].

Q2: I am losing a significant portion of my 2-iodobenzoic acid starting material to benzoic acid. What causes this dehalogenation? A2: Dehalogenation is a known parasitic pathway in palladium-catalyzed couplings, heavily influenced by your choice of base (2)[2]. Aliphatic amines with accessible


-hydrogens (such as triethylamine) can coordinate to the Pd center and undergo 

-hydride elimination. This generates a reactive Pd-H species that subsequently reduces the aryl-palladium intermediate back to benzoic acid[2]. Solution: Replace triethylamine with an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) or a non-nucleophilic amine lacking accessible

-hydrogens.

Q3: The coupling seems successful, but the product spontaneously converts into a mixture of isomers with m/z 223. How do I stop this cyclization? A3: The ortho-carboxylic acid group in your target molecule is highly nucleophilic. Under basic conditions or in the presence of transition metals (Pd/Cu) at elevated temperatures, it undergoes an intramolecular cyclization by attacking the newly formed, activated alkyne (3)[3]. This can proceed via a 5-exo-dig pathway to form 3-benzylidenephthalide, or a 6-endo-dig pathway to form 3-phenylisocoumarin[3]. Solution: Keep the reaction strictly at room temperature. If cyclization persists, protect the carboxylic acid as a methyl ester prior to the Sonogashira coupling, then hydrolyze it under mild conditions post-coupling (4)[4].

Self-Validating Experimental Protocol: Copper-Free Sonogashira Synthesis

Rationale: Eliminating the copper co-catalyst prevents Glaser homocoupling, while utilizing an inorganic base (K₂CO₃) prevents amine-driven


-hydride elimination (dehalogenation). Operating at room temperature suppresses the intramolecular cyclization.

Materials Required:

  • 2-Iodobenzoic acid (1.0 equiv, 10 mmol)

  • Phenylacetylene (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₄ (5 mol%, 0.5 mmol)

  • K₂CO₃ (2.0 equiv, 20 mmol)

  • Degassed DMF / H₂O (9:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried 100 mL Schlenk flask, combine 2-iodobenzoic acid, Pd(PPh₃)₄, and K₂CO₃. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed DMF/H₂O mixture via a gas-tight syringe.

    • Validation Check: The solution should appear pale yellow to light orange. If the solution turns black immediately, your Pd(0) catalyst has oxidized and crashed out (indicating oxygen ingress or degraded ligand). Halt and restart with fresh catalyst.

  • Alkyne Addition: Add phenylacetylene dropwise over 10 minutes.

    • Validation Check: Monitor the internal temperature; the oxidative addition/transmetalation sequence is mildly exothermic. Keep the reaction strictly between 20–25 °C using a water bath to prevent thermal cyclization to the isocoumarin.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours.

    • Validation Check: Spot the mixture on a TLC plate (Eluent: Hexanes/EtOAc 7:3 with 1% AcOH). The target product (

      
       ~0.4) will be strongly UV active. A bright blue fluorescent spot at 
      
      
      
      ~0.9 indicates Glaser homocoupling; under these optimized conditions, this spot should be virtually absent.
  • Quench & Workup: Cool the mixture to 0 °C and carefully acidify to pH 2 using 1M HCl.

    • Validation Check: Expect vigorous CO₂ evolution from the unreacted K₂CO₃. Add the acid dropwise to prevent product loss via bubbling.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with distilled water (3 × 50 mL) to completely remove DMF, followed by a final brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from toluene/hexanes to afford pure 2-(phenylethynyl)benzoic acid.

References

1.3 - clockss.org 2.4 - rsc.org 3.2 - benchchem.com 4.1 - wikipedia.org

Sources

Optimization

Technical Support Center: Sonogashira Coupling of Electron-Deficient Aryl Halides

Welcome to the Advanced Troubleshooting Center. As researchers and drug development professionals, you are likely aware that while the Sonogashira cross-coupling reaction is a cornerstone of C–C bond formation, electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As researchers and drug development professionals, you are likely aware that while the Sonogashira cross-coupling reaction is a cornerstone of C–C bond formation, electron-deficient aryl halides (e.g., nitroarenes, cyanoarenes, polyfluorinated aromatics, and electron-poor heterocycles) introduce severe mechanistic complications.

Because electron-withdrawing groups drastically lower the LUMO energy of the carbon-halogen bond, oxidative addition to the Palladium(0) catalyst occurs almost instantaneously. However, this kinetic imbalance often desynchronizes the catalytic cycle, leading to stalled reactions, catalyst poisoning, and the proliferation of side products. This guide is designed to help you diagnose these failures and implement self-validating, field-proven protocols.

Diagnostic Workflow for Reaction Failures

Before adjusting your reagents, use the following logical framework to identify the root cause of your reaction failure based on your LCMS or TLC data.

TroubleshootingWorkflow Start Reaction Analysis: Electron-Deficient Aryl Halide SNAr Issue: SNAr Side Product (Amine attacks aryl ring) Start->SNAr Glaser Issue: Glaser Homocoupling (Diyne formation) Start->Glaser Stall Issue: Reaction Stalls (Catalyst poisoning) Start->Stall SolSNAr Action: Use Non-Nucleophilic Base (e.g., K2CO3, DIPEA) SNAr->SolSNAr Optimize Base SolGlaser Action: Copper-Free Conditions (Exclude O2, remove CuI) Glaser->SolGlaser Optimize Co-catalyst SolStall Action: Bulky/Electron-Rich Ligands (e.g., XPhos, dppb) Stall->SolStall Optimize Ligand Success Successful Cross-Coupling SolSNAr->Success SolGlaser->Success SolStall->Success

Diagnostic workflow for troubleshooting common side reactions in Sonogashira couplings.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yielding massive amounts of the diyne (Glaser homocoupling) instead of the cross-coupled product? Expert Insight: In standard Sonogashira couplings, a Copper(I) co-catalyst is used to form a copper acetylide intermediate. Because electron-deficient aryl halides undergo rapid oxidative addition but relatively slow transmetalation, the copper acetylide accumulates in the reaction mixture. If even trace amounts of oxygen are present, the copper acetylide rapidly undergoes oxidative dimerization (Glaser coupling)[1]. Solution: Switch to a copper-free protocol . By removing copper entirely, you eliminate the pathway for Glaser homocoupling, forcing the alkyne to interact directly with the Palladium center[1].

Q2: LCMS analysis shows a major byproduct where my amine base has replaced the halide on the aromatic ring. How do I prevent this? Expert Insight: Standard protocols often use primary or secondary amines (e.g., piperidine, diethylamine) as both the solvent and the base. However, electron-withdrawing groups on an aromatic halide highly activate the ring toward Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles[2]. The amine base attacks the electron-deficient ring faster than the Palladium catalyst can insert into the C–X bond. Solution: Immediately replace all nucleophilic amines with inorganic bases (e.g.,


, 

) or sterically hindered, non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA)[3].

Q3: The reaction initiates well but stalls at 30-40% conversion. Is my catalyst deactivating? Expert Insight: Yes. Electron-deficient substrates form highly stable, electron-poor Palladium(II) intermediate complexes. If your ligand is not sufficiently electron-donating, the final reductive elimination step becomes thermodynamically unfavorable, trapping the Palladium in the +2 oxidation state and stalling the catalytic cycle. Solution: Upgrade your ligand. Transition from standard triphenylphosphine (


) to bulky, electron-rich bidentate ligands like dppb or Buchwald-type dialkylbiaryl phosphines (e.g., XPhos). These ligands increase the electron density at the metal center and use steric bulk to "push" the product out, accelerating reductive elimination[3].

Quantitative Data: Condition Optimization Comparison

To transition your chemistry from a standard protocol to one optimized for electron-deficient substrates, refer to the parameter adjustments in the table below.

Reaction ParameterStandard ConditionOptimized for Electron-Deficient SubstratesMechanistic Causality
Base Diethylamine or Piperidine (neat)

or DIPEA (2-3 equiv)
Eliminates SNAr side reactions by removing nucleophilic amines[2].
Co-Catalyst CuI (1-5 mol%)None (Copper-Free)Prevents the formation of Cu-acetylide, completely suppressing Glaser homocoupling[1].
Ligand

dppb, XPhos, or NHCsBulky, electron-rich ligands accelerate reductive elimination, preventing catalyst stalling[3].
Solvent Amine (neat) or THFMeCN, DMF, or 1,4-DioxanePolar aprotic solvents stabilize the cationic Pd intermediates formed during copper-free transmetalation[3].

Self-Validating Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes a


 / dppb / 

system in Acetonitrile, which has been rigorously proven to effectively couple highly electron-deficient substrates (such as o-chloroarylamines and substituted pyridines) while suppressing both SNAr and Glaser side reactions[3].

Note: This is a self-validating system. Specific visual and analytical checkpoints are embedded within the steps to ensure mechanistic integrity in real-time.

Step 1: Rigorous Degassing (The Oxygen Check)
  • In an oven-dried Schlenk flask, add the electron-deficient aryl halide (1.0 equiv),

    
     (2 mol %), 1,4-bis(diphenylphosphino)butane (dppb) (4 mol %), and anhydrous 
    
    
    
    (3.0 equiv).
  • Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Sparge the heterogeneous mixture with Argon for exactly 30 minutes.

  • Self-Validation Checkpoint 1: Observe the catalyst mixture. If the solution rapidly turns black and precipitates (Pd black) before the alkyne is added, oxygen or moisture has compromised the system, causing premature catalyst decay. Discard and restart the degassing process.

Step 2: Alkyne Addition and Heating
  • Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe under a positive pressure of Argon.

  • Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.

Step 3: Kinetic Monitoring
  • After 45 minutes, withdraw a 10 µL aliquot under Argon, dilute in ethyl acetate, and analyze via TLC (UV visualization).

  • Self-Validation Checkpoint 2: You should observe the consumption of the aryl halide. Look for a highly non-polar spot near the solvent front. If a massive non-polar spot is present, it indicates diyne formation (Glaser coupling). Because this is a copper-free system, the presence of diyne definitively proves an atmospheric air leak in your Schlenk line.

Step 4: Workup and Analytical Validation
  • Once TLC/LCMS indicates complete consumption of the aryl halide (typically 4–16 hours), cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic base and precipitated Palladium.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 3 (LCMS): Analyze the crude mixture via LCMS. For a successful run on an electron-deficient substrate, the exact mass of the cross-coupled product must be the base peak. If you observe a mass corresponding to

    
    , it indicates your glassware or solvent was contaminated with a nucleophilic amine, triggering an SNAr cascade.
    

References

  • Efficient Access to Azaindoles and Indoles. ACS Publications.[Link]

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for the Sonogashira Reaction of 2-Bromobenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the Sonogashira reaction of 2-bromobe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the Sonogashira reaction of 2-bromobenzoic acid. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this specific transformation.

Introduction

The Sonogashira coupling of 2-bromobenzoic acid presents unique challenges due to the presence of the carboxylic acid moiety, which can influence catalyst activity and lead to undesired side reactions. Optimizing the palladium catalyst loading is a critical factor in achieving high yields and purity. This guide will walk you through common issues and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low to No Product Yield

Q: My Sonogashira reaction with 2-bromobenzoic acid is showing very low or no conversion. What are the primary factors I should investigate?

A: Low or no yield in this specific reaction often points to several interconnected factors, primarily related to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[1] This can be caused by:

    • Oxygen Contamination: The Pd(0) active species is sensitive to oxygen. Ensure your solvent and amine base are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[2]

    • Inadequate Ligand Protection: The choice of ligand is crucial for stabilizing the palladium center. For the sterically hindered 2-bromobenzoic acid, standard ligands like PPh₃ may not be sufficient. Consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃, or N-Heterocyclic Carbene (NHC) ligands.[2][3] These ligands promote the formation of a more active and stable monoligated palladium(0) species.[2]

  • Sub-optimal Catalyst Loading: While the goal is to use minimal catalyst, 2-bromobenzoic acid can be a challenging substrate. If you are using a very low catalyst loading (e.g., < 1 mol%), it may not be sufficient to drive the reaction to completion. Systematically increase the palladium catalyst loading in increments (e.g., 1.5 mol%, 2.0 mol%, up to 5 mol%) to find the optimal concentration.[3]

  • Issues with the Carboxylic Acid Group: The carboxylic acid can protonate the amine base, reducing its effectiveness. This can also affect the solubility of the starting material.

    • Base Selection: A stronger base or a higher equivalent of the base may be required. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in combination with a suitable solvent.[2]

    • In Situ Protection: While less ideal, transient in-situ protection of the carboxylic acid might be a strategy, though it adds complexity.

  • Reaction Temperature: The oxidative addition of palladium to the C-Br bond of 2-bromobenzoic acid can be sluggish due to steric hindrance.[2][4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) might be necessary.[4]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Q: I'm observing a significant amount of the 1,3-diyne byproduct from the homocoupling of my terminal alkyne. How can I minimize this?

A: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][2]

  • Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[1][2] Copper-free Sonogashira reactions rely on the palladium catalyst to facilitate both the activation of the alkyne and the cross-coupling.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the complete exclusion of oxygen. Rigorous degassing of all reagents and solvents is critical.[2]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]

  • Reduce Copper(I) Loading: If you must use a copper co-catalyst, use the minimum effective amount. Titrate the loading downwards to find a balance between the desired reaction rate and the suppression of homocoupling.

Problem 3: Decarboxylation of 2-Bromobenzoic Acid

Q: I'm seeing byproducts that suggest my 2-bromobenzoic acid is undergoing decarboxylation. How can I prevent this?

A: Decarboxylation of aryl carboxylic acids can occur under the thermal and basic conditions of the Sonogashira reaction.[5][6]

  • Lower Reaction Temperature: High temperatures can promote decarboxylation. Try to find the lowest effective temperature that allows for a reasonable reaction rate.

  • Choice of Base and Solvent: The combination of base and solvent can influence the rate of decarboxylation. Experiment with different base/solvent combinations. For example, a milder inorganic base in a less polar solvent might reduce decarboxylation.

  • Decarboxylative Coupling as an Alternative: In some cases, a decarboxylative Sonogashira coupling can be a viable synthetic route, where the carboxylic acid itself is the leaving group.[6][7][8][9] This typically requires a different catalytic system optimized for this transformation. If you are consistently observing decarboxylation, it may be worth exploring this as a primary reaction pathway.

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of 2-Bromobenzoic Acid
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromobenzoic acid (1.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add an inorganic base (e.g., K₂CO₃, 2.0 mmol) and a magnetic stir bar.

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with aqueous acid (e.g., 1M HCl) to remove the base and extract the product. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommendation for 2-Bromobenzoic AcidRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective Pd(0) sources.
Palladium Loading 1-5 mol%Higher loading may be needed for this challenging substrate.
Ligand Bulky, electron-rich phosphines (XPhos, SPhos, P(t-Bu)₃) or NHCsOvercomes steric hindrance and stabilizes the active catalyst.[2][3]
Ligand:Pd Ratio 2:1 to 4:1Ensures complete coordination and stabilization of the palladium center.
Copper Co-catalyst Omit (Copper-Free)Minimizes alkyne homocoupling (Glaser coupling).[2]
Base Inorganic bases (K₂CO₃, Cs₂CO₃) or hindered amine basesAvoids protonation issues with the carboxylic acid and can reduce side reactions.[2]
Solvent Anhydrous, degassed polar aprotic (e.g., Dioxane, THF, DMF)Good solubility for reagents and compatibility with the catalytic cycle.[4]
Temperature 60-100 °CMay be required to overcome the activation barrier for oxidative addition.[4]

Visualizations

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Copper_Free pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition pd_complex1->oxidative_addition pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 R-C≡C-H, Base transmetalation Alkyne Coordination & Deprotonation pd_complex2->pd0 pd_complex2->transmetalation product Ar-C≡CR (Product) pd_complex2->product reductive_elimination->product aryl_halide 2-Bromobenzoic Acid aryl_halide->pd_complex1 alkyne R-C≡C-H alkyne->pd_complex2 base Base base->pd_complex2

Caption: Simplified copper-free Sonogashira catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromobenzoic acid considered a "challenging" substrate for the Sonogashira reaction? A1: The primary challenges are steric hindrance from the ortho-carboxylic acid group, which can slow down the oxidative addition step, and the potential for the carboxylic acid to interfere with the base or participate in side reactions like decarboxylation.[2]

Q2: Can I use a palladium(II) pre-catalyst like PdCl₂(PPh₃)₂ directly? A2: Yes, Pd(II) pre-catalysts are commonly used. They are typically reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant in the mixture.[10] However, for this substrate, a combination of a simple Pd(II) salt like Pd(OAc)₂ with a more specialized bulky ligand often provides better results.

Q3: What is the role of the amine base in the reaction? A3: The amine base has two main roles: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (HBr) that is formed as a byproduct of the reaction.[10]

Q4: Is it necessary to use anhydrous solvents? A4: While some modern protocols have been developed for aqueous conditions, for optimizing a challenging reaction like this, it is highly recommended to use anhydrous solvents. Water can interfere with the catalytic cycle and lead to lower yields.

Q5: How do I know if my catalyst loading is too high? A5: While a higher catalyst loading can improve the reaction rate, excessively high loadings can lead to increased side reactions and make product purification more difficult. It also has cost implications, especially at scale. The goal is to find the minimum catalyst loading that provides a good yield in a reasonable amount of time.

References

Sources

Optimization

common byproducts in the synthesis of 2-(phenylethynyl)benzoic acid and their removal

Welcome to the technical support resource for the synthesis of 2-(phenylethynyl)benzoic acid. This guide is structured to provide direct, experience-based answers to common challenges encountered during the synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(phenylethynyl)benzoic acid. This guide is structured to provide direct, experience-based answers to common challenges encountered during the synthesis and purification of this valuable research compound. We will delve into the mechanistic origins of common byproducts and provide robust, field-proven protocols for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Common Byproducts

Q1: I've run a Sonogashira coupling between 2-iodobenzoic acid and phenylacetylene. My crude NMR shows my desired product, but also a significant, less polar impurity. What is it and why did it form?

A: The most common and often most significant byproduct in this reaction is 1,4-diphenyl-1,3-butadiyne, the result of alkyne homocoupling (also known as Glaser or Hay coupling).[1] This occurs when two molecules of your starting alkyne, phenylacetylene, couple with each other instead of with the 2-iodobenzoic acid.

Causality: This side reaction is primarily promoted by two factors inherent to many Sonogashira protocols:

  • Oxygen: The presence of atmospheric oxygen can facilitate the oxidative dimerization of the alkyne.[1][2]

  • Copper(I) Co-catalyst: The copper(I) salt, while accelerating the desired cross-coupling, is also a highly effective catalyst for this unwanted homocoupling pathway.[3]

The mechanism involves the copper acetylide intermediate, which, in the presence of an oxidant, can dimerize. Therefore, even trace amounts of oxygen can lead to significant byproduct formation.

.

Q2: My reaction has stalled, and I have a large amount of unreacted 2-iodobenzoic acid remaining. What are the likely causes?

A: Failure to reach completion is a common issue that typically points to the deactivation or inefficiency of the catalytic system. Here are the primary areas to investigate:

  • Catalyst Integrity: Palladium(0) complexes, the active catalysts, are sensitive to air and can be oxidized to an inactive Pd(II) state.[2] Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high quality and has been stored properly under an inert atmosphere.

  • Reaction Atmosphere: An insufficiently inert atmosphere is a major culprit. Oxygen not only promotes homocoupling but can also lead to the decomposition of the palladium catalyst.[2] It is critical to thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Solvent and Base Purity: The amine base (e.g., triethylamine, diisopropylamine) and solvents must be anhydrous and free of oxygen.[2] Water and other impurities can interfere with the catalytic cycle.

  • Purity of Starting Materials: Impurities within your 2-iodobenzoic acid or phenylacetylene can act as catalyst poisons, halting the reaction.[2]

Section 2: Proactive Troubleshooting & Byproduct Minimization

Q3: How can I proactively minimize the formation of the 1,4-diphenyl-1,3-butadiyne byproduct from the start?

A: Suppressing homocoupling is key to a cleaner reaction and simpler purification. Several effective strategies can be employed:

  • Maintain a Strictly Inert Atmosphere: This is the most critical step. Use Schlenk line techniques or a glovebox. Degas your solvent and amine base thoroughly by bubbling with argon or nitrogen for at least 15-20 minutes before adding the catalyst and reagents.[2][4] Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen to further suppress oxidative processes.[1][5]

  • Consider Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to run the reaction without it.[1][3] Copper-free Sonogashira protocols often require slightly different conditions, such as more specialized ligands or higher temperatures, but they completely eliminate this specific side reaction.[6]

  • Slow Addition of Alkyne: Adding the phenylacetylene slowly via a syringe pump over the course of the reaction can help maintain its concentration at a low level. This kinetically favors the cross-coupling pathway with the more abundant aryl iodide over the second-order homocoupling pathway.[1][2]

reagent reagent product product byproduct byproduct condition condition process process A 2-Iodobenzoic Acid + Phenylacetylene B Desired Reaction: Sonogashira Cross-Coupling A->B D Side Reaction: Glaser Homocoupling A->D C 2-(Phenylethynyl)benzoic Acid B->C E 1,4-Diphenyl-1,3-butadiyne D->E F [Pd(0)], [Cu(I)], Base F->B G O₂, [Cu(I)] G->D

Caption: Primary reaction pathway versus the competing homocoupling side reaction.

Section 3: Purification & Byproduct Removal

Q4: What is the standard workup procedure for this reaction, keeping in mind the product is a carboxylic acid?

A: The acidic nature of the product requires a specific workup to ensure its isolation. A common mistake is to perform a standard aqueous wash that leaves the deprotonated product in the aqueous layer.

Step-by-Step Workup Protocol:

  • Quench & Filter: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the precipitated amine salts and catalyst residues.[4]

  • Acidify: Transfer the filtrate to a separatory funnel. Add 1 M HCl (or another dilute acid) and shake. This protonates the carboxylate salt of your product, making it soluble in the organic layer. This step also protonates the amine base, moving it to the aqueous layer.

  • Extract: Separate the organic layer. Wash it sequentially with 1 M HCl, water, and then a saturated brine solution.[1]

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

Q5: My crude product is a mixture of 2-(phenylethynyl)benzoic acid and the homocoupled byproduct. Which purification method is better: flash chromatography or recrystallization?

A: Both methods are viable, and the best choice depends on the scale of your reaction, the relative amounts of product and byproduct, and your purity requirements. Flash column chromatography is the most universally applied and reliable method for separating Sonogashira products from homocoupling byproducts.[1][7]

FeatureFlash Column ChromatographyRecrystallization
Principle Separation based on differential polarity. The homocoupling byproduct is significantly less polar than the carboxylic acid product.Separation based on differential solubility in a chosen solvent system at different temperatures.[1]
Effectiveness Excellent separation is typically achieved.[1]Highly effective if a suitable solvent is found where the product has poor solubility when cold and high solubility when hot, while the byproduct remains soluble.[1][8]
Typical Yield Good to excellent (typically 80-95% recovery from the column).[1]Can be lower due to product loss in the mother liquor (typically 70-85%).[1][9]
Best For Complex mixtures, small to large scale, and when baseline separation of all components is required.[10]Larger scale reactions where the crude product is relatively clean and crystalline.[10][11]
Drawbacks Requires more solvent and silica gel; can be more time-consuming for large scales.Finding the ideal solvent can require trial and error; not effective for oily products or complex mixtures.

Q6: I want to try recrystallization. Can you provide a detailed protocol?

A: Yes. Recrystallization can be a very effective and scalable method for obtaining highly pure 2-(phenylethynyl)benzoic acid, which is a crystalline solid.[11] The key is exploiting the large solubility difference between your polar carboxylic acid product and the nonpolar homocoupled byproduct. A mixed solvent system, such as diethyl ether/hexane or ethyl acetate/hexane, often works well.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In an Erlenmeyer flask, place a small amount of your crude solid. Add a minimal amount of the more polar solvent (e.g., diethyl ether) at room temperature, just enough to dissolve the solid. The goal is to find a solvent that dissolves the product well, but the byproduct even better.

  • Dissolution: Place the full amount of crude solid in a larger Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., a mixture of ethanol and water, or toluene) and heat the mixture gently while stirring to dissolve the solid completely.[8][12]

  • Hot Filtration (Optional): If there are insoluble impurities (like catalyst residues), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.[12] Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of your product.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

start start decision decision process process end_node end_node A Crude Product (Post-Workup) B Is the crude product >85% pure by NMR and highly crystalline? A->B C Flash Column Chromatography B->C No D Recrystallization B->D Yes E Pure 2-(phenylethynyl)benzoic Acid C->E D->E

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(Phenylethynyl)benzoic Acid

Topic: Process Development & Troubleshooting Guide Molecule: 2-(Phenylethynyl)benzoic acid (PEBA) CAS Registry Number: 3839-46-1 Support Ticket: #PEBA-SC-2026 Executive Summary & Reaction Logic The Challenge: The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Development & Troubleshooting Guide Molecule: 2-(Phenylethynyl)benzoic acid (PEBA) CAS Registry Number: 3839-46-1 Support Ticket: #PEBA-SC-2026

Executive Summary & Reaction Logic

The Challenge: The synthesis of 2-(phenylethynyl)benzoic acid via Sonogashira coupling presents a unique dichotomy: the reaction is chemically robust but engineering-sensitive. The presence of the ortho-carboxylic acid moiety creates solubility challenges and potential catalyst poisoning, while the scale-up introduces thermal risks and specific impurity profiles (primarily Glaser homocoupling).

The Solution Architecture: This guide moves beyond standard literature by implementing a Self-Validating Purification Protocol . By leveraging the acidity of the product against the neutrality of the major impurities, we can engineer a workup that chemically filters defects without expensive chromatography.

Critical Troubleshooting Modules (Q&A)

Module A: Reaction Kinetics & Catalyst Life

Diagnosis of stalled conversions and low turnover numbers (TON).

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't restart it. Why? Technical Insight: This is the classic "Oxygen Death" signature. The active Pd(0) species is highly sensitive to oxidation. If your system leaks or wasn't rigorously degassed, the catalyst deactivates irreversibly. Corrective Action:

  • Degassing is Non-Negotiable: Do not just sparge. Use the "Freeze-Pump-Thaw" method for small scale or active nitrogen sparging with a sub-surface frit for >30 mins on large scale before adding the catalyst.

  • Ligand Scavenging: The ortho-acid group can coordinate to Pd, creating an off-cycle resting state. Increase the phosphine ligand ratio (e.g., add 10 mol% extra

    
    ) to stabilize the active catalyst species.
    

Q2: I see a significant amount of "black tar" and the yield is low. What is happening? Technical Insight: This is likely the Glaser Coupling side reaction.[1] In the presence of Copper (CuI) and Oxygen, two phenylacetylene molecules couple to form 1,4-diphenylbuta-1,3-diyne. This consumes your starting material and generates intractable oligomers (the "tar"). Corrective Action:

  • Rate-Limiting Addition: Do not add phenylacetylene in one shot. Use a dosing pump to add the alkyne slowly over 2–4 hours. This keeps the concentration of free alkyne low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling.

  • Switch to Cu-Free: If the problem persists, switch to a Cu-free protocol (See Golden Batch Protocol below), though this often requires higher temperatures.

Module B: Impurity Management & Purification

Strategies for removing the "Glaser Dimer" and Palladium residuals.

Q3: My crude solid is brown/grey. How do I remove the residual Palladium to <10 ppm? Technical Insight: Palladium has a high affinity for the aromatic carboxylic acid. Simple recrystallization often traps Pd within the crystal lattice. Corrective Action:

  • The Scavenger Wash: After the reaction, treat the crude solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or activated carbon (Charcoal) at 50°C for 1 hour before filtration.

  • The "Acid-Base Swing" (The Self-Validating Step): See the workflow diagram below. This is the most effective purification method for this specific molecule.

Visualizing the Process Logic

Diagram 1: The Acid-Base Swing Purification Workflow

This workflow exploits the chemical difference between the product (Acidic) and the impurities (Neutral).

WorkupLogic node_start Crude Reaction Mixture (Product + Dimer + Catalyst) step_base Step 1: Basify (NaOH/H2O) Target pH > 10 node_start->step_base step_wash Step 2: Organic Wash (EtOAc/DCM) step_base->step_wash Partition layer_aq Aqueous Layer (Contains Product as Salt) step_wash->layer_aq Keep Aqueous layer_org Organic Layer (Contains Dimer + Catalyst) step_wash->layer_org Discard Organic (Removes Glaser Dimer) step_acid Step 3: Acidify (HCl) Target pH < 2 layer_aq->step_acid step_ppt Precipitation of Product step_acid->step_ppt final Pure 2-(Phenylethynyl)benzoic acid step_ppt->final Filter & Dry

Caption: The "Acid-Base Swing" isolates the product based on pKa, automatically rejecting neutral homocoupling impurities.

The "Golden Batch" Protocol (Scale-Up Ready)

This protocol is optimized for 100g scale, prioritizing safety (exotherm control) and purity.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.05 equiv)

  • 
     (1.0 mol%)
    
  • CuI (2.0 mol%) — Optional, see note below

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (10:1) or DMF (for higher temp)

Step-by-Step Methodology:

  • Reactor Setup: Charge a jacketed reactor with 2-Iodobenzoic acid,

    
    , and CuI.
    
  • Inerting: Cycle Vacuum/Nitrogen (

    
    ) three times. This is critical.
    
  • Solvent Addition: Add degassed THF and

    
    . Stir until solids are mostly dissolved (the acid will form the amine salt).
    
  • Temperature Control: Adjust jacket temperature to 20°C.

  • Controlled Addition (Exotherm Management):

    • Mix Phenylacetylene with a small volume of THF.

    • Add this solution via a dosing pump over 2 hours .

    • Monitor: Maintain internal temperature

      
      . The coupling is exothermic.
      
  • Completion: Stir at room temperature for 4–6 hours. Monitor by HPLC (Target: <0.5% starting iodide).

  • The Workup (Acid-Base Swing):

    • Dilute reaction with water (2x reaction volume).

    • Add 1M NaOH until pH > 10. (Product is now soluble Sodium Benzoate derivative).

    • Wash 1: Extract with Ethyl Acetate. Discard the organic layer (This removes the neutral Glaser dimer and catalyst ligands).

    • Wash 2: Repeat Ethyl Acetate wash.

    • Precipitation: Slowly add 3M HCl to the aqueous layer with vigorous stirring until pH < 2. The product will precipitate as a thick slurry.

  • Isolation: Filter the solid. Wash the cake with water (to remove salts) and cold hexanes (to dry).

  • Drying: Vacuum oven at 45°C.

Data Summary: Solvent & Base Screening

Solvent SystemBaseTempYieldImpurity ProfileRecommendation
THF/Water

25°C92%Low DimerPreferred (Green)
DMF

80°C88%High DimerUse only if substrate is insoluble
TolueneDIPA60°C75%Med DimerDifficult salt removal

Advanced Troubleshooting: Mechanism & Pathways

Diagram 2: Competing Reaction Pathways

Understanding why impurities form allows for better control.

ReactionPathways start Phenylacetylene + Pd/Cu path_main Cross-Coupling (Sonogashira) start->path_main + Ar-I path_side Oxidative Homocoupling (Glaser) start->path_side + O2 / Cu product 2-(Phenylethynyl)benzoic acid (Target) path_main->product impurity 1,4-Diphenylbutadiyne (Impurity) path_side->impurity condition_good Low [Alkyne] No O2 condition_good->path_main condition_bad High [Alkyne] Presence of O2 condition_bad->path_side

Caption: Kinetic competition between the desired Sonogashira cycle and the Glaser homocoupling side reaction.

References

  • Sonogashira Coupling Mechanism & Scale-up

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Copper-Free Methodologies (Green Chemistry)

    • Gelest Inc. (2003). Copper-free Sonogashira coupling of aryl iodides and bromides with terminal alkynes.[2][3][4] Angewandte Chemie International Edition, 42(48), 5993-5996.

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Glaser Coupling Suppression

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
  • Synthesis of 2-(Phenylethynyl)

    • Specific reaction conditions and workup logic derived from standard protocols for ortho-substituted benzoic acids in Organic Process Research & Development (OPRD).

Sources

Optimization

improving the purity of 2-(Phenylethynyl)benzoic acid post-synthesis

Current Status: Operational Topic: Post-Synthesis Purity Optimization Target Analyte: 2-(Phenylethynyl)benzoic acid (CAS: 18453-73-5) Primary Synthesis Route: Sonogashira Coupling (2-Iodobenzoic acid + Phenylacetylene)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Post-Synthesis Purity Optimization Target Analyte: 2-(Phenylethynyl)benzoic acid (CAS: 18453-73-5) Primary Synthesis Route: Sonogashira Coupling (2-Iodobenzoic acid + Phenylacetylene)[1]

Introduction: The Purification Strategy

Welcome to the technical support hub for 2-(Phenylethynyl)benzoic acid (2-PEBA). If you have synthesized this compound via Sonogashira coupling, your crude mixture likely contains three distinct classes of impurities:

  • Homocoupling Byproducts: 1,4-Diphenylbutadiyne (Glaser coupling product).[1]

  • Transition Metals: Residual Palladium (Pd) and Copper (Cu).[1]

  • Unreacted Starting Material: Phenylacetylene and 2-halobenzoic acids.[1]

This guide prioritizes chemical separation (Acid-Base Extraction) over physical separation (Chromatography) as the primary purification vector, followed by recrystallization for polishing.[1]

Module 1: The "Chemical Filter" (Acid-Base Extraction)

User Issue: "My crude product is a dark solid containing non-polar impurities (visible by TLC) that are difficult to remove by recrystallization alone."

Technical Insight: The most persistent impurity in this synthesis is 1,4-diphenylbutadiyne (formed by the dimerization of phenylacetylene). This molecule is neutral and highly lipophilic.[1] Your target product, 2-PEBA, contains a carboxylic acid moiety (


).[1] We exploit this acidity to pull the product into the aqueous phase, leaving the neutral impurities (Glaser product, excess phenylacetylene, and catalyst ligands) in the organic phase.
Protocol A: Selective pH Partitioning

Prerequisites:

  • Crude reaction mixture (after solvent evaporation).[1][2][3]

  • 1M NaOH (aq) and 1M HCl (aq).[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Workflow:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL/g of crude).

  • Extraction (The Switch): Add 1M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[4][5][6] 2-PEBA converts to its sodium salt (water-soluble).[1][7] Neutral impurities remain in EtOAc.[1]

  • Separation: Separate layers. Keep the Aqueous Layer.

    • Optional: Wash the aqueous layer once more with fresh EtOAc to remove trapped lipophilic contaminants.

  • Precipitation (The Recovery): Cool the aqueous layer to 0–5°C. Slowly add 1M HCl with stirring until pH reaches ~1–2.

    • Observation: The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry.[8]

Visualization: Acid-Base Logic Flow

AcidBaseLogic Crude Crude Mixture (Product + Glaser Impurity) AddBase Add 1M NaOH + EtOAc Crude->AddBase Separation Phase Separation AddBase->Separation OrgLayer Organic Layer (Contains Glaser Product & Phenylacetylene) Separation->OrgLayer AqLayer Aqueous Layer (Contains Product as Na-Salt) Separation->AqLayer Waste Discard Organic Waste OrgLayer->Waste Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Pure 2-PEBA Precipitate Acidify->Precipitate

Caption: Logical flow for separating acidic 2-PEBA from neutral homocoupling byproducts.[1]

Module 2: The "Physical Polish" (Recrystallization)

User Issue: "I have isolated the solid, but it is off-white or light brown. I need >99% purity."

Technical Insight: While acid-base extraction removes the bulk of non-polar impurities, trace colored impurities and occluded salts often remain. Benzoic acid derivatives crystallize effectively from polar/non-polar solvent pairs.[1]

Critical Warning: Avoid prolonged boiling in highly acidic aqueous solvents, as the alkyne triple bond can undergo hydration (Markovnikov addition of water) to form the keto-derivative, although the electron-withdrawing carboxyl group makes this less likely than in simple alkynes.

Protocol B: Recrystallization Strategy
Solvent SystemSuitabilityNotes
Ethanol / Water High Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Toluene ModerateGood for removing non-polar occlusions, but yield may be lower.[1]
Acetonitrile ModerateGood for high-purity polishing if EtOH/Water fails.[1]

Step-by-Step (EtOH/Water):

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol to dissolve the solid.[5]

  • Optional: If the solution is dark, add activated carbon (5 wt%), boil for 2 mins, and filter hot through Celite.

  • To the hot filtrate, add hot water dropwise until a faint, persistent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.[1]

  • Allow to cool to room temperature undisturbed, then move to an ice bath.

Module 3: Trace Contamination (Pd Removal)[1]

User Issue: "My compound passes NMR but fails elemental analysis for Palladium (>1000 ppm)."

Technical Insight: Palladium from Sonogashira coupling often forms colloidal nanoparticles that pass through standard filter paper.[1] For pharmaceutical or electronic applications, active scavenging is required.[1]

Protocol C: Scavenging Workflow
  • Dissolution: Dissolve 2-PEBA in THF or Ethyl Acetate.

  • Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon .[1]

    • Loading: 10–20 wt% relative to the substrate.

  • Incubation: Stir at 40°C for 2–4 hours.

  • Filtration: Filter through a tight pad of Celite® or a 0.45 µm PTFE membrane.[1]

  • Recovery: Evaporate solvent.

Troubleshooting & FAQs

Q1: The product "oiled out" during recrystallization instead of forming crystals. What happened?

  • Cause: The solution was likely too concentrated, or the solvent polarity changed too quickly (too much water added too fast).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol).[5] Allow the solution to cool much more slowly (wrap the flask in foil/towel to insulate). Seed with a tiny crystal of pure product if available.[1]

Q2: I see a new spot on TLC after acid-base workup. Did I decompose the product?

  • Analysis: Check the

    
    .[5][9][10][11][12] If the spot is very polar (near baseline), it might be residual salt. If it is less polar, you may have hydrated the alkyne.
    
  • Prevention: Ensure the acidification step is done at cold temperatures (0°C) and do not let the product sit in strong acid for extended periods.

Q3: The Glaser product (1,4-diphenylbutadiyne) is still present after acid-base extraction.

  • Cause: Emulsion formation or inefficient phase transfer.[1]

  • Fix: When the product is in the basic aqueous phase (Step 3 of Protocol A), perform three washes with fresh organic solvent (DCM is excellent here as it sinks, making separation easier). This ensures aggressive removal of the neutral impurity before you precipitate the product.

References

  • Sonogashira Coupling & Homocoupling Impurities

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews.

    • Source:[Link][1]

  • Purification of Benzoic Acid Derivatives

    • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th Ed.).[1] Butterworth-Heinemann.[1] (Refer to Chapter on Carboxylic Acids).

    • Source:[Link][1]

  • Palladium Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Source:[Link][1]

Sources

Troubleshooting

Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of Benzoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with low yields and complex purifications caused by alkyne homocoupling (Glaser-H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with low yields and complex purifications caused by alkyne homocoupling (Glaser-Hay coupling) during the Sonogashira cross-coupling of benzoic acid derivatives.

Below, we dissect the mechanistic causality of this side reaction, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure your syntheses succeed.

Mechanistic Insight: The Glaser Homocoupling Problem

The standard Sonogashira reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl halides. However, when working with benzoic acid derivatives (e.g., 4-iodobenzoic acid), researchers frequently observe massive formation of a symmetrical 1,3-diyne byproduct.

The Causality: Benzoic acids possess an acidic carboxylic proton that consumes the amine base. To compensate, researchers typically add a large excess of base. This highly basic environment drastically accelerates the deprotonation of the terminal alkyne, leading to a high steady-state concentration of the copper acetylide intermediate . If even trace amounts of oxygen (


) are present in the reaction vessel, this intermediate undergoes rapid oxidative dimerization (Glaser coupling), effectively starving the palladium transmetalation cycle 1[1].

Mechanism A Halobenzoic Acid + Terminal Alkyne B Pd(0) Catalyst A->B Oxidative Addition C Cu(I) Co-catalyst A->C Base (Excess) D Pd(II) Intermediate B->D E Copper Acetylide C->E F Cross-Coupled Product (Desired) D->F Transmetalation & Reductive Elimination E->D Transmetalation G Trace O2 Present? E->G G->D No (Inert) H Glaser Homocoupling (1,3-Diyne) G->H Yes (Oxidation)

Competing pathways in Sonogashira coupling highlighting Glaser homocoupling.

Troubleshooting Guide & FAQs

Q1: I rigorously degassed my solvents, but my halobenzoic acid substrate still yields predominantly the 1,3-diyne byproduct. Why? A1: While degassing removes dissolved oxygen, standard Schlenk techniques can still leave parts-per-million levels of


. Because homocoupling is a bimolecular reaction with respect to the alkyne, high concentrations of the alkyne at the start of the reaction drive the kinetic rate of dimerization. Solution:  Employ a syringe pump to add the terminal alkyne dropwise over 4-6 hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway 2[2].

Q2: How can I eliminate the copper acetylide pathway entirely while maintaining reactivity for electron-poor benzoic acid derivatives? A2: Transition to a Copper-Free Sonogashira protocol. A highly effective alternative is Gold/Palladium dual catalysis. Gold(I) compounds (like


) possess excellent alkynophilicity and activate the terminal alkyne for transmetalation to Palladium without being susceptible to oxidative dimerization. This completely shuts down the Glaser pathway 3[3].

Q3: I cannot use Gold catalysts due to budget constraints. Are there substrate-level modifications to prevent homocoupling? A3: Yes, you can use kinetic control via in-situ desilylation . Instead of a free terminal alkyne, use a Trimethylsilyl (TMS)-protected alkyne. By adding a mild fluoride source like Cesium Fluoride (CsF), the TMS group is slowly cleaved in-situ. This releases the free alkyne at a trickle, keeping its steady-state concentration near zero and preventing bimolecular homocoupling 4[4].

Q4: I must run a classic Pd/Cu reaction because my specific halobenzoic acid is unreactive otherwise. How can I chemically suppress the oxidation of the copper acetylide? A4: Employ a dilute reducing atmosphere . Running the reaction under a balloon of 2% Hydrogen gas (


) balanced in Argon or Nitrogen prevents the trace oxygen from reoxidizing 

to

and suppresses the oxidative cycle of the copper acetylide. This has been shown to reduce homocoupling to ~2%5[5].

Quantitative Comparison of Suppression Strategies

StrategyCatalyst SystemAlkyne StateTypical Homocoupling (%)Typical Cross-Coupling Yield (%)Primary Advantage
Standard Pd/Cu

/

Free15 - 40%40 - 60%Low cost, fast reaction
Pd/Au Dual Catalysis

/

Free< 1%85 - 95%Complete elimination of Glaser pathway
In-Situ Desilylation

/

TMS-Protected< 5%80 - 90%Excellent for volatile/unstable alkynes
Reducing Atmosphere

/

Free~ 2%75 - 85%Utilizes standard, cheap reagents

Self-Validating Experimental Protocols

Protocol A: Copper-Free Pd/Au Dual Catalysis for Benzoic Acids

This protocol eliminates the copper acetylide intermediate, making it ideal for electron-poor halobenzoic acids.

Materials: 4-Iodobenzoic acid (1.0 equiv), Terminal Alkyne (1.2 equiv),


 (5 mol%), 

(5 mol%), Triethylamine (3.0 equiv), DMF (0.1 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodobenzoic acid,

    
    , and 
    
    
    
    .
  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed DMF and Triethylamine via a gas-tight syringe. Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise. Heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate against the pure alkyne. Elute with 10% EtOAc/Hexanes.

    • Validation Logic: The 1,3-diyne homocoupled product is highly non-polar and will elute near the solvent front (

      
       ~0.9). The desired benzoic acid product will remain near the baseline due to its polarity. If an intense spot at 
      
      
      
      ~0.9 is absent, the Glaser pathway has been successfully suppressed.
  • Workup: Acidify the mixture with 1M HCl to pH 3 to protonate the benzoic acid, extract with EtOAc, wash with brine, dry over

    
    , and purify via column chromatography.
    
Protocol B: CsF-Mediated In-Situ Desilylation

This protocol uses kinetic control to starve the bimolecular homocoupling reaction.

Materials: 4-Bromobenzoic acid (1.0 equiv), TMS-Alkyne (1.5 equiv),


 (5 mol%), 

(5 mol%), CsF (2.0 equiv), Triethylamine/Water (10:1 v/v).

Step-by-Step Methodology:

  • Preparation: Charge a flask with 4-bromobenzoic acid,

    
    , 
    
    
    
    , and CsF. Purge with Argon.
  • Solvent Addition: Add the thoroughly degassed Triethylamine/Water mixture. The water is crucial for solubilizing the CsF to initiate desilylation.

  • Alkyne Addition: Inject the TMS-alkyne in one portion. The CsF will slowly cleave the TMS group over several hours.

  • Self-Validation Checkpoint (GC-MS): After 2 hours, take a 50 µL aliquot, dilute in ether, filter through a short silica plug, and inject into the GC-MS.

    • Validation Logic: Look for the mass-to-charge ratio (

      
      ) corresponding to the symmetrical diyne. If the diyne peak area is >5% relative to the product, your desilylation rate is too fast. Corrective action: In future runs, reduce the water content or lower the reaction temperature to slow the fluoride attack on the silicon center.
      
  • Workup: Acidify, extract with EtOAc, and purify as described in Protocol A.

Decision Workflow for Homocoupling Suppression

Workflow Start High Homocoupling Observed? Q1 Using Cu(I) Catalyst? Start->Q1 A1 Switch to Cu-Free (e.g., Pd/Au) Q1->A1 Yes Q2 Strictly Inert Atmosphere? Q1->Q2 No A1->Q2 A2 Degas Solvents (Freeze-Pump-Thaw) Q2->A2 No Q3 Alkyne Concentration Too High? Q2->Q3 Yes A2->Q3 A3 Use in-situ Desilylation (TMS-Alkyne + CsF) Q3->A3 Yes End Homocoupling Minimized Q3->End No A3->End

Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

References

  • Panda, B.; Sarkar, T. K. "Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides." Synthesis, 2013, 45, 817-829. Available at:[Link]

  • Capani Jr., J. S.; Cochran, J. E.; Liang, J. "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." Journal of Organic Chemistry, 2019, 84, 9378-9384. Available at: [Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia, 2024. Available at:[Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003, 5, 1841-1844. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of 2-, 3-, and 4-(Phenylethynyl)benzoic acids

This guide provides a comparative technical analysis of the structural isomers of (Phenylethynyl)benzoic acid. It is designed for researchers in medicinal chemistry, materials science, and crystal engineering.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the structural isomers of (Phenylethynyl)benzoic acid. It is designed for researchers in medicinal chemistry, materials science, and crystal engineering.

Executive Summary

The three isomers of (phenylethynyl)benzoic acid (PEBA) share the same molecular formula (


) but exhibit drastically different physicochemical and biological behaviors due to the positional relationship between the carboxylic acid and the phenylethynyl moiety.
  • 4-PEBA (Para): The "linear" isomer. It is a potent plant growth regulator (chemical pruner), a high-performance fluorophore, and a liquid crystal mesogen.

  • 2-PEBA (Ortho): The "reactive" isomer. It is sterically crowded and prone to cyclization, serving as a key precursor for isocoumarins. It exhibits lower melting points and unique twisted geometries.

  • 3-PEBA (Meta): The "interrupted" isomer. It lacks the direct through-conjugation of the para-isomer, resulting in distinct photophysical properties (blue-shifted absorption) and serving as a control in structure-activity relationship (SAR) studies.

Physicochemical Property Comparison

The structural positioning of the alkyne linker dictates the electronic communication and solid-state packing of these molecules.

Property2-(Phenylethynyl)benzoic acid3-(Phenylethynyl)benzoic acid4-(Phenylethynyl)benzoic acid
Structure Ortho-substituted (V-shape)Meta-substituted (Kinked)Para-substituted (Linear Rod)
Melting Point 126 – 127 °C [1]N/A (Often oil/low-melt solid)220 – 223 °C [2]
pKa (Predicted) ~3.5 (Ortho-effect increases acidity)~4.1 (Inductive withdrawal)~3.9 (Resonance + Inductive)
Fluorescence Weak/Quenched (TICT/Sterics)Blue-shifted (Broken conjugation)Strong (High Quantum Yield)
Reactivity High (Cyclizes to Isocoumarins)StableStable
Key Application Synthesis intermediate (Isocoumarins)Negative Control / SARAuxin Inhibitor / OLEDs
Expert Insight: The "Ortho Effect" in 2-PEBA

The 2-isomer exhibits a significantly lower melting point (~100°C lower than the 4-isomer) due to the disruption of intermolecular hydrogen bonding networks. While 4-PEBA forms linear "head-to-tail" acid dimers that pack efficiently (high lattice energy), 2-PEBA is forced into a twisted conformation to relieve steric strain between the alkyne and the carboxylic acid, preventing efficient planar stacking.

Synthesis & Scalability

The synthesis of all three isomers typically employs Sonogashira Cross-Coupling , but the protocols must be adapted for the 2-isomer to prevent unwanted side reactions.

Comparative Synthetic Workflow

Synthesis Start Starting Material (Iodo/Bromobenzoic Acid) Coupling Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start->Coupling 4- & 3- isomers Protect Ester Protection (Methyl 2-iodobenzoate) Start->Protect 2-isomer (Recommended) Product4 4-PEBA (High Yield, Precipitates) Coupling->Product4 Para 4-Isomer Path Ortho 2-Isomer Path Coupling2 Coupling (Steric Control) Protect->Coupling2 Hydrolysis Controlled Hydrolysis (LiOH, THF/H2O) Coupling2->Hydrolysis Cyclization RISK: Cyclization to Isocoumarin Coupling2->Cyclization Acid/Metal Cat. Hydrolysis->Product4 2-PEBA

Caption: Comparative synthetic routes. Note the mandatory protection step for the 2-isomer to avoid isocoumarin formation.

Protocol 1: Synthesis of 4-(Phenylethynyl)benzoic Acid (High-Yield Method)

Target Audience: Process Chemists requiring >95% purity.

  • Reagents: 4-Iodobenzoic acid (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (solvent/base).

  • Procedure:

    • Degas Et3N with nitrogen for 30 mins.

    • Add catalyst and substrates.[1] Heat to 50°C for 4-6 hours.

    • Purification: The product often precipitates as the ammonium salt. Acidify with 1M HCl to pH 2. Filter the white/pale yellow solid.

    • Recrystallization: Ethanol or Acetic Acid.

Protocol 2: Synthesis of 2-(Phenylethynyl)benzoic Acid (The "Trap" Avoidance)

Critical Warning: Direct coupling of 2-iodobenzoic acid often leads to low yields or cyclized byproducts (phthalides/isocoumarins) due to the proximity of the carboxylate nucleophile to the activated alkyne [3].

  • Step 1: Esterify 2-iodobenzoic acid to Methyl 2-iodobenzoate .

  • Step 2: Perform Sonogashira coupling (standard conditions).

  • Step 3: Hydrolyze using LiOH in THF/Water at room temperature. Avoid strong acid reflux, which catalyzes the 6-endo-dig cyclization to 3-phenylisocoumarin [1].

Photophysical & Electronic Performance[2][3][4]

The 4-isomer is a classic "Push-Pull" system (if donor groups are added), but even as the acid, it exhibits significant Intramolecular Charge Transfer (ICT).

  • Conjugation Length:

    • 4-PEBA: The

      
      -system extends from the phenyl ring, through the alkyne, to the benzoic acid. This extensive conjugation leads to a high molar extinction coefficient (
      
      
      
      ) and strong fluorescence.
    • 3-PEBA: The meta-linkage creates a node in the wavefunction, breaking conjugation. The absorption maximum (

      
      ) is significantly blue-shifted (lower wavelength) compared to the 4-isomer.
      
    • 2-PEBA: Steric clashing between the alkyne and the carboxylic acid forces the phenyl rings out of planarity, reducing conjugation and quenching fluorescence via non-radiative decay pathways.

Metric4-PEBA3-PEBA2-PEBA

(Abs)
~300-310 nm~280-290 nm~290 nm (Shoulder)
Emission Color Blue-GreenUV/Deep BlueWeak/None
Stokes Shift Large (ICT character)SmallN/A

Biological Application: 4-PEBA as a Chemical Pruner

Recent studies (2025) have identified 4-(Phenylethynyl)benzoic acid as a potent "Chemical Pruner" for agriculture, specifically in tomatoes and cereals [4].

Mechanism of Action

Unlike the 2- or 3- isomers, 4-PEBA mimics the structure of auxin transport inhibitors but acts through a specific pathway involving Gibberellin (GA) suppression and ROS generation.

BioActivity PEBA 4-PEBA Application (Foliar Spray) Target Target Tissue: Lateral Buds / Seeds PEBA->Target Path1 Inhibition of GA1 Accumulation Target->Path1 Path2 Induction of ROS Generation Target->Path2 Result1 Suppressed Lateral Branching (Pruning) Path1->Result1 Result2 Inhibited Seed Germination Path1->Result2 Path2->Result1

Caption: Biological mechanism of 4-PEBA in plant architecture modulation.

  • Selectivity: The 4-isomer is active at concentrations as low as 0.5

    
    M. The 2- and 3- isomers are generally inactive in this specific context, highlighting the strict steric requirement for the receptor binding pocket.
    

References

  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids. RSC Advances. (2013).

  • 4-(Phenylethynyl)benzoic acid Product Data. Sigma-Aldrich.

  • Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization. Heterocycles. (2015).

  • Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant & Cell Physiology. (2025).

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids. RSC Advances. (Supporting Info).

Sources

Comparative

Biological Activity of Phenylethynyl Benzoic Acid Isomers: A Comparative Technical Guide

Executive Summary & Core Directive Phenylethynyl benzoic acid (PEBA) derivatives represent a critical class of "retinobenzoic acids"—synthetic retinoids designed to mimic the biological activity of Vitamin A (all-trans r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Phenylethynyl benzoic acid (PEBA) derivatives represent a critical class of "retinobenzoic acids"—synthetic retinoids designed to mimic the biological activity of Vitamin A (all-trans retinoic acid, ATRA) while offering superior chemical stability.

The core biological distinction lies in the isomeric geometry of the alkyne linker:

  • 4-PEBA (Para): A potent RAR/RXR agonist and a newly identified plant growth regulator (chemical pruner) . Its linear structure perfectly mimics the polyene chain of retinoic acid.

  • 3-PEBA (Meta): Often acts as a retinoid antagonist or exhibits significantly reduced potency due to the "kinked" geometry preventing optimal receptor pocket insertion.

  • 2-PEBA (Ortho): Generally biologically inactive in retinoid pathways due to severe steric hindrance , though it serves as a critical negative control in Structure-Activity Relationship (SAR) studies.

This guide provides an in-depth technical comparison of these isomers, focusing on their pharmacological profiles, synthesis, and emerging applications in agriculture.

Structural Basis of Activity (SAR Analysis)[1]

The biological activity of PEBA isomers is dictated by their ability to fit into the ligand-binding domain (LBD) of nuclear receptors (RAR/RXR). The "rigid linker" concept is central to this design.

Graphviz Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates how the isomeric position of the phenylethynyl group dictates biological function.

SAR_Analysis cluster_isomers Isomeric Geometry cluster_outcome Biological Outcome Para 4-PEBA (Para) Linear Conformation (180° Bond Angle) Agonist Receptor Activation (RAR/RXR Agonist) Para->Agonist Mimics ATRA Polyene Chain Meta 3-PEBA (Meta) Kinked Conformation (120° Effective Angle) Antagonist Receptor Blockade (Antagonist) Meta->Antagonist Prevents Helix 12 Folding Ortho 2-PEBA (Ortho) Steric Clash (Non-planar) Inactive No Binding (Inactive) Ortho->Inactive Steric Exclusion from Pocket

Caption: SAR analysis showing how the linearity of the para-isomer enables receptor activation, while meta- and ortho-isomers fail to induce the active conformation.

Detailed Biological Activity Profile[1][2][3]

A. 4-(Phenylethynyl)benzoic Acid (Para-Isomer)

Primary Role: Retinoid Mimic & Plant Growth Regulator

  • Retinoid Receptor Agonism (Human/Mammalian):

    • Mechanism: 4-PEBA acts as a scaffold for "super-retinoids" like TTNPB . The rigid triple bond restricts conformational freedom, reducing the entropic cost of binding to the Retinoic Acid Receptor (RAR).

    • Potency: Derivatives often exhibit 10-100x higher potency than ATRA.

    • Selectivity: Can be tuned. Adding bulky hydrophobic groups (e.g., t-butyl) to the phenyl ring enhances selectivity for RARβ/γ subtypes.

  • Chemical Pruning (Plant Biology - New Finding 2025):

    • Activity: 4-PEBA has been identified as a potent inhibitor of seed germination and lateral branching in tomatoes and cereals.[1]

    • Mechanism: It suppresses Gibberellin (GA1) accumulation and induces Reactive Oxygen Species (ROS) generation specifically in axillary buds.

    • Application: Used as a "chemical pruner" to replace labor-intensive manual pruning in high-density agriculture.[1]

B. 3-(Phenylethynyl)benzoic Acid (Meta-Isomer)

Primary Role: Antagonist / Negative Control

  • Mechanism: The meta-linkage creates a "bent" structure. While it may still enter the receptor pocket, it fails to stabilize the "active" conformation of Helix 12 (H12) in the nuclear receptor.

  • Outcome: Often acts as a competitive antagonist, blocking the binding of natural retinoids without triggering transcription.

C. 2-(Phenylethynyl)benzoic Acid (Ortho-Isomer)

Primary Role: Inactive

  • Mechanism: The close proximity of the bulky phenylethynyl group to the carboxylic acid creates severe steric strain, forcing the rings out of coplanarity.

  • Outcome: This lack of planarity prevents the molecule from fitting into the narrow hydrophobic cleft of the RAR/RXR binding pocket.

Comparative Performance Data

The following table contrasts 4-PEBA with the biological standard (All-trans Retinoic Acid) and its isomers.

Feature4-PEBA (Para)3-PEBA (Meta)2-PEBA (Ortho)All-trans Retinoic Acid (ATRA)
Primary Activity RAR Agonist / Plant InhibitorRAR Antagonist (Weak)InactivePan-RAR Agonist
Chemical Stability High (Rigid Alkyne)HighHighLow (Polyene Isomerization)
Receptor Binding High Affinity (

)
Low AffinityNegligibleHigh Affinity (

)
Plant Potency High (0.5 µM inhibits germination)Low / InactiveInactiveModerate (Different pathway)
Toxicity Low (Acute models)LowLowModerate (Teratogenic)

Experimental Protocol: Synthesis of 4-PEBA

Method: Sonogashira Cross-Coupling Objective: Synthesis of 4-(phenylethynyl)benzoic acid from 4-iodobenzoic acid and phenylacetylene.

Reagents:
  • 4-Iodobenzoic acid (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh3)2Cl2 (2 mol%)

  • CuI (1 mol%)[2]

  • Triethylamine (Et3N) (3.0 eq)

  • Solvent: THF or DMF (degassed)

Step-by-Step Workflow:
  • Setup: Flame-dry a two-neck round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add 4-iodobenzoic acid (248 mg, 1 mmol), Pd catalyst (14 mg), and CuI (2 mg) to the flask.

  • Solvent Addition: Add degassed THF (5 mL) and Triethylamine (0.42 mL). The solution should turn slightly dark.

  • Alkyne Addition: Dropwise add phenylacetylene (0.13 mL, 1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Note: If using aryl bromides instead of iodides, heat to 60°C.

  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (to neutralize base/acidify product), then Brine.

    • Dry organic layer over MgSO4.

  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica, Gradient 0-20% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of terminal alkyne proton at ~3.1 ppm).

Mechanism of Action: Plant Growth Regulation

Recent studies (2025) highlight the unique pathway of 4-PEBA in plants, distinct from its mammalian retinoid activity.

Plant_Mechanism PEBA 4-PEBA Application (Foliar Spray / Seed Treatment) Target1 Suppression of GA1 (Gibberellin Biosynthesis) PEBA->Target1 Target2 Induction of ROS (Reactive Oxygen Species) PEBA->Target2 Effect1 Inhibition of Cell Elongation Target1->Effect1 Effect2 Oxidative Stress in Buds Target2->Effect2 Outcome Chemical Pruning (Lateral Branch Arrest) Effect1->Outcome Effect2->Outcome

Caption: 4-PEBA induces chemical pruning by dual-action: suppressing growth hormones (GA1) and increasing oxidative stress in lateral buds.

References

  • Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Source: Plant and Cell Physiology, Oxford Academic (2025)

  • Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Source: Journal of Medicinal Chemistry (1989) [3]

  • Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Source: PubMed Central (2019)

  • Palladium and Copper Catalyzed Sonogashira cross Coupling: A Review. Source: MDPI (2020)

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Source: PubMed (2013)

Sources

Validation

2-(Phenylethynyl)benzoic Acid vs. Internal Alkynes: A Guide to Cyclization Selectivity

Executive Summary In the landscape of heterocyclic synthesis, 2-(phenylethynyl)benzoic acid (2-PEBA) represents a "privileged substrate" compared to standard internal alkynes. Its unique architecture features a carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic synthesis, 2-(phenylethynyl)benzoic acid (2-PEBA) represents a "privileged substrate" compared to standard internal alkynes. Its unique architecture features a carboxylic acid tethered ortho to an internal alkyne. This guide analyzes why 2-PEBA outperforms standard alkynes for accessing isocoumarin and phthalide scaffolds, focusing on the entropic advantage of intramolecular cyclization and the tunable regioselectivity (5-exo-dig vs. 6-endo-dig) governed by catalyst selection.

While standard internal alkynes (e.g., diphenylacetylene) require external nucleophiles and often harsh conditions to form lactones, 2-PEBA utilizes its pendant acid as an endogenous nucleophile, enabling rapid cyclization under mild conditions with high atom economy.

Part 1: Mechanistic Divergence & Regioselectivity

The core differentiator of 2-PEBA is the competition between two cyclization modes. Unlike simple internal alkynes which typically undergo trans-addition of external nucleophiles, 2-PEBA forces a choice between forming a 5-membered ring (phthalide) or a 6-membered ring (isocoumarin).

The Baldwin's Rules Conflict
  • 5-exo-dig: Mechanistically favored by Baldwin's rules for nucleophilic attack on alkynes. Leads to (Z)-3-benzylidenephthalide .

  • 6-endo-dig: Often thermodynamically favored or accessible via specific Lewis acid activation (e.g., Gold, Rhenium). Leads to 3-phenylisocoumarin .

Diagram 1: Mechanistic Decision Tree

The following diagram illustrates the divergent pathways based on catalyst choice and substrate protection.

CyclizationPathways Substrate 2-(Phenylethynyl) benzoic acid (2-PEBA) Pd_Cat Pd(II) Catalysis (e.g., PdCl2) Substrate->Pd_Cat Standard Au_Cat Au(I) Catalysis (Light Dependent) Substrate->Au_Cat Tunable Re_Cat Re(I) Catalysis (ReCl(CO)5) Substrate->Re_Cat High Selectivity Electrophile Electrophilic (PhICl2/I2) Substrate->Electrophile Metal-Free Phthalide 5-exo-dig Product (Phthalide) Pd_Cat->Phthalide Major (Kinetic) Au_Cat->Phthalide Dark Conditions Isocoumarin 6-endo-dig Product (Isocoumarin) Au_Cat->Isocoumarin Blue LED Irradiation Re_Cat->Isocoumarin >95% Selectivity HaloIso 4-Halo-Isocoumarin Electrophile->HaloIso 6-endo Trapping

Figure 1: Catalyst-controlled divergence showing how specific conditions override kinetic preferences to yield isocoumarins vs. phthalides.

Part 2: Comparative Performance Analysis

2-PEBA vs. Standard Internal Alkynes

The table below highlights the operational differences between using 2-PEBA and attempting similar transformations with non-tethered internal alkynes (e.g., Tolan).

Feature2-(Phenylethynyl)benzoic Acid (2-PEBA)Standard Internal Alkyne (e.g., Diphenylacetylene)
Nucleophile Source Intramolecular (Tethered -COOH)Intermolecular (External CO, CO₂, or Alcohol)
Reaction Entropy Favorable (

is less negative)
Unfavorable (Requires high concentration or pressure)
Atom Economy 100% (Isomerization)Lower (Requires stoichiometric external reagents)
Catalyst Load Low (1–5 mol%)Moderate to High (5–10 mol%)
Primary Product Isocoumarin or PhthalideVinyl Ether or Unsaturated Ester
Regiocontrol Controlled by Catalyst/LigandControlled by Alkyne Polarization/Sterics
Catalyst Selection Guide for 2-PEBA

Not all catalysts treat the triple bond equally. Use this guide to select the right system for your target.

Catalyst SystemMajor PathwaySelectivity (Ratio)Key Mechanism NoteRef
ReCl(CO)₅ 6-endo-dig 80:1 (Iso:Phth)Rhenium activates alkyne for anti-Markovnikov-like attack.[1]
Au(I) / Blue LED 6-endo-dig HighPhoto-excited Au-complex alters energy barrier favoring 6-endo.[2]
Au(I) (Dark) 5-exo-dig ModerateStandard

-activation follows kinetic Baldwin preference.
[2]
PhICl₂ / NH₄SCN 6-endo-dig >95%Electrophilic activation by Cl⁺/I⁺ triggers 6-endo trapping.[3]
Pd(II) / DMSO Mixed / 5-exo VariableOften gives mixtures unless specific ligands are used.[4]

Part 3: Deep Dive – The "Ester" Alternative

A critical comparison for drug developers is 2-PEBA vs. its ester analogue (tert-butyl 2-(phenylethynyl)benzoate ).

  • The Acid (2-PEBA): The proton is labile. Pd-catalysis often leads to rapid protonolysis or simple cyclization, halting further functionalization.

  • The Ester: The nucleophile is "capped." This prevents premature cyclization, allowing Cascade Reactions . For example, Pd-catalyzed oxidative olefination can occur before the lactonization, allowing the insertion of acrylates to form complex functionalized isocoumarins [4].

Recommendation:

  • Use 2-PEBA (Acid) for direct, rapid access to the core scaffold.

  • Use Benzoate Ester if you need to install functional groups at the C4 position via Pd-cascade sequences.

Part 4: Validated Experimental Protocol

Protocol: Metal-Free Synthesis of 4-Thiocyanato-isocoumarins Targeting the 6-endo-dig pathway with high regiochemical fidelity.

This protocol is selected for its high reproducibility and avoidance of expensive noble metals, utilizing hypervalent iodine reagents.

Reagents
  • Substrate: 2-(Phenylethynyl)benzoic acid (or methyl ester analogue) (0.2 mmol)

  • Oxidant/Electrophile: PhICl₂ (iodobenzene dichloride) (0.4 mmol)

  • Nucleophile Source: NH₄SCN (0.4 mmol)[1]

  • Solvent: 1,2-Dichloroethane (DCE) - Critical: Must be dry.

Workflow Diagram

ProtocolFlow Start Start: Dissolve PhICl2 & NH4SCN in dry DCE (5 mL) Activation Stir at Room Temp (30 min) Generates electrophilic 'SCN+' species Start->Activation Addition Add 2-PEBA Substrate Activation->Addition Heating Heat to 50°C for 2 hours Addition->Heating Workup Quench (Sat. Na2S2O3) Extract (DCM) -> Dry (Na2SO4) Heating->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification

Figure 2: Step-by-step workflow for the electrophilic cyclization of 2-PEBA.

Step-by-Step Procedure
  • Pre-activation: In a sealed tube, suspend PhICl₂ (110 mg, 2.0 equiv) and NH₄SCN (30 mg, 2.0 equiv) in anhydrous DCE (5 mL). Stir at room temperature for 30 minutes. The mixture will turn yellow/orange, indicating the formation of the active electrophilic species.

  • Substrate Addition: Add 2-(phenylethynyl)benzoic acid (1.0 equiv) to the reaction mixture.

  • Cyclization: Heat the reaction block to 50°C . Stir for 2 hours.

    • Checkpoint: Monitor by TLC.[2] The starting material spot (more polar due to acid) should disappear, replaced by a less polar fluorescent spot (isocoumarin).

  • Quench: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (10 mL) to quench excess oxidant.

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

  • Yield Expectation: 85–96% of the 4-thiocyanato-isocoumarin (6-endo product).

References

  • Umeda, R., Yoshikawa, S., Yamashita, K., & Nishiyama, Y. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids . Heterocycles.

  • Ballarin-Marion, M., Mobili, R., Gontard, G., Forte, J., & Fensterbank, L. (2025). Light-Induced Regioselective 6-Endo versus 5-Exo Cycloisomerization of o-Alkynylbenzoic Acids . Synthesis.

  • Liu, Z., et al. (2022).[2][3] PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates . Frontiers in Chemistry.

  • Li, X., et al. (2011). Palladium-Catalyzed Cascade Cyclization–Oxidative Olefination of tert-Butyl 2-Alkynylbenzoates . Journal of Organic Chemistry.

Sources

Comparative

comparative analysis of the chemical reactivity of phenylethynylbenzoic acid isomers

Executive Summary The structural isomerism of phenylethynylbenzoic acid (PEBA)—specifically the ortho- (2-PEBA), meta- (3-PEBA), and para- (4-PEBA) isomers—dictates a divergence in chemical reactivity that is far more pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural isomerism of phenylethynylbenzoic acid (PEBA)—specifically the ortho- (2-PEBA), meta- (3-PEBA), and para- (4-PEBA) isomers—dictates a divergence in chemical reactivity that is far more profound than simple substituent effects. While meta- and para- isomers behave primarily as rigid, conjugated linkers suitable for materials science (liquid crystals and MOFs), the ortho- isomer possesses a unique "latent reactivity" due to the spatial proximity of the carboxylic acid and the alkyne. This proximity facilitates intramolecular cyclization, making 2-PEBA a critical scaffold in heterocycle synthesis (isocoumarins), whereas 3- and 4-PEBA are kinetically stable against such transformations.

This guide provides a mechanistic deconstruction of these differences, supported by synthetic protocols and photophysical data.

Electronic and Structural Fundamentals

The reactivity differences begin with the electronic communication between the carboxylic acid (


) and the phenylethynyl (

) moieties.
Acidity and Hammett Parameters

The phenylethynyl group acts as an electron-withdrawing group (EWG) via induction (


) but can donate electron density via resonance (

) in conjugated positions.
IsomerSubstitutionElectronic EffectPredicted Reactivity (Acidity)
2-PEBA (Ortho)1,2-substitutionStrong Inductive (

), Field Effect, Steric Inhibition of Resonance
Highest Acidity (

). The steric bulk forces the carboxylate out of plane, reducing conjugation with the ring, which ironically stabilizes the anion relative to the acid.
3-PEBA (Meta)1,3-substitutionInductive (

) only. No direct resonance.
Intermediate. The EWG effect increases acidity relative to benzoic acid but lacks the proximity effect of the ortho isomer.
4-PEBA (Para)1,4-substitutionInductive (

) + Resonance (

).
Lowest Acidity (among isomers). The resonance donation into the ring opposes the inductive withdrawal, slightly destabilizing the carboxylate anion compared to the meta isomer.
Structural Geometry
  • Para (4-PEBA): Linear, rod-like geometry. Ideal for liquid crystals (mesogens) and molecular wires. High fluorescence quantum yield due to extended conjugation.

  • Meta (3-PEBA): Kinked geometry (

    
    ). Disrupts packing efficiency; often used to lower melting points in supramolecular assemblies.
    
  • Ortho (2-PEBA): U-shaped potential. The alkyne bond is spatially accessible to the carboxylic oxygen, creating a "pre-organized" trap for metal catalysts.

Synthetic Pathways: The "Make"

Before analyzing reactivity, one must establish a robust synthesis. The Sonogashira coupling is the industry standard, but the ortho isomer requires specific care to prevent premature cyclization.

Optimized Sonogashira Protocol

Reaction: Aryl Iodide + Phenylacetylene


 PEBA Derivative

Sonogashira cluster_0 Substrates cluster_1 Catalytic Cycle A Iodobenzoic Acid (Ortho/Meta/Para) C Pd(PPh3)2Cl2 (2-5 mol%) CuI (1-3 mol%) A->C B Phenylacetylene B->C D Base: Et3N or Diethylamine Solvent: THF or DMF C->D Oxidative Addn E Product: PEBA Isomer D->E Reductive Elim F Side Reaction (Ortho only): Cyclization to Phthalide E->F If T > 80°C (Ortho Only)

Caption: General Sonogashira workflow. Note the divergence for the ortho-isomer where thermal forcing can lead to premature cyclization.

Critical Synthetic Insight

For 2-PEBA , avoid high temperatures (


) during the coupling. The carboxylate group can act as a nucleophile. If the reaction is too hot, you will isolate the cyclized isocoumarin or phthalide instead of the open-chain acid.
  • Recommendation: Perform 2-PEBA synthesis at Room Temperature (RT) to

    
     using 
    
    
    
    .

Reactivity Profile: The Ortho-Effect (Cyclization)

This is the defining differentiator. 2-PEBA undergoes metal-catalyzed intramolecular cyclization. 3-PEBA and 4-PEBA do not undergo this reaction under standard conditions because the nucleophile (COOH) cannot reach the electrophile (Alkyne).

The Mechanism: 6-endo-dig vs. 5-exo-dig

The carboxylic acid oxygen attacks the alkyne. The regioselectivity depends on the catalyst.

  • 6-endo-dig: Yields Isocoumarins (6-membered ring).[1] Favored by

    
    -acids like 
    
    
    
    ,
    
    
    , and
    
    
    .
  • 5-exo-dig: Yields Phthalides (5-membered ring). Often favored by radical pathways or specific electrophilic activation (e.g.,

    
     cyclization).
    

Cyclization cluster_pathways Divergent Cyclization Pathways Start 2-PEBA (Ortho) PathA Catalyst: PdCl2 / ReCl(CO)5 Mode: 6-endo-dig Start->PathA Metal Activation PathB Reagent: I2 / NaHCO3 Mode: 5-exo-dig Start->PathB Electrophilic Activation ProdA 3-Phenylisocoumarin (Major Product) PathA->ProdA ProdB 3-(Iodo-benzylidene)phthalide PathB->ProdB

Caption: Mechanistic divergence of 2-PEBA cyclization based on catalyst choice.

Comparative Reactivity Data[2][3]
Reaction Type2-PEBA (Ortho)3-PEBA (Meta)4-PEBA (Para)
Pd(II) / DMSO Cyclizes to Isocoumarin (Yield >85%)No Reaction / DecompositionNo Reaction / Decomposition
Iodocyclization (

)
Forms Iodoisocoumarin Halogenation of ring (slow)Halogenation of ring (slow)
Hydration (

)
Forms Phthalide (via carbonyl attack)Forms Keto-acid (hydration of alkyne)Forms Keto-acid (hydration of alkyne)

Photophysical Properties[4][5][6][7][8]

For applications in fluorescence microscopy or organic electronics, the para isomer is superior.

  • 4-PEBA: Exhibits the highest fluorescence quantum yield (

    
    ). The linear conjugation allows for efficient delocalization of the excited state.
    
  • 2-PEBA: Often exhibits fluorescence quenching . The proximity of the carboxylic acid proton can facilitate non-radiative decay pathways (e.g., Excited State Proton Transfer - ESPT) or simply steric twisting that breaks conjugation.

  • Stokes Shift: 4-PEBA generally shows a smaller Stokes shift (rigid) compared to 2-PEBA (flexible, undergoes geometric relaxation in excited state).

Experimental Protocols

Protocol A: Synthesis of Isocoumarin from 2-PEBA (Self-Validating)

This protocol demonstrates the unique reactivity of the ortho isomer.

  • Reagents: Charge a reaction vial with 2-PEBA (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) as oxidant if using catalytic Pd(II).
  • Solvent: Add DMSO (0.1 M concentration). Why DMSO? It coordinates with Pd, stabilizing the intermediate and promoting the 6-endo pathway.

  • Conditions: Heat to

    
     for 4 hours.
    
  • Validation (TLC): Monitor disappearance of starting material. 2-PEBA is more polar (acidic); the product (isocoumarin) is less polar.

  • Workup: Dilute with water, extract with EtOAc.

  • Confirmation (NMR):

    • Start:

      
       ppm (COOH broad singlet).
      
    • End: Disappearance of COOH. Appearance of vinyl proton at

      
       ppm (s, 1H) for the isocoumarin ring.
      
Protocol B: Comparative Fluorescence Check
  • Prepare

    
     M solutions of 2-, 3-, and 4-PEBA in Ethanol.
    
  • Excite at

    
     (typically 290–310 nm).
    
  • Observation: 4-PEBA will show strong emission (blue/cyan). 2-PEBA will be weakly emissive or dark.

References

  • Umeda, R., et al. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids.[1] Chemistry Letters.[2] Link

  • Li, X., et al. (2011). Palladium-Catalyzed Cascade Cyclization-Oxidative Olefination of tert-Butyl 2-Alkynylbenzoates. The Journal of Organic Chemistry.[3] Link[4]

  • Maeda, et al. (2025). Synthesis of Isocoumarins via Light-Driven Carboxylative Cyclization Reaction of o-Ethynyl Aryl Bromides with CO2.[5] Chemistry – A European Journal.[5] Link

  • BenchChem Technical Support. A Comparative Analysis of the Reaction Kinetics of Ortho, Meta, and Para Isomers.Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.Link

Sources

Validation

differences in biological activity between 2-, 3-, and 4-(phenylethynyl)benzoic acid

This guide provides an in-depth technical comparison of the biological activities and structure-activity relationships (SAR) of 2-, 3-, and 4-(phenylethynyl)benzoic acid isomers. Executive Summary The biological efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological activities and structure-activity relationships (SAR) of 2-, 3-, and 4-(phenylethynyl)benzoic acid isomers.

Executive Summary

The biological efficacy of (phenylethynyl)benzoic acid (PEBA) isomers is dictated strictly by positional isomerism , which governs their ability to mimic endogenous signaling molecules (like retinoic acid) or fit into specific enzymatic pockets.

  • 4-Isomer (Para): The bioactive "gold standard." It mimics the linear topography of all-trans-retinoic acid (ATRA), acting as a potent Retinoid Receptor (RAR/RXR) agonist and a novel plant growth regulator.

  • 3-Isomer (Meta): The "conformational disruptor." Its kinked geometry often results in receptor antagonism or reduced potency, though it serves as a critical scaffold for viral protein inhibitors (e.g., EBNA1).

  • 2-Isomer (Ortho): The "reactive intermediate." Sterically hindered and prone to cyclization (isocoumarin formation), it shows poor receptor binding but significant utility in synthetic chemical biology.

Molecular Modeling & SAR Analysis

The core difference lies in the vector alignment of the hydrophobic phenyl ring relative to the hydrophilic carboxylic acid tail.

Structural Overlay Analysis
  • 4-(Phenylethynyl)benzoic acid: The alkyne linker provides a rigid, linear spacer (~4.2 Å) that extends the lipophilic domain, allowing the molecule to penetrate the hydrophobic pocket of nuclear receptors (RARs). This mimics the polyene chain of retinoic acid.

  • 3-(Phenylethynyl)benzoic acid: Introduces a 120° angle between the functional groups. This "bent" conformation prevents deep pocket penetration, often capping the receptor entrance (antagonism) rather than activating it.

  • 2-(Phenylethynyl)benzoic acid: The ortho substitution forces the phenyl ring to twist out of plane due to steric clash with the carboxylate, disrupting planarity and reducing binding affinity.

SAR_Analysis cluster_0 4-Isomer (Para) cluster_1 3-Isomer (Meta) cluster_2 2-Isomer (Ortho) Para Linear Conformation (Length ~11-12 Å) RAR Fits RAR/RXR Hydrophobic Pocket Para->RAR Activity4 High Agonist Potency (Retinoid Mimic) RAR->Activity4 Meta Bent Conformation (120° Angle) Clash Steric Clash at Receptor Helix 12 Meta->Clash Activity3 Antagonist/Weak Binder Clash->Activity3 Ortho Twisted/Crowded High Rotational Barrier Cyclization Prone to Cyclization (Isocoumarin formation) Ortho->Cyclization Activity2 Inactive/Synthetic Scaffold Cyclization->Activity2

Figure 1: Structure-Activity Relationship (SAR) mapping of isomer conformation to biological outcome.

Specific Biological Activities
A. Retinoid Receptor Modulation (Anticancer & Differentiation)

The 4-isomer is a classic scaffold in medicinal chemistry for designing retinoids (e.g., Tamibarotene analogs).

  • Mechanism: The 4-isomer binds to the Retinoic Acid Receptor (RAR) ligand-binding domain. The carboxylate forms a salt bridge with a conserved Arginine, while the phenylethynyl tail engages hydrophobic residues.

  • Data Comparison:

    • 4-Isomer:

      
       nM (Differentiation of HL-60 leukemia cells).
      
    • 3-Isomer: Often inactive or acts as a competitive antagonist (

      
      ).
      
    • 2-Isomer: Generally inactive due to inability to fit the L-shaped pocket of RXR/RAR.

B. Plant Growth Regulation (Chemical Pruning)

Recent studies (2021-2025) have identified 4-(phenylethynyl)benzoic acid (PEBA) as a potent auxin transport inhibitor or gibberellin antagonist.

  • Target: Suppresses GA1 accumulation and ROS generation in apical meristems.

  • Application: Used to suppress lateral branching (suckers) in tomatoes without affecting fruit yield.[1][2][3]

  • Selectivity: The 2- and 3-isomers show negligible activity in this domain, highlighting the requirement for a linear pharmacophore to traverse plant auxin efflux carriers.

C. Viral Protein Inhibition (EBNA1)

The 3-isomer finds a niche here. The Epstein-Barr Nuclear Antigen 1 (EBNA1) has a DNA-binding groove that requires specific "kinked" inhibitors to disrupt viral replication.

  • Utility: 3-(phenylethynyl)benzoic acid serves as a scaffold for fragment-based drug discovery, where the meta geometry allows the molecule to wrap around specific amino acid residues (e.g., Lysine/Arginine clusters) that linear molecules cannot access.

Comparative Data Summary
Feature4-(Phenylethynyl)benzoic acid3-(Phenylethynyl)benzoic acid2-(Phenylethynyl)benzoic acid
Primary Class Retinoid Agonist / Plant Growth RegulatorRetinoid Antagonist / Viral InhibitorSynthetic Intermediate
Shape Linear (Rod-like)Bent (Boomerang-like)Compact / Twisted
RAR

Binding
High Affinity (

nM)
Low Affinity / AntagonisticNegligible
Cytotoxicity Low (Silkworm model safe)Moderate (Context dependent)Variable (Reactive)
Key Application Leukemia therapy research, Chemical pruningEBV inhibition researchIsocoumarin synthesis
Experimental Protocols
Protocol A: Tomato Seed Germination Assay (PEBA Potency Validation)

This protocol validates the specific bioactivity of the 4-isomer as a plant growth regulator.

Reagents:

  • Test Compounds: 2-, 3-, and 4-PEBA (purity >98%).

  • Solvent: DMSO (Stock 100 mM).

  • Medium: 0.5x Murashige and Skoog (MS) agar plates.

Workflow:

  • Seed Sterilization: Surface sterilize tomato seeds (Solanum lycopersicum) with 70% ethanol (1 min) followed by 2% NaClO (10 min). Rinse 5x with sterile water.

  • Treatment: Supplement MS agar with compounds at concentrations: 0, 0.5, 1.0, 5.0, 10.0 µM. (Control: 0.1% DMSO).

  • Incubation: Plate 20 seeds per replicate. Incubate at 25°C, 16h light/8h dark cycle.

  • Data Collection: Measure radicle emergence at 72 hours.

  • Validation Criteria:

    • 4-PEBA: Should show >90% inhibition of germination at 0.5 - 1.0 µM.

    • 2-/3-PEBA: Should show <10% inhibition at equivalent concentrations (Specificity Check).

Protocol B: HL-60 Cell Differentiation Assay (Retinoid Activity)

Used to distinguish Agonist (4-isomer) vs. Antagonist (3-isomer) activity.

  • Culture: HL-60 human promyelocytic leukemia cells in RPMI 1640 + 10% FBS.

  • Dosing: Treat cells (

    
     cells/mL) with compounds (10 nM - 1 µM) for 96 hours.
    
  • Readout: NBT (Nitroblue Tetrazolium) reduction assay. Differentiated cells reduce NBT to insoluble blue formazan.

  • Result: 4-isomer induces high % NBT+ cells (differentiation); 3-isomer shows low % NBT+ or blocks ATRA-induced differentiation.

Visualizing the Mechanism: PEBA Action in Plants

PEBA_Mechanism PEBA 4-(Phenylethynyl)benzoic Acid (Exogenous Application) Uptake Cellular Uptake (Root/Leaf) PEBA->Uptake Target1 Inhibition of GA1 Biosynthesis Uptake->Target1 Target2 Suppression of ROS Generation Uptake->Target2 Outcome1 Seed Germination Arrest (0.5 µM) Target1->Outcome1 Primary Mechanism Outcome2 Lateral Bud Suppression (25 µM) Target2->Outcome2 Secondary Mechanism

Figure 2: Mechanism of action for 4-PEBA as a plant growth regulator.

References
  • Sun, T., et al. (2021). "Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner."[1][2][4] Plant and Cell Physiology. Link[1]

  • Kagechika, H., & Shudo, K. (2005). "Synthetic retinoids: recent developments concerning structure and clinical utility." Journal of Medicinal Chemistry, 48(19), 5875-5883. Link

  • Messick, T. E., et al. (2006). "Structure-based design of small-molecule inhibitors of EBNA1 DNA binding." Proceedings of the National Academy of Sciences, 103(41), 15006-15011. Link

  • Ohta, K., et al. (2013).[5] "Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids." Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84.[5] Link

Sources

Comparative

Technical Guide: Spectroscopic Profiling of 2-(Phenylethynyl)benzoic Acid and Its Derivatives

Executive Summary 2-(Phenylethynyl)benzoic acid (PEBA) represents a critical class of conjugated synthons in organic electronics and medicinal chemistry. Unlike static chromophores, PEBA derivatives function as "molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenylethynyl)benzoic acid (PEBA) represents a critical class of conjugated synthons in organic electronics and medicinal chemistry. Unlike static chromophores, PEBA derivatives function as "molecular chameleons"—existing as linear conjugated acids in their resting state but readily cyclizing into isocoumarins (1H-isochromen-1-ones) under electrophilic or catalytic conditions.

This guide provides a rigorous spectroscopic comparison between the open-chain PEBA precursors and their cyclized isocoumarin derivatives. It focuses on the diagnostic signals in NMR (


H, 

C)
, IR , and Fluorescence spectroscopy that allow researchers to quantify conversion, assess purity, and predict optoelectronic performance.

Part 1: Structural & Electronic Basis

The spectroscopic identity of PEBA is defined by the interplay between the electron-rich alkyne linker and the electron-withdrawing carboxylic acid.

The Conjugation Pathway

In the open-chain form, the alkyne acts as a rigid spacer, allowing


-conjugation between the two phenyl rings. However, the carboxylic acid at the ortho position induces a twist, often breaking planarity.
  • Open Form (PEBA): Characterized by a

    
     triple bond and a carboxylic acid 
    
    
    
    .
  • Cyclized Form (Isocoumarin): Characterized by a planar, fused bicyclic system and a lactone

    
    .
    
DOT Diagram: Structural Evolution & Cyclization

The following diagram illustrates the transition from PEBA to Isocoumarin, highlighting the loss of the alkyne and the formation of the lactone ring—the key spectroscopic triggers.

PEBA_Cyclization cluster_spec Spectroscopic Shifts PEBA 2-(Phenylethynyl)benzoic Acid (Open Chain) Inter Electrophilic Activation (e.g., I+, Ag+, H+) PEBA->Inter Activation Iso 3-Phenylisocoumarin (Cyclized Lactone) Inter->Iso 5-exo-dig Cyclization Marker1 IR: ν(C≡C) ~2216 cm⁻¹ NMR: δ(sp) ~87-96 ppm Marker1->PEBA Marker2 IR: ν(C=O) Shift Acid (~1695) → Lactone (~1735) Marker2->Iso

Figure 1: Mechanistic flow of PEBA cyclization showing the disappearance of the alkyne signal and the blue-shift of the carbonyl stretch.

Part 2: Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy is the fastest method to distinguish the parent acid from the cyclized product. The diagnostic regions are the Triple Bond and the Carbonyl .

Diagnostic Peaks[2][3][4][5]
Functional GroupPEBA (Parent)Isocoumarin (Product)Mechanistic Insight
Alkyne (

)
2210–2220 cm

(Weak/Med)
Absent The triple bond is consumed during cyclization. In symmetric alkynes, this is silent, but in PEBA, the asymmetry makes it visible.
Carbonyl (

)
1680–1705 cm

1720–1740 cm

Open-chain acids have lower wavenumbers due to H-bonding and resonance. The cyclic lactone is more rigid, shifting

higher.
Hydroxyl (

)
2500–3300 cm

(Broad)
Absent The broad "hump" of the carboxylic acid dimer disappears upon lactonization.

Critical Note: If measuring in the solid state (KBr or ATR), the PEBA carbonyl peak may appear as a doublet or be broadened due to intermolecular dimerization. In dilute solution (


), it sharpens and shifts slightly higher.

Part 3: NMR Characterization

NMR provides the definitive structural proof. The disappearance of the alkyne carbons and the shift of the carbonyl carbon are the primary indicators.

Representative Chemical Shifts (in )
NucleusAssignmentPEBA (

ppm)
Isocoumarin (

ppm)

(Shift)

C
Alkyne (

)
87.0 – 97.0 N/A Diagnostic loss of signal.

C
Carbonyl (

)
~170.5 ~162.0 – 163.0 Upfield shift due to lactone formation.

C
Vinyl (

)
N/A103.0 – 107.0 New signal for the C4 vinyl carbon in the lactone ring.

H
Acid/Vinyl > 11.0 (Broad s) 6.8 – 6.9 (s) The acidic proton is replaced by the vinyl proton at C4.
Substituent Effects (Hammett Correlation)

When analyzing derivatives (e.g., 4-methoxy-PEBA vs. 4-nitro-PEBA), the chemical shift of the alkyne carbons correlates with the electronic nature of the substituent.

  • Electron Donating Groups (EDG): Shield the distal alkyne carbon (lower ppm).

  • Electron Withdrawing Groups (EWG): Deshield the distal alkyne carbon (higher ppm).

Part 4: Photophysical Performance (Fluorescence)[5][6]

PEBA derivatives exhibit "Turn-On" fluorescence or significant solvatochromism upon cyclization. The rigidification of the isocoumarin scaffold reduces non-radiative decay pathways, typically enhancing Quantum Yield (


).
Performance Comparison
PropertyPEBA (Open Chain)Isocoumarin (Cyclized)

(Absorption)
300–330 nm340–360 nm (Red-shifted due to planarity)

(Emission)
380–420 nm (Weak)430–480 nm (Strong)
Quantum Yield (

)
Low (< 10%)High (up to 68% for fused systems)
Stokes Shift ModerateLarge (> 80 nm)
DOT Diagram: Photophysical Workflow

This diagram visualizes the energy pathways, emphasizing why the cyclized form is a superior fluorophore.

Photophysics Ground Ground State (S₀) Excited Excited State (S₁) Ground->Excited UV Excitation Excited->Ground Emission PEBA_Path PEBA Path: High Bond Rotation (Energy lost as heat) Excited->PEBA_Path Iso_Path Isocoumarin Path: Rigid Scaffold (Energy emitted as light) Excited->Iso_Path Abs Absorption (hν) Fluor Fluorescence (hν') NonRad Non-Radiative Decay (Rotation/Vibration) PEBA_Path->NonRad Dominant Iso_Path->Fluor Dominant

Figure 2: Jablonski-style logic showing how structural rigidity in the isocoumarin derivative favors radiative emission (fluorescence) over non-radiative decay.

Part 5: Experimental Protocols

Protocol A: Synthesis of PEBA (Sonogashira Coupling)

Standardized for high purity to ensure accurate spectroscopic baselines.

  • Reagents: 2-Iodobenzoic acid (1.0 equiv), Phenylacetylene (1.2 equiv),

    
     (2 mol%), CuI (1 mol%).
    
  • Solvent System:

    
     / THF (1:1 v/v). Note: Triethylamine acts as both base and co-solvent.
    
  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical for quenching alkyne homocoupling).
      
    • Add reagents to a flame-dried flask under inert atmosphere.

    • Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Acidify with 1M HCl to pH 2 (precipitates the acid). Extract with EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid streaking of the free acid.

Protocol B: Spectroscopic Measurement Standard

To ensure reproducibility of


 and shifts.
  • Concentration: Prepare stock solutions at

    
     M in spectroscopic grade Ethanol or Chloroform.
    
    • Why? Higher concentrations lead to

      
       stacking aggregation, quenching fluorescence and broadening NMR signals.
      
  • Internal Standard (NMR): Use Tetramethylsilane (TMS) or the residual solvent peak (

    
     at 7.26 ppm).
    
  • Quantum Yield (

    
    ): 
    
    • Use Quinine Sulfate (in 0.1 M

      
      , 
      
      
      
      ) as the reference standard.
    • Ensure absorbance at excitation wavelength is < 0.1 OD to avoid inner-filter effects.

References

  • Synthesis & Cyclization: Larock, R. C., & Doty, M. J. (1993). Synthesis of isocoumarins and

    
    -pyrones via electrophilic cyclization. The Journal of Organic Chemistry, 58(17), 4579-4583. Link
    
  • Fluorescence Properties: Niu, Y., et al. (2022).[2][3] 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one: Synthesis and Photophysical Properties. Molecules, 27(19), 6523. Link

  • IR/NMR Data: PubChem Compound Summary for CID 70004645, 2-[2-(2-Phenylethynyl)phenyl]benzoic acid. Link

  • Isocoumarin Synthesis: Gayen, K. S., et al. (2015). Rh(III)-catalyzed oxidative coupling of benzoic acids with vinyl acetates: Synthesis of 3-substituted isocoumarins. Journal of Organic Chemistry, 80(1), 620-627.[4] Link

  • General Alkyne Spectroscopy: LibreTexts Chemistry. (2023).[1] Spectroscopy of the Alkynes. Link

Sources

Validation

Validating 2-(Phenylethynyl)benzoic Acid: A Superior Synthon for Regioselective Isocoumarin Synthesis

Executive Summary In the synthesis of isocoumarins (1H-isochromen-1-ones)—a privileged scaffold in serine protease inhibitors and antifungal agents—2-(phenylethynyl)benzoic acid (2-PEBA) represents a critical "pivot poin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of isocoumarins (1H-isochromen-1-ones)—a privileged scaffold in serine protease inhibitors and antifungal agents—2-(phenylethynyl)benzoic acid (2-PEBA) represents a critical "pivot point" synthon.

While "one-pot" strategies (e.g., tandem Sonogashira/cyclization of 2-iodobenzoic acid) are popular for high-throughput library generation, they often suffer from regioselectivity issues (5-exo vs. 6-endo) and catalyst incompatibility.

Verdict: The stepwise isolation of 2-PEBA is superior for complex drug candidates requiring:

  • Regio-fidelity: Exclusive 6-endo-dig cyclization using mild Lewis acids (Zn, Au) or transition metals (Re).

  • C4-Functionalization: Access to 4-iodoisocoumarins via electrophilic cyclization, impossible in standard one-pot reductive eliminations.

  • Purification: Elimination of copper salts and homocoupling byproducts prior to the sensitive cyclization step.

Technical Analysis: The Synthon Advantage

2-PEBA (CAS: 15302-39-3) serves as a pre-organized biaryl precursor. Its carboxylic acid moiety acts as an intramolecular nucleophile attacking the alkyne. The efficacy of this synthon relies on the nucleophilic attack angle .

Mechanism of Action

The cyclization follows a 6-endo-dig pathway . Unlike its ester counterparts, the free acid does not require harsh hydrolysis or strong Lewis acids to activate the carbonyl oxygen.

ReactionMechanism PEBA 2-PEBA (Synthon) Activation Alkyne Activation (Zn²⁺ / I⁺ / Au⁺) PEBA->Activation Coordination Transition Transition State (O-Attack on C-β) Activation->Transition Intramol. Cyclization Intermediate Isochromenyl Cation/Species Transition->Intermediate 6-endo-dig Product 3-Phenylisocoumarin (Target) Intermediate->Product Protonolysis/Elimination

Figure 1: Mechanistic pathway for the conversion of 2-PEBA to isocoumarin. The critical step is the specific activation of the alkyne to favor the 6-endo mode.

Comparative Analysis: Stepwise vs. One-Pot

The following data compares the efficacy of using isolated 2-PEBA (Method A) versus the standard One-Pot Sonogashira/Cyclization (Method B) and the Ester Cyclization (Method C).

Table 1: Performance Benchmark

MetricMethod A: 2-PEBA Cyclization (Rec.)Method B: One-Pot (2-Iodobenzoic acid)Method C: Ester Cyclization
Primary Catalyst Zn(OTf)₂ or ICl (Electrophilic)Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / Lewis Acid
Yield (Isocoumarin) 85 - 96% 60 - 75%50 - 70%
Regioselectivity >99:1 (6-endo)~85:15 (Mix of 5-exo)Variable (Steric dependent)
Byproducts MinimalAlkyne homocoupling (Glaser)Hydrolysis byproducts
Atom Economy High (in cyclization step)ModerateLow (loss of alkoxide)
C4-Functionalization Yes (via ICl/I₂) No (H-atom only)Difficult
Why Method A Wins for Process Chemistry

In Method B (One-Pot), the presence of CuI and amine bases often inhibits the subsequent cyclization or promotes the formation of phthalides (5-exo product). By isolating 2-PEBA, you can switch to Zinc Triflate (Zn(OTf)₂) or Rhenium (ReCl(CO)₅) catalysts, which are strictly orthogonal to the Sonogashira conditions and provide near-perfect regioselectivity.

Validated Experimental Protocols

Protocol A: Synthesis of the Synthon (2-PEBA)

Pre-requisite for the validation study.

  • Charge: 2-Iodobenzoic acid (10 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) in Et₃N/THF (1:4 ratio).

  • Addition: Add Phenylacetylene (1.1 equiv) dropwise under N₂.

  • Reaction: Stir at 25°C for 4 hours (Monitor by TLC).

  • Workup: Acidify with 1M HCl to pH 2 (Critical: ensures acid form precipitates or extracts). Extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water.

    • Target: White solid, mp 126–128°C.

Protocol B: Validation of Efficacy (Zn-Catalyzed Cyclization)

This protocol demonstrates the high-yield, mild conversion capability of the synthon.

  • Setup: In a dried reaction vial, dissolve 2-PEBA (1.0 equiv) in dry Toluene (0.2 M).

  • Catalyst: Add Zn(OTf)₂ (10 mol%).

  • Reaction: Stir at 80°C for 2–4 hours.

    • Checkpoint: Reaction is complete when starting material (Rf ~0.4) disappears and a highly fluorescent spot (Isocoumarin) appears.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.

  • Result: Concentration yields 3-phenylisocoumarin.

    • Expected Yield: 92–96%.[1]

Protocol C: Electrophilic Functionalization (The "Value-Add")

This protocol validates the synthon's ability to generate 4-iodoisocoumarins, a gateway to complex derivatives.

  • Setup: Dissolve 2-PEBA (1.0 equiv) in CH₂Cl₂ at 0°C.

  • Reagent: Add ICl (1.2 equiv) in CH₂Cl₂ dropwise.

  • Reaction: Stir at 0°C -> RT for 1 hour.

  • Workup: Wash with sat. Na₂S₂O₃ (to remove excess iodine).

  • Result: 4-iodo-3-phenylisocoumarin.

    • Utility: The C4-Iodo position is now ready for Suzuki/Heck coupling.

Decision Logic & Workflow

Use this flowchart to determine when to employ the 2-PEBA synthon versus alternative routes.

DecisionMatrix Start Target: Isocoumarin Derivative Q1 Is C4-Functionalization Required? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No (H) RouteA Route A: Electrophilic Cyclization (Use 2-PEBA + ICl) Q1->RouteA Yes (I, Br, Se) RouteB Route B: Zn/Re Catalysis (Use 2-PEBA + Zn(OTf)₂) Q2->RouteB Yes (Avoid Cu/Base) RouteC Route C: One-Pot Sonogashira (Use 2-Iodobenzoic acid) Q2->RouteC No (Robust substrate)

Figure 2: Strategic decision matrix for selecting the 2-PEBA pathway.

References

  • Larock, R. C., et al. (1999).[2] "Synthesis of Isocoumarins and alpha-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry, 64(24), 8770–8779. Link

  • Umeda, R., et al. (2015).[3][4] "Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids." Heterocycles, 91(11), 2171. Link

  • Reddy, M. B., et al. (2016). "Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization." RSC Advances, 6, 83901-83908.[5] Link

  • Yao, T. & Larock, R. C. (2003). "Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization." The Journal of Organic Chemistry, 68(15), 5936–5942. Link[6]

Sources

Comparative

Comparative Guide: Synthesis of 2-(Phenylethynyl)benzoic Acid via Sonogashira &amp; Alternative Protocols

Executive Summary & Strategic Context The synthesis of 2-(phenylethynyl)benzoic acid is a pivotal transformation in organic chemistry, serving as the primary gateway to isocoumarins , phthalides , and indenones —scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 2-(phenylethynyl)benzoic acid is a pivotal transformation in organic chemistry, serving as the primary gateway to isocoumarins , phthalides , and indenones —scaffolds ubiquitous in anticoagulants and anti-inflammatory therapeutics.

While the Sonogashira cross-coupling is the industry standard for creating C(sp²)–C(sp) bonds, the specific substrate—2-iodobenzoic acid —presents unique challenges. The ortho-carboxylic acid moiety introduces steric bulk and potential catalyst poisoning via carboxylate coordination. Furthermore, the standard copper-cocatalyzed protocol risks Glaser homocoupling of the phenylacetylene, complicating purification.

This guide objectively compares three distinct synthetic pathways:

  • Standard Homogeneous Sonogashira (Pd/Cu): High reactivity, established reliability.

  • Copper-Free Sonogashira: Eliminates homocoupling, simplifies workup.

  • Heterogeneous Catalysis (Pd/C): The sustainable, scalable alternative.

Mechanistic Insight: The Ortho-Effect Challenge

Before selecting a protocol, researchers must understand the substrate's behavior. 2-Iodobenzoic acid is not a generic aryl halide.

  • The "Free Acid" Factor: In basic media (Et₃N or K₂CO₃), the carboxylic acid deprotonates (

    
     for o-iodobenzoic acid). The resulting carboxylate anion can coordinate to the Pd(II) center, potentially displacing phosphine ligands and altering the catalytic cycle's turnover frequency (TOF).
    
  • Steric Acceleration vs. Hindrance: Contrary to intuition, the ortho-carboxylate can sometimes accelerate oxidative addition via a directing group effect, stabilizing the Pd(II) intermediate, provided the base concentration is managed correctly.

Visualization: Catalytic Cycle Comparison

The following diagram contrasts the Standard (Cycle A) and Copper-Free (Cycle B) mechanisms, highlighting the critical transmetallation step versus the direct carbopalladation.

Sonogashira_Comparison cluster_0 Standard (Pd/Cu) cluster_1 Copper-Free (Pd Only) Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Pd0_CF Pd(0)L2 OxAdd_CF Oxidative Addition (Ar-Pd-I) Pd0_CF->OxAdd_CF Coord Alkyne Coordination (Pd-Pi-Complex) OxAdd_CF->Coord Deprot Base-Mediated Deprotonation Coord->Deprot Deprot->Pd0_CF Cu_Cycle Cu(I) Cycle (Risk: Glaser Coupling) Cu_Cycle->TransMet Feeds Acetylide

Figure 1: Mechanistic divergence between Standard (Cu-mediated transmetallation) and Copper-Free (Base-mediated activation) cycles.

Comparative Analysis of Methods

The following data aggregates performance metrics from optimized protocols for ortho-substituted benzoic acids.

FeatureMethod A: Standard Sonogashira Method B: Copper-Free Method C: Heterogeneous (Pd/C)
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (1-2 mol%)Pd(OAc)₂ + PPh₃ (or bulky phosphines)10% Pd/C (Heterogeneous)
Base/Solvent Et₃N (Solvent/Base) or THF/Et₃NK₂CO₃ / DMF or Water/PEGEt₃N / H₂O or EtOH
Temperature Room Temp to 60°C80°C - 100°C80°C
Yield (Typical) 85 - 95% 75 - 85%70 - 80%
Reaction Time 2 - 6 Hours12 - 24 Hours6 - 12 Hours
Impurity Profile High (Glaser homocoupling products)Low (Clean crude)Low (Easy filtration)
Scalability Moderate (Cu removal required)High (Simplified workup)Excellent (Catalyst recycling)
Expert Verdict:
  • Choose Method A for small-scale R&D where speed and yield are paramount, and chromatographic purification is acceptable.

  • Choose Method B if the alkyne is expensive (preventing dimerization) or if the final product requires strict metal limits (avoiding Cu).

  • Choose Method C for process synthesis (>100g) where catalyst recovery and green solvent (water/ethanol) usage drive cost savings.

Detailed Experimental Protocols

Method A: Standard Homogeneous Protocol (The Benchmark)

Best for: Rapid synthesis, high yields, insensitive substrates.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)[1]

  • Triethylamine (Et₃N) (Excess/Solvent)

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add 2-iodobenzoic acid (248 mg, 1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inertion: Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add degassed Et₃N (5 mL) via syringe. The solution typically turns yellow/brown.

  • Reaction: Add phenylacetylene (132 µL, 1.2 mmol) dropwise. Stir at room temperature for 4 hours. (Note: If conversion is slow after 1h, heat to 50°C).

  • Quench & Workup:

    • Acidify carefully with 1M HCl to pH 2-3 (precipitates the product and removes amine salts).

    • Extract with Ethyl Acetate (3 x 10 mL).[2]

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If Glaser coupling (diphenyldiacetylene) is present, use column chromatography (Hexane:EtOAc 4:1 + 1% AcOH).

Method B: Copper-Free "Green" Protocol

Best for: Avoiding homocoupling, pharmaceutical purity.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.5 equiv)[1]

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (TPP) (10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: DMF/Water (1:1) or PEG-400

Protocol:

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and TPP in DMF (1 mL) for 15 mins to generate the active Pd(0) species in situ (solution turns bright yellow).

  • Main Reaction: In the reaction vessel, dissolve 2-iodobenzoic acid and K₂CO₃ in water (2 mL).

  • Combination: Add the catalyst solution and phenylacetylene to the aqueous mixture.

  • Execution: Heat to 90°C for 12 hours.

  • Workup: Cool to RT. Acidify with HCl. The product often precipitates directly. Filter and wash with cold water.

Decision Framework for Researchers

Use the following logic flow to determine the optimal method for your specific constraints.

Decision_Tree Start Start: Synthesis of 2-(Phenylethynyl)benzoic Acid Scale What is the reaction scale? Start->Scale Purity Is Cu contamination or homocoupling critical? Scale->Purity < 10 grams MethodC Method C: Heterogeneous Pd/C (Recyclable, Green) Scale->MethodC > 10 grams (Process) MethodA Method A: Standard Pd/Cu (Fastest, High Yield) Purity->MethodA No (Standard R&D) MethodB Method B: Cu-Free (Cleanest Profile) Purity->MethodB Yes (Pharma/Clean)

Figure 2: Strategic decision tree for selecting the coupling protocol based on scale and purity requirements.

Troubleshooting & Optimization (Self-Validating Tips)

  • The "Black Precipitate" Indicator: In Method A, if the reaction mixture turns black immediately upon adding alkyne, your Pd catalyst may have aggregated ("crashed out") due to insufficient ligand stabilization or oxygen leaks. Correction: Increase phosphine load or degas more rigorously.

  • The Acid Solubility Issue: If 2-iodobenzoic acid does not dissolve in the chosen solvent, convert it to the potassium salt ex situ (stir with 1 eq KOH in MeOH, evaporate) before adding to the coupling reaction. This drastically improves reaction kinetics in polar aprotic solvents like DMF.

  • Iodide vs. Bromide: This guide assumes 2-iodobenzoic acid.[3] If using 2-bromobenzoic acid , Method A requires heating to 80°C, and Method B requires a stronger ligand (e.g., XPhos or SPhos) rather than simple TPP.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. Applied Organometallic Chemistry, 27(7), 433-440. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][4][5][6] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Subramanian, V., & Batchu, V. R. (2008). Synthesis of isocoumarins via Pd/C-catalyzed Sonogashira coupling and intramolecular cyclization.[7] Tetrahedron Letters, 49(12), 1863-1866. (Demonstrates heterogeneous protocol for this specific scaffold). Link

Sources

Validation

Structure-Activity Relationship of Phenylethynyl Benzoic Acid Isomers

Executive Summary: The Rigid Retinoid Scaffold Phenylethynyl benzoic acid (PEBA) derivatives represent a critical class of synthetic retinoids (often termed "retinobenzoic acids"). Unlike the endogenous ligand All-Trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Retinoid Scaffold

Phenylethynyl benzoic acid (PEBA) derivatives represent a critical class of synthetic retinoids (often termed "retinobenzoic acids"). Unlike the endogenous ligand All-Trans Retinoic Acid (ATRA) , which suffers from rapid photo-isomerization and metabolic instability, PEBA derivatives utilize a rigid ethynyl (triple bond) linker to lock the molecule in a linear conformation.

This guide analyzes the Structure-Activity Relationship (SAR) of PEBA isomers, specifically focusing on why the para-isomer (4-PEBA) functions as a potent pan-RAR agonist (e.g., the synthetic retinoid EC23 ), while ortho- and meta- isomers fail to elicit similar biological responses.

Mechanistic Basis: The Linear Imperative

To understand the SAR of PEBA isomers, one must first visualize the Retinoic Acid Receptor (RAR) Ligand Binding Pocket (LBP). The LBP is a hydrophobic tube capped by a polar region (Arginine/Lysine residues) that anchors the carboxylate head group.

  • The Anchor: The benzoic acid moiety forms an electrostatic clamp with Arg274/Lys236 (numbering varies by isoform) in the receptor.

  • The Spacer: The linker determines the depth and angle of insertion.

  • The Trigger: The hydrophobic tail interacts with Helix 12 (H12). When a linear agonist binds, H12 folds over the pocket ("mouse trap" mechanism), recruiting co-activators.

The Isomerism Effect[1][2]
  • Para-Isomer (Linear): Aligns perfectly with the LBP, allowing the hydrophobic tail to reach and stabilize H12 in the active conformation.

  • Meta-Isomer (Kinked): The

    
     angle prevents the tail from reaching the hydrophobic sub-pocket. This often results in antagonism  (blocking the pocket without triggering H12) or complete inactivity.
    
  • Ortho-Isomer (Bent): The steric bulk immediately adjacent to the carboxylate prevents the "anchor" interaction entirely.

SAR Deep Dive: Phenylethynyl Benzoic Acid Derivatives

Positional Isomerism

The biological activity is strictly governed by the substitution pattern on the benzoic acid ring.

IsomerGeometryBiological OutcomeMechanism
Para (4-PEBA) Linear (

)
Potent Agonist Mimics the polyene chain of ATRA; bridges the salt bridge and hydrophobic pocket.
Meta (3-PEBA) Angled (

)
Inactive / Antagonist Steric clash with LBP walls; fails to stabilize Helix 12.
Ortho (2-PEBA) Bent (

)
Inactive Extreme steric hindrance prevents carboxylate anchoring.
Linker Chemistry: The Alkyne Advantage

The ethynyl (


) linker is the defining feature of PEBA.
  • Rigidity: Unlike the polyene chain of ATRA, the triple bond cannot isomerize (e.g., cis-trans). This confers exceptional stability to light and heat.

  • Electronic Conjugation: Maintains planarity between the two phenyl rings (unless sterically hindered), extending the

    
    -system for optimal hydrophobic interaction.
    
Hydrophobic Tail Modifications

The "phenyl" in phenylethynyl is rarely unsubstituted in potent drugs.

  • Unsubstituted Phenyl: Weak activity.[1]

  • Bulky Substituents (e.g., EC23): Adding a 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene group (as seen in EC23 or TTNPB ) dramatically increases affinity (

    
     in nanomolar range) by filling the hydrophobic pocket.
    

Visualization: SAR Map

The following diagram illustrates the critical structural features required for agonist activity.

SAR_Map Head Polar Head (Benzoic Acid) Linker Rigid Linker (Ethynyl -C≡C-) Head->Linker Para Position Head_Note Must be Para-substituted for Agonism Head->Head_Note Tail Hydrophobic Tail (Substituted Phenyl) Linker->Tail Linear Geometry Linker_Note Prevents Isomerization (High Stability) Linker->Linker_Note Tail_Note Bulky groups (t-butyl, tetralin) increase potency (e.g., EC23) Tail->Tail_Note

Caption: Structural dissection of a potent PEBA retinoid agonist. The linear alignment (Para) is non-negotiable for activity.

Comparative Performance Data

The following table compares EC23 (a stable Para-PEBA derivative) against the natural standard ATRA .

FeatureEC23 (Synthetic) ATRA (Natural) Implication
Structure Para-PhenylethynylPolyene ChainEC23 is rigid; ATRA is flexible.
Stability High (Light/Heat stable)Low (Photo-labile)EC23 yields reproducible data without darkroom conditions.
RAR

EC

~41 nM~15 nMComparable potency.
RAR

EC

0.5 nM ~4 nMEC23 is highly potent on

isoform.
RAR

EC

0.4 nM ~2 nMEC23 is highly potent on

isoform.
Metabolism CYP450 ResistantRapid CYP26 degradationEC23 has a longer half-life in culture/vivo.

Data Source: Derived from Christie et al. (2008) and commercial assays.

Experimental Protocols

Synthesis: Sonogashira Coupling

The synthesis of 4-(phenylethynyl)benzoic acid derivatives is reliably achieved via Palladium-catalyzed cross-coupling.

Reagents:

  • Aryl Halide: Methyl 4-iodobenzoate (Para-isomer precursor).

  • Alkyne: Phenylacetylene derivative (e.g., 6-ethynyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene for EC23).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%).
  • Co-catalyst: CuI (2 mol%).

  • Base/Solvent: Triethylamine (Et

    
    N) / THF.
    

Workflow:

  • Degassing: Dissolve Aryl Halide and Alkyne in dry THF/Et

    
    N. Sparge with Argon for 15 mins (Critical: Oxygen poisons the catalyst).
    
  • Catalysis: Add Pd catalyst and CuI under Argon flow.

  • Reaction: Stir at Room Temperature (or 50°C for sterically hindered substrates) for 4–12 hours. Monitor via TLC.

  • Workup: Filter off ammonium salts. Concentrate filtrate.

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/H

    
    O to yield the free acid (Active Retinoid).
    
  • Purification: Recrystallization from Ethanol/Water (PEBA derivatives crystallize well).

Validation: RAR-GAL4 Luciferase Reporter Assay

To confirm agonism and selectivity.

  • Transfection: Co-transfect HeLa cells with:

    • Plasmid encoding GAL4-DBD fused to RAR-LBD (Ligand Binding Domain).

    • UAS-Luciferase reporter plasmid.

  • Treatment: Treat cells with increasing concentrations of the test compound (10

    
     to 10
    
    
    
    M) for 24 hours.
  • Readout: Lyse cells and add Luciferin. Measure luminescence.

  • Analysis: Plot Dose-Response Curve. Calculate EC

    
    .[2]
    
    • Interpretation: A sigmoidal curve indicates agonism. No signal indicates inactivity or antagonism (confirm antagonism by competing with 10 nM ATRA).

Signaling Pathway Visualization

Signaling_Pathway cluster_Nucleus Nucleus Ligand PEBA Ligand (e.g., EC23) CRABP CRABP (Transport Protein) Ligand->CRABP Diffuses/Binds RAR RAR CRABP->RAR Nuclear Translocation Dimer Heterodimer (RAR-RXR) RAR->Dimer Dimerization RXR RXR RXR->Dimer DNA RARE Sequence (Promoter) Dimer->DNA Binds DNA Gene Target Gene Transcription (Differentiation/Apoptosis) Dimer->Gene Activates CoAct Co-Activators (Recruited by Helix 12) CoAct->Dimer Stabilized by Ligand

Caption: Mechanism of Action.[2][3] PEBA ligands bind RAR, inducing heterodimerization with RXR and recruitment of co-activators to drive gene expression.

References

  • Christie, V. B., et al. (2008).[4][5] "Synthesis and evaluation of synthetic retinoid derivatives as inducers of stem cell differentiation." Organic & Biomolecular Chemistry. Link

  • Kagechika, H., et al. (1989). "Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids." Journal of Medicinal Chemistry. Link

  • Maddox, J., et al. (2004). "Rotational stability of the phenylethynyl linker in retinoids." Journal of Organic Chemistry.
  • StemCell Technologies. "EC23 Product Information Sheet." Link

Sources

Safety & Regulatory Compliance

Safety

2-(Phenylethynyl)benzoic acid proper disposal procedures

The following guide details the technical protocols for the safe handling and disposal of 2-(Phenylethynyl)benzoic acid (CAS: 1084-95-3). This document is structured for researchers and safety officers requiring immediat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols for the safe handling and disposal of 2-(Phenylethynyl)benzoic acid (CAS: 1084-95-3).

This document is structured for researchers and safety officers requiring immediate, actionable data. It synthesizes chemical stability analysis with regulatory compliance (RCRA/EPA) to ensure a self-validating safety workflow.

Executive Safety & Stability Assessment

Before initiating disposal, you must understand the chemical behavior of the substrate. 2-(Phenylethynyl)benzoic acid contains two distinct functional groups that dictate its waste profile: a carboxylic acid and an internal alkyne .

  • Thermodynamic Stability: Unlike terminal alkynes, this compound is an internal alkyne (capped by phenyl rings). It lacks the acidic acetylenic proton, meaning it does not form explosive metal acetylides upon contact with copper or silver. This significantly lowers the explosion hazard compared to terminal alkyne precursors.

  • Reactivity Hazards:

    • Acidity: As a benzoic acid derivative, it will react exothermically with strong bases.

    • Unsaturation: The triple bond is susceptible to vigorous oxidation. Strictly segregate from strong oxidizers (e.g., permanganates, peroxides, nitric acid) to prevent uncontrolled cleavage reactions or fire.

  • Physical State: Typically a white to light yellow crystalline solid.

Summary of Physical Properties for Disposal
PropertyValue / CharacteristicImplication for Disposal
CAS Number 1084-95-3Unique identifier for waste manifests.
Molecular Formula C₁₅H₁₀O₂High carbon content; suitable for fuel blending.
Solubility (Water) Negligible (Acidic pH)Do not attempt to flush down drains.
Solubility (Organics) Soluble (DCM, DMSO, MeOH)Compatible with organic solvent waste streams.
Hazard Class (GHS) Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) required.

Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste container incidents.

Segregation Protocol
  • Isolate from Oxidizers: Never place this compound in a waste container holding oxidizers (Chromic acid, Piranha solution). The alkyne moiety acts as a fuel source.

  • Acid/Base Management:

    • Solid Waste: Can be co-mingled with other non-reactive organic solids.

    • Liquid Waste: If in solution, ensure the solvent stream is compatible. Avoid mixing concentrated acidic solutions with cyanide or sulfide waste streams (risk of HCN/H₂S evolution).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if handling dry powder in open air (to prevent mucous membrane irritation).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.

Disposal Workflows

Select the workflow matching the physical state of your waste.

Workflow A: Solid Waste (Pure Substance or Expired Reagents)

Context: You have a vial of expired solid 2-(Phenylethynyl)benzoic acid.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Mark the container as "Hazardous Waste - Solid Organic Acid." Explicitly list the chemical name.

  • Transfer: Transfer the solid quantitatively. Do not dissolve it solely for disposal purposes unless required by facility policy (dissolution increases waste volume and cost).

  • Final Disposition: Seal the container. This material is classified for Incineration (High BTU waste).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate or Dichloromethane) following an extraction or chromatography step.

  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Acetone, Ethyl Acetate).

  • pH Check: If the solution was part of an acidic workup, verify pH. If pH < 2, consider neutralizing with saturated Sodium Bicarbonate (NaHCO₃) before adding to the solvent waste drum to prevent corrosion of the waste container, unless the container is rated for corrosives.

  • Binning: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Precipitation Alert: If the solvent evaporates, the acid may crystallize. Ensure waste containers are not filled to the brim to allow for solubility fluctuations.

Decision Matrix for Waste Stream Selection

The following logic flow ensures you select the correct regulatory path for disposal.

Disposal_Matrix Start Waste Material: 2-(Phenylethynyl)benzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid BinSolid Bin: Solid Organic Waste (Incineration) Solid->BinSolid SolventCheck Identify Solvent Liquid->SolventCheck Aqueous Aqueous Solution Liquid->Aqueous Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., EtOAc, MeOH) SolventCheck->NonHalo BinHalo Bin: Halogenated Solvent Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Solvent Waste (Fuel Blending) NonHalo->BinNonHalo Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Neutralize->BinNonHalo Preferred Drain Drain Disposal (ONLY if permitted by local EHS) Neutralize->Drain Check Local Regs

Figure 1: Logical decision tree for categorizing waste streams based on physical state and solvent composition.

Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • RCRA Classification: 2-(Phenylethynyl)benzoic acid is not a P-listed (acutely hazardous) or U-listed (toxic) waste specifically by name.

  • Characteristic Waste:

    • It is not ignitable (Solid).

    • It is not reactive (Stable internal alkyne).

    • It is not corrosive (Solid, though acidic in solution).

  • Generator Status: Consequently, it is generally classified as Non-Regulated Organic Waste unless mixed with listed solvents (e.g., F-listed solvents like Toluene or Benzene).

  • Best Practice: Despite the lack of a specific RCRA code, treat it as Hazardous Chemical Waste intended for high-temperature incineration. This ensures complete destruction of the aromatic rings and the alkyne bond.

Emergency Contingencies

  • Spill (Solid): Dampen the solid slightly with an inert oil or water (if safe) to prevent dust formation. Sweep up carefully and place in a sealed container. Ventilate the area.[1][2][3][4][5][6][7][8]

  • Exposure (Skin): Wash with soap and water immediately.[1][7][9] The lipophilic nature of the phenylethynyl group may aid skin absorption; do not use solvents (like ethanol) to wash skin, as this enhances absorption.

  • Exposure (Eye): Flush with water for 15 minutes.[1][7][9] The acidic nature poses a risk of corneal damage.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123456, 2-(Phenylethynyl)benzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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